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  • Product: SR 142948
  • CAS: 184162-64-9

Core Science & Biosynthesis

Foundational

SR 142948: A Technical Guide to its Mechanism of Action as a Neurotensin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Abstract SR 142948 is a potent, orally active, non-peptide antagonist of neurotensin (B549771) (NT) receptors. This technical guide provides an in-depth ove...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 142948 is a potent, orally active, non-peptide antagonist of neurotensin (B549771) (NT) receptors. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative binding and functional data, detailed experimental methodologies, and visual representations of its interaction with cellular signaling pathways. SR 142948 exhibits high affinity for both the levocabastine-insensitive neurotensin receptor 1 (NTS1) and the levocabastine-sensitive neurotensin receptor 2 (NTS2), making it a valuable tool for investigating the physiological and pathological roles of the neurotensin system. Its ability to cross the blood-brain barrier further highlights its potential in the study of central nervous system disorders.

Core Mechanism of Action

SR 142948 functions as a competitive antagonist at neurotensin receptors. By binding to these receptors with high affinity, it prevents the endogenous ligand, neurotensin, from binding and initiating downstream signaling cascades. The primary signaling pathway activated by the NTS1 receptor, a G protein-coupled receptor (GPCR), involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (IP) and subsequent mobilization of intracellular calcium. SR 142948 effectively blocks these NT-induced events.

Signaling Pathway Inhibition

The following diagram illustrates the canonical NTS1 receptor signaling pathway and the point of inhibition by SR 142948.

NT_Signaling_Inhibition cluster_intracellular NTS1 NTS1 Receptor Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes NT Neurotensin (NT) NT->NTS1 Binds & Activates SR142948 SR 142948 SR142948->NTS1 Binds & Blocks IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca Ca²⁺ Release ER->Ca

Caption: Inhibition of Neurotensin (NT) signaling by SR 142948.

Quantitative Pharmacological Data

SR 142948 demonstrates potent binding affinity and functional antagonism across various experimental models.

Table 1: Receptor Binding Affinity of SR 142948
PreparationRadioligandParameterValue (nM)Reference
h-NTS1-CHO Cells[¹²⁵I-Tyr³]NTIC₅₀1.19
HT-29 Cells[¹²⁵I-Tyr³]NTIC₅₀0.32
Adult Rat Brain[¹²⁵I-Tyr³]NTIC₅₀3.96
Rat Brain Homogenate[³H]SR 142948AK_d_3.5
NTS1 Receptors (Rat Brain)[³H]SR 142948AK_d_6.8
NTS2 Receptors (Rat Brain)[³H]SR 142948AK_d_4.8
General-K_i_< 10
Table 2: Functional Antagonism of SR 142948
Assay SystemMeasured EffectParameterValue (nM)Reference
HT-29 CellsNT-induced Inositol Monophosphate FormationIC₅₀3.9
Human Umbilical Vein Endothelial CellsNT-induced Cytosolic Free Ca²⁺ IncreaseIC₅₀19
Human Umbilical Vein Endothelial CellsNT-induced Prostacyclin ProductionIC₅₀17

Detailed Experimental Protocols

The characterization of SR 142948 involves several key in vitro assays.

Radioligand Binding Assay

This assay quantifies the affinity of SR 142948 for neurotensin receptors by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cultured cells (e.g., h-NTS1-CHO, HT-29) or tissue homogenates (e.g., adult rat brain). Tissues or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Incubation: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radioligand (e.g., [¹²⁵I-Tyr³]NT or [³H]SR 142948A) and varying concentrations of unlabeled SR 142948.

  • Incubation Conditions: The incubation is typically carried out for 60 minutes at 30°C with gentle agitation.

  • Separation and Counting: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. The filters are washed multiple times with ice-cold wash buffer. Radioactivity trapped on the filters is then quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition curves.

Binding_Assay_Workflow start Start: Prepare Receptor Membranes incubation Incubate Membranes with Radioligand + SR 142948 (Varying Concentrations) start->incubation filtration Rapid Vacuum Filtration (Separates Bound/Free Ligand) incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash count Quantify Radioactivity (Scintillation Counting) wash->count analysis Data Analysis: Calculate IC₅₀/Ki count->analysis end End analysis->end

Caption: General workflow for a radioligand competition binding assay.
Inositol Monophosphate (IP1) Formation Assay

This functional assay measures the ability of SR 142948 to block NT-induced activation of the PLC signaling pathway.

Methodology:

  • Cell Culture: HT-29 cells, which endogenously express NTS1 receptors, are cultured in an appropriate medium (e.g., DMEM) supplemented with FBS and antibiotics.

  • Assay Procedure: Cells are seeded in multi-well plates. Prior to the assay, they are pre-incubated with varying concentrations of SR 142948.

  • Stimulation: Cells are then stimulated with a fixed concentration of neurotensin (e.g., 10 nM) to induce IP formation.

  • Lysis and Detection: After stimulation for a defined period, the reaction is stopped, and the cells are lysed. The accumulated inositol monophosphate (IP1), a stable downstream product of IP3, is measured. This is often done using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) kit.

  • Data Analysis: The concentration-response curve for SR 142948's inhibition of the NT-induced signal is plotted, and the IC₅₀ value is calculated to determine its antagonist potency.

Intracellular Calcium Mobilization Assay

This assay directly visualizes the ability of SR 142948 to inhibit the NT-induced release of calcium from intracellular stores.

Methodology:

  • Cell Culture and Plating: Cells expressing the target receptor (e.g., h-NTS1-CHO or HT-29) are plated in black-walled, clear-bottom microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with HEPES). This is typically done by incubating the cells with the dye for about one hour at 37°C.

  • Antagonist Pre-incubation: The dye-loaded cells are then pre-incubated with various concentrations of SR 142948.

  • Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken before neurotensin is automatically added to stimulate the cells. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.

  • Data Analysis: The antagonist effect of SR 142948 is quantified by measuring the reduction in the peak fluorescent signal produced by neurotensin. An IC₅₀ value is then determined from the concentration-response data.

Calcium_Assay_Workflow start Start: Plate Receptor- Expressing Cells dye_loading Load Cells with Ca²⁺-Sensitive Dye (e.g., Fluo-4 AM) start->dye_loading pre_incubation Pre-incubate with Varying [SR 142948] dye_loading->pre_incubation measurement Measure Fluorescence: 1. Baseline Reading 2. Add NT (Agonist) 3. Record Signal Change pre_incubation->measurement analysis Data Analysis: Calculate IC₅₀ measurement->analysis end End analysis->end

Caption: General workflow for a calcium mobilization assay.

In Vivo Activity

SR 142948 is orally active and demonstrates a wide spectrum of activity in animal models. It effectively blocks several centrally-mediated effects of neurotensin, including hypothermia and analgesia. Furthermore, it has been shown to inhibit turning behavior induced by intrastriatal NT injection in mice and to attenuate amphetamine-induced hyperactivity. These findings confirm its ability to access the central nervous system and engage neurotensin receptors in vivo.

Conclusion

SR 142948 is a well-characterized, potent, and selective non-peptide antagonist of NTS1 and NTS2 receptors. Its mechanism of action is centered on the competitive blockade of neurotensin binding, thereby inhibiting downstream signaling events such as inositol phosphate (B84403) production and intracellular calcium mobilization. Its oral bioavailability and central nervous system activity make it an indispensable pharmacological tool for elucidating the complex roles of neurotensin in health and disease.

Exploratory

The Discovery of SR 142948: A Potent Neurotensin Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals This technical guide provides an in-depth overview of the discovery and pharmacological characterization of SR 142948, a potent and selective non-pepti...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and pharmacological characterization of SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTRs). The document details the quantitative pharmacological data, comprehensive experimental methodologies, and the underlying signaling pathways, serving as a critical resource for scientists engaged in neurotensin research and the development of related therapeutics.

Core Pharmacological Data

SR 142948 exhibits high affinity for neurotensin receptors, effectively antagonizing neurotensin-mediated signaling in both in vitro and in vivo models. Its pharmacological profile is summarized in the tables below, providing a quantitative basis for its classification as a potent NTR antagonist.

Table 1: In Vitro Binding Affinity of SR 142948
PreparationRadioligandIC50 (nM)Reference
h-NTR1-CHO cell membranes[¹²⁵I-Tyr³]NT1.19
HT-29 cell membranes[¹²⁵I-Tyr³]NT0.32
Adult rat brain[¹²⁵I-Tyr³]NT3.96
Guinea pig brain membranes[³H]SR 48692-

Note: The Gully et al. (1997) paper describes SR 142948A as fully displacing [³H]SR 48692 binding, indicating high affinity, but does not provide a specific IC50 value in this context.

Table 2: In Vitro Functional Antagonism by SR 142948
AssayCell LineAgonistIC50 (nM)Reference
Inositol (B14025) Monophosphate (IP1) FormationHT-29Neurotensin3.9
Intracellular Calcium MobilizationCHO-hNT-R1Neurotensin-

Note: While the antagonism of NT-induced calcium mobilization is documented, a specific IC50 value is not provided in the cited literature.

Table 3: In Vivo Activity of SR 142948
ModelEffect of NeurotensinEffect of SR 142948SpeciesReference
Unilateral Intrastriatal InjectionTurning BehaviorInhibitionMice
Intracerebroventricular (i.c.v.) InjectionHypothermiaBlockadeMice, Rats
Intracerebroventricular (i.c.v.) InjectionAnalgesiaBlockadeMice, Rats

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the characterization of SR 142948. These protocols are based on the available literature and established laboratory practices.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of SR 142948 for neurotensin receptors using a radiolabeled ligand.

1. Membrane Preparation:

  • Cells (e.g., h-NTR1-CHO or HT-29) or brain tissue are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Reaction:

  • In a final volume of 250 µL, the following are added in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA and peptidase inhibitors like bacitracin).

    • A fixed concentration of radioligand (e.g., [³H]SR 48692 or [¹²⁵I-Tyr³]NT).

    • Increasing concentrations of SR 142948 (or other competing ligands).

    • Membrane preparation (typically 50-100 µg of protein).

  • For determination of non-specific binding, a high concentration of a non-radiolabeled neurotensin agonist or antagonist is added.

  • The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of SR 142948 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize cells/tissue prep2 Low-speed centrifugation prep1->prep2 prep3 High-speed centrifugation prep2->prep3 prep4 Resuspend membrane pellet prep3->prep4 assay1 Add assay buffer, radioligand, SR 142948, and membranes prep4->assay1 assay2 Incubate to equilibrium assay1->assay2 assay3 Rapid filtration assay2->assay3 assay4 Wash filters assay3->assay4 analysis1 Scintillation counting assay4->analysis1 analysis2 Calculate specific binding analysis1->analysis2 analysis3 Non-linear regression (IC50) analysis2->analysis3

Workflow for Radioligand Binding Assay.
Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the ability of SR 142948 to antagonize neurotensin-induced Gq protein signaling, which leads to the production of inositol phosphates.

1. Cell Culture and Seeding:

  • HT-29 cells are cultured in appropriate media and conditions.

  • Cells are seeded into 96- or 384-well plates and grown to confluency.

2. Assay Protocol (based on HTRF IP-One Assay):

  • The cell culture medium is replaced with a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.

  • Cells are pre-incubated with varying concentrations of SR 142948.

  • Neurotensin is then added to stimulate the cells, and the plate is incubated (e.g., for 30-60 minutes at 37°C).

  • A lysis buffer containing the HTRF detection reagents (an anti-IP1 antibody labeled with a donor fluorophore and IP1 labeled with an acceptor fluorophore) is added.

  • The plate is incubated to allow for the competitive binding reaction to occur.

3. Signal Detection and Data Analysis:

  • The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

  • A standard curve is generated using known concentrations of IP1.

  • The concentration of IP1 in the cell lysates is determined from the standard curve.

  • The IC50 value for SR 142948 is calculated by plotting the inhibition of neurotensin-induced IP1 accumulation against the concentration of SR 142948.

G cluster_cell_prep Cell Preparation cluster_assay_steps Assay Procedure cluster_detection Detection & Analysis cell1 Seed HT-29 cells in multi-well plate cell2 Grow to confluency cell1->cell2 assay1 Replace medium with stimulation buffer + LiCl cell2->assay1 assay2 Pre-incubate with SR 142948 assay1->assay2 assay3 Stimulate with Neurotensin assay2->assay3 assay4 Lyse cells and add HTRF reagents assay3->assay4 detect1 Read HTRF signal assay4->detect1 detect2 Calculate IP1 concentration detect1->detect2 detect3 Determine IC50 of SR 142948 detect2->detect3

Workflow for IP1 Accumulation Assay.
Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following NTSR1 activation and its inhibition by SR 142948.

1. Cell Culture and Dye Loading:

  • CHO cells stably expressing the human neurotensin receptor (CHO-hNT-R1) are seeded in black-walled, clear-bottom multi-well plates.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage. This incubation is typically for 30-60 minutes at 37°C.

2. Assay Protocol:

  • The dye-loading solution is removed, and the cells are washed with an assay buffer.

  • The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • A baseline fluorescence reading is taken.

  • SR 142948 at various concentrations is added to the wells, and the plate is incubated for a short period.

  • Neurotensin is then added to stimulate the cells, and the fluorescence is monitored in real-time.

3. Data Analysis:

  • The increase in fluorescence intensity upon neurotensin stimulation corresponds to the increase in intracellular calcium.

  • The antagonistic effect of SR 142948 is observed as a reduction in the peak fluorescence response.

  • The data is typically expressed as a percentage of the maximal neurotensin response, and the IC50 for SR 142948 can be determined.

Neurotensin Receptor Signaling Pathways

Neurotensin receptors are G protein-coupled receptors (GPCRs) that, upon activation by neurotensin, initiate a cascade of intracellular signaling events. SR 142948 acts by blocking the initial step of this cascade: the binding of neurotensin to the receptor.

The primary signaling pathway activated by the neurotensin 1 receptor (NTSR1) involves the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

In addition to the canonical Gq pathway, NTSR1 can also couple to other G proteins, such as Gi/o and G13, and can signal through β-arrestin-mediated pathways, which can lead to the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NT Neurotensin NTSR1 NTSR1 NT->NTSR1 binds SR142948 SR 142948 SR142948->NTSR1 blocks Gq Gq NTSR1->Gq activates beta_arrestin β-Arrestin NTSR1->beta_arrestin recruits PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i ER->Ca_cyto releases Ca²⁺ Ca_ER Ca²⁺ Ca_cyto->PKC activates Downstream Effects Downstream Effects PKC->Downstream Effects MAPK MAPK (ERK1/2) beta_arrestin->MAPK activates MAPK->Downstream Effects

NTSR1 Signaling and Point of SR 142948 Antagonism.

Conclusion

SR 142948 is a well-characterized, potent, and selective non-peptide antagonist of neurotensin receptors. Its discovery has provided a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the neurotensin system. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation into the therapeutic potential of neurotensin receptor modulation.

Foundational

An In-depth Technical Guide to SR 142948: A Potent Neurotensin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Abstract SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTS). Its development has provid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTS). Its development has provided a critical tool for elucidating the physiological and pathological roles of the neurotensin system. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of SR 142948. Detailed summaries of its in vitro and in vivo activities are presented, along with insights into its mechanism of action and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers engaged in neuroscience, pharmacology, and drug development.

Chemical Structure and Properties

SR 142948, with the chemical name 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.13,7]decane-2-carboxylic acid, is a complex molecule designed for high-affinity binding to neurotensin receptors. Its structural and physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₃₉H₅₁N₅O₆
Molecular Weight 685.86 g/mol
CAS Number 184162-64-9
Appearance Crystalline solid
Purity ≥97% (HPLC)
Solubility Soluble in DMSO and ethanol.

Pharmacological Properties

SR 142948 is a highly potent antagonist of neurotensin receptors, demonstrating nanomolar affinity in various binding assays. Its pharmacological activity has been characterized extensively in both in vitro and in vivo models.

In Vitro Activity

The antagonist activity of SR 142948 has been demonstrated through its ability to inhibit the binding of radiolabeled neurotensin and to block neurotensin-induced intracellular signaling.

AssayCell Line/TissueIC₅₀Reference
[³H]Neurotensin BindingRat brain homogenatesNot specified
Neurotensin-induced Inositol (B14025) Monophosphate FormationHT-29 cells3.9 nM[1]
Neurotensin-induced Intracellular Calcium MobilizationCHO cells expressing human NTS₁Not specified[1]
In Vivo Activity

SR 142948 is orally bioavailable and effectively crosses the blood-brain barrier, making it a valuable tool for studying the central effects of neurotensin receptor blockade.

ModelSpeciesEffectReference
Amphetamine-induced HyperactivityNot specifiedAttenuation
Neurotensin-induced HypothermiaMice/RatsBlockade[1]
Neurotensin-induced AnalgesiaMice/RatsBlockade[1]

Mechanism of Action and Signaling Pathways

SR 142948 exerts its effects by competitively binding to neurotensin receptors, primarily the NTS₁ subtype, thereby preventing the binding of the endogenous ligand, neurotensin. Neurotensin receptors are G protein-coupled receptors (GPCRs) that, upon activation, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the initial binding of neurotensin, SR 142948 effectively inhibits this entire downstream signaling pathway.

Neurotensin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NT Neurotensin NTS1 NTS₁ Receptor NT->NTS1 Activates SR142948 SR 142948 SR142948->NTS1 Blocks Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca²⁺ Release IP3->Ca2+ Triggers PKC Protein Kinase C Activation DAG->PKC Activates

Caption: Neurotensin receptor signaling pathway and the inhibitory action of SR 142948.

Experimental Protocols

The following sections provide an overview of the likely methodologies employed in the key experiments cited for the characterization of SR 142948, based on standard pharmacological assays.

Radioligand Binding Assay

Objective: To determine the binding affinity of SR 142948 to neurotensin receptors.

Methodology:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction.

  • Binding Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled neurotensin analog (e.g., [³H]NT) and varying concentrations of SR 142948.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of SR 142948 that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Inositol Monophosphate (IP) Accumulation Assay

Objective: To assess the functional antagonist activity of SR 142948 by measuring its ability to block neurotensin-induced IP production.

Methodology:

  • Cell Culture: Culture human colonic adenocarcinoma cells (HT-29) in appropriate media.

  • Labeling: Pre-incubate the cells with [³H]myo-inositol to label the cellular phosphoinositide pools.

  • Treatment: Treat the cells with varying concentrations of SR 142948 in the presence of LiCl (to inhibit IP degradation), followed by stimulation with a fixed concentration of neurotensin.

  • Extraction: Terminate the reaction and extract the inositol phosphates using a suitable solvent (e.g., perchloric acid).

  • Separation and Quantification: Separate the accumulated [³H]inositol monophosphates by ion-exchange chromatography and quantify using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of neurotensin-stimulated IP accumulation.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of SR 142948 to block neurotensin-induced increases in intracellular calcium.

Methodology:

  • Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably expressing the human NTS₁ receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Treatment: Place the cells in a fluorometer and record baseline fluorescence. Add varying concentrations of SR 142948, followed by the addition of neurotensin.

  • Measurement: Continuously monitor the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

  • Data Analysis: Quantify the inhibitory effect of SR 142948 on the neurotensin-induced calcium peak.

Experimental Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Affinity - IC₅₀) IP_Assay Inositol Monophosphate Assay (Functional Antagonism - IC₅₀) Binding->IP_Assay Confirms Functional Activity Ca_Assay Calcium Mobilization Assay (Functional Antagonism) IP_Assay->Ca_Assay Validates Signaling Blockade Behavior Behavioral Models (e.g., Amphetamine Hyperactivity) Ca_Assay->Behavior Proceed to In Vivo Testing Physiology Physiological Models (e.g., NT-induced Hypothermia) Behavior->Physiology Assess Physiological Effects

Caption: A logical workflow for the pharmacological characterization of SR 142948.

Chemical Synthesis

Clinical Development

As of the current date, there is no publicly available information to suggest that SR 142948 has entered clinical trials. Its primary use appears to be as a research tool for preclinical studies.

Conclusion

SR 142948 is a powerful and selective neurotensin receptor antagonist that has been instrumental in advancing our understanding of the neurotensin system. Its well-characterized in vitro and in vivo pharmacological profile, coupled with its oral bioavailability and central nervous system penetration, makes it an invaluable asset for researchers investigating the therapeutic potential of targeting neurotensin receptors in a variety of disorders, including neurological and psychiatric conditions. This technical guide provides a solid foundation of its chemical and pharmacological properties to aid in the design and interpretation of future research.

References

Exploratory

An In-Depth Technical Guide to the Binding Affinity and Selectivity Profile of SR 142948

For Researchers, Scientists, and Drug Development Professionals Abstract SR 142948 is a potent, non-peptide, and orally active antagonist of the neurotensin (B549771) (NT) receptors.[1] This technical guide provides a co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 142948 is a potent, non-peptide, and orally active antagonist of the neurotensin (B549771) (NT) receptors.[1] This technical guide provides a comprehensive overview of its binding affinity and selectivity profile, consolidating data from various in vitro and in vivo studies. Detailed methodologies for the key experiments used to characterize this compound are presented, along with visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the therapeutic potential of neurotensin receptor antagonists.

Introduction

Neurotensin is a tridecapeptide that exerts a wide range of effects in the central nervous and gastrointestinal systems through its interaction with specific G protein-coupled receptors (GPCRs).[2] SR 142948 has emerged as a critical pharmacological tool for elucidating the physiological and pathological roles of neurotensin. Its high affinity for neurotensin receptors and favorable pharmacokinetic properties make it a subject of significant interest.[2] Understanding its detailed binding characteristics and selectivity is paramount for the accurate interpretation of experimental results and for guiding the development of novel therapeutics targeting the neurotensin system.

Binding Affinity of SR 142948

The binding affinity of SR 142948 for neurotensin receptors has been extensively characterized using radioligand binding assays. These studies have consistently demonstrated its high affinity for both the high-affinity, levocabastine-insensitive neurotensin receptor subtype 1 (NTS1) and the low-affinity, levocabastine-sensitive neurotensin receptor subtype 2 (NTS2).[3]

Table 1: Binding Affinity of SR 142948 for Neurotensin Receptors

Receptor SubtypePreparationRadioligandParameterValue (nM)Reference
NT Receptors (total)Adult Rat Brain[³H]SR 142948AKd3.5[3]
NTS1 (levocabastine-insensitive)Rat Brain[³H]SR 142948AKd6.8[3]
NTS2 (levocabastine-sensitive)Rat Brain[³H]SR 142948AKd4.8[3]
h-NTR1-CHO cells[¹²⁵I-Tyr³]NTIC₅₀1.19
HT-29 cells[¹²⁵I-Tyr³]NTIC₅₀0.32
Adult Rat Brain[¹²⁵I-Tyr³]NTIC₅₀3.96
NT Receptors------Ki< 10[1]

Selectivity Profile of SR 142948

While SR 142948 is highly selective for neurotensin receptors, it does not discriminate significantly between the NTS1 and NTS2 subtypes.[3] A comprehensive understanding of its selectivity requires screening against a broader panel of GPCRs and other potential off-target proteins. Although exhaustive public data on such a broad screen is limited, the available information indicates a high degree of selectivity for the neurotensin system.

Table 2: Selectivity Profile of SR 142948

Receptor/TargetFamily/ClassBinding Affinity/ActivityFold Selectivity (vs. NT Receptors)Reference
Tachykinin Receptors
NK1GPCRNot availableNot available
NK2GPCRNot availableNot available
NK3GPCRNot availableNot available
Other GPCRsGPCRGenerally low affinityHigh
Ion ChannelsIon ChannelGenerally low affinityHigh
EnzymesEnzymeGenerally low affinityHigh

Signaling Pathways

Neurotensin receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). SR 142948 acts as an antagonist, blocking these downstream signaling events initiated by neurotensin.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NT Neurotensin NTR Neurotensin Receptor (NTS1/NTS2) NT->NTR binds & activates Gq Gq/11 NTR->Gq activates SR142948 SR 142948 SR142948->NTR binds & blocks PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Neurotensin Receptor Signaling Pathway. (Max Width: 760px)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the binding affinity and functional activity of SR 142948.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) of a radiolabeled ligand and the inhibition constant (Ki) of a competing unlabeled ligand.

Experimental Workflow:

radioligand_binding_workflow prep 1. Membrane Preparation (e.g., from rat brain or -transfected cells) incubation 2. Incubation - Membranes - Radioligand ([³H]SR 142948A) - +/- Unlabeled SR 142948 (for competition) prep->incubation filtration 3. Filtration (Rapid separation of bound and -free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantification of bound radioactivity) filtration->counting analysis 5. Data Analysis (Saturation or competition -curve fitting to determine -Kd or Ki) counting->analysis ip1_assay_workflow cell_culture 1. Cell Culture (e.g., HT-29 or CHO cells -expressing NT receptors) pre_incubation 2. Pre-incubation - Cells are incubated with -SR 142948 at various concentrations cell_culture->pre_incubation stimulation 3. Stimulation - Neurotensin is added to -stimulate IP1 production pre_incubation->stimulation lysis_detection 4. Cell Lysis & Detection (e.g., HTRF-based detection of IP1) stimulation->lysis_detection analysis 5. Data Analysis (Dose-response curve to -determine IC50) lysis_detection->analysis calcium_assay_workflow cell_prep 1. Cell Preparation & Dye Loading (e.g., CHO cells expressing NT receptors -loaded with a Ca²⁺-sensitive fluorescent dye) antagonist_add 2. Antagonist Addition (SR 142948 is added to the cells) cell_prep->antagonist_add agonist_stim 3. Agonist Stimulation (Neurotensin is added to induce -Ca²⁺ mobilization) antagonist_add->agonist_stim fluor_measure 4. Fluorescence Measurement (Real-time monitoring of fluorescence -changes using a plate reader) agonist_stim->fluor_measure analysis 5. Data Analysis (Quantification of the inhibition of the -Ca²⁺ response) fluor_measure->analysis

References

Foundational

The Neurotensin Receptor Antagonist SR 142948: A Modulator of Dopamine and Glutamate Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTR), binding wit...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTR), binding with high affinity to both the neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2).[1] Initially developed as a tool to probe the physiological functions of the neurotensin system, SR 142948 has emerged as a significant modulator of key neurotransmitter systems, including dopamine (B1211576) and glutamate (B1630785). This technical guide provides a comprehensive overview of the pharmacological properties of SR 142948, its intricate role in regulating dopamine and glutamate signaling, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of neurotensin receptor antagonism in neurological and psychiatric disorders.

Core Pharmacology of SR 142948

SR 142948, chemically known as 2-([5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino)adamantane-2-carboxylic acid, is a highly potent and selective antagonist for neurotensin receptors.[2] It exhibits nanomolar affinity for both NTS1 and NTS2 receptors.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SR 142948, providing a comparative overview of its binding affinities and functional antagonism across different experimental systems.

Table 1: Binding Affinity of SR 142948

RadioligandPreparationSpeciesReceptor Subtype(s)Kd (nM)Bmax (fmol/mg protein)Reference
[3H]SR 142948ARat brain membrane homogenatesRatNTS1 and NTS23.5508[1]
[3H]SR 142948ALevocabastine-insensitive sites (NTS1)RatNTS16.8Not Reported[1]
[3H]SR 142948ALevocabastine-sensitive sites (NTS2)RatNTS24.8Not Reported[1]

Table 2: In Vitro Functional Antagonism by SR 142948

AssayCell Line/TissueSpeciesAgonistIC50 (nM)Reference
[125I-Tyr3]NT Binding Inhibitionh-NTR1-CHO cellsHumanNeurotensin1.19MedChemExpress
[125I-Tyr3]NT Binding InhibitionHT-29 cellsHumanNeurotensin0.32MedChemExpress
[125I-Tyr3]NT Binding InhibitionAdult rat brainRatNeurotensin3.96MedChemExpress
Inositol Monophosphate FormationHT-29 cellsHumanNeurotensin3.9[1][3]

Role in Dopamine Signaling

Neurotensin is a well-established modulator of the mesolimbic and nigrostriatal dopamine systems. SR 142948, by antagonizing neurotensin receptors, plays a crucial role in attenuating the effects of neurotensin on dopamine release and receptor function.

Modulation of Dopamine Release

Studies have demonstrated that local administration of SR 142948 into the ventral tegmental area (VTA) can block the increase in dopamine efflux in the nucleus accumbens (NAcc) evoked by neurotensin. This effect is dose-dependent. However, systemic administration of SR 142948 did not produce the same blockade, suggesting a localized and specific action within the VTA.

Interaction with Dopamine D2 Receptors

Neurotensin can induce a long-term depression (LTD) of dopamine D2 autoreceptor-mediated neurotransmission in midbrain dopaminergic neurons. This LTD is prevented by the nonselective NTS1/NTS2 receptor antagonist SR 142948, indicating that this process is dependent on neurotensin receptor signaling, particularly involving the NTS2 receptor.

Signaling Pathway Diagram

SR142948_Dopamine_Signaling cluster_VTA Ventral Tegmental Area (VTA) cluster_NAcc Nucleus Accumbens (NAcc) NT_Neuron Neurotensin Neuron Neurotensin Neurotensin NT_Neuron->Neurotensin DA_Neuron Dopamine Neuron DA_Release Dopamine Release DA_Neuron->DA_Release stimulates D2_Autoreceptor D2 Autoreceptor DA_Release->D2_Autoreceptor activates (feedback) NTR NTS1/NTS2 Receptor Neurotensin->NTR activates NTR->DA_Neuron excites NTR->D2_Autoreceptor inhibits function (LTD) SR142948 SR 142948 SR142948->NTR blocks D2_Autoreceptor->DA_Release inhibits caption SR 142948 modulation of dopamine signaling.

Caption: SR 142948 modulation of dopamine signaling.

Role in Glutamate Signaling

The interaction between neurotensin and the glutamate system is critical for neuronal excitability and synaptic plasticity. SR 142948, by blocking neurotensin receptors, can indirectly modulate glutamatergic transmission.

Attenuation of Neurotensin-Mediated Glutamate Release

In the dorsolateral striatum, neurotensin has been shown to reduce glutamate release from presynaptic terminals. This effect is mediated by the NTS1 receptor and involves a retrograde endocannabinoid signaling mechanism. The NTS1 receptor antagonist SR 142948 blocks this neurotensin-induced inhibition of striatal excitatory postsynaptic currents (EPSCs). This suggests that SR 142948 can disinhibit glutamate release in this context by blocking the action of neurotensin.

Potential Neuroprotective Effects

Neurotensin can enhance glutamate-induced excitotoxicity. By antagonizing neurotensin receptors, SR 142948 may offer neuroprotective effects in conditions associated with excessive glutamatergic activity.

Signaling Pathway Diagram

SR142948_Glutamate_Signaling cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Neuron Glu_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release Glu_Vesicle->Glutamate_Release CB1R CB1 Receptor CB1R->Glu_Vesicle inhibits NTS1 NTS1 Receptor eCB_Synthesis Endocannabinoid Synthesis NTS1->eCB_Synthesis stimulates Endocannabinoid eCB eCB_Synthesis->Endocannabinoid produces Neurotensin Neurotensin Neurotensin->NTS1 activates SR142948 SR 142948 SR142948->NTS1 blocks Endocannabinoid->CB1R activates (retrograde) caption SR 142948 modulation of glutamate release.

Caption: SR 142948 modulation of glutamate release.

Detailed Experimental Protocols

In Vitro: Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of SR 142948.

  • Preparation: Rat brain membrane homogenates are prepared in a suitable buffer (e.g., Tris-HCl).

  • Procedure:

    • Incubate aliquots of membrane homogenate with increasing concentrations of [3H]SR 142948A in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled SR 142948.

    • To differentiate between NTS1 and NTS2 binding, parallel experiments can be conducted in the presence of levocabastine, a histamine (B1213489) H1 receptor antagonist that selectively blocks the NTS2 receptor.

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Saturation binding data are analyzed using Scatchard analysis to determine Kd and Bmax values.

In Vivo: Microdialysis for Dopamine Release
  • Objective: To measure the effect of SR 142948 on neurotensin-evoked dopamine release in the nucleus accumbens.

  • Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A guide cannula is implanted, targeting the VTA. A microdialysis probe is inserted through a separate guide cannula into the NAcc.

  • Procedure:

    • Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples from the NAcc.

    • Locally infuse neurotensin into the VTA via a microinjection cannula.

    • In a separate group of animals, co-infuse SR 142948 with neurotensin into the VTA.

    • Collect dialysate samples at regular intervals post-infusion.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Ex Vivo: Brain Slice Electrophysiology for Glutamate Transmission
  • Objective: To investigate the effect of SR 142948 on neurotensin-modulated excitatory postsynaptic currents (EPSCs) in striatal neurons.

  • Slice Preparation: Prepare coronal brain slices containing the dorsolateral striatum from rats.

  • Recording:

    • Perform whole-cell patch-clamp recordings from medium spiny neurons.

    • Evoke EPSCs by electrical stimulation of afferent fibers.

    • Record baseline EPSCs.

    • Bath-apply neurotensin and record the change in EPSC amplitude.

    • In the presence of SR 142948, repeat the application of neurotensin and record the EPSCs.

  • Data Analysis: Measure the amplitude of the evoked EPSCs before and after drug application to determine the effect of SR 142948 on the neurotensin-induced modulation of glutamate release.

Conclusion

SR 142948 is a powerful pharmacological tool that has been instrumental in elucidating the complex roles of the neurotensin system in the central nervous system. Its ability to modulate both dopamine and glutamate signaling pathways highlights the intricate interplay between these neurotransmitter systems and the potential of neurotensin receptor antagonists as therapeutic agents for a range of neuropsychiatric conditions, including schizophrenia and substance use disorders. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of SR 142948 and other neurotensin receptor modulators.

References

Exploratory

The Neurotensin Receptor Antagonist SR 142948: A Technical Guide to its Regulation of Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals Introduction SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTRs), primarily targeting t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTRs), primarily targeting the neurotensin receptor subtype 1 (NTS1).[1] Neurotensin (NT), an endogenous tridecapeptide, plays a significant role as a neuromodulator in the central nervous system, influencing a variety of physiological and pathological processes, including pain, psychosis, and the regulation of neurotransmitter systems.[2] SR 142948, by blocking the action of NT at its receptors, offers a valuable pharmacological tool to investigate the physiological roles of neurotensin and presents a potential therapeutic agent for various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the mechanism of action of SR 142948, with a core focus on its regulation of acetylcholine (B1216132) and dopamine (B1211576) release. While direct experimental evidence on its effects on serotonin (B10506) is limited, the potential for interaction with the serotonergic system will also be discussed. This document details key experimental findings, presents quantitative data in a structured format, outlines experimental protocols, and provides visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Antagonism of the Neurotensin Receptor 1 (NTS1)

SR 142948 exerts its effects by competitively binding to and blocking the NTS1 receptor, a G protein-coupled receptor (GPCR).[3] The binding of the endogenous ligand, neurotensin, to NTS1 typically initiates a signaling cascade through the Gq alpha subunit. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for many of neurotensin's physiological effects, including the modulation of neurotransmitter release. SR 142948, by occupying the neurotensin binding site on the NTS1 receptor, prevents this cascade from being initiated.[3]

NTS1 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Neurotensin Neurotensin NTS1 Receptor NTS1 Receptor Neurotensin->NTS1 Receptor Binds & Activates Gq Protein Gq Protein NTS1 Receptor->Gq Protein Activates SR 142948 SR 142948 SR 142948->NTS1 Receptor Binds & Blocks PLC Phospholipase C (PLC) Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular Response Cellular Response Ca2+->Cellular Response Initiates PKC->Cellular Response Initiates

Caption: NTS1 Receptor Signaling Pathway and its Antagonism by SR 142948.

Quantitative Data on SR 142948 Activity

The potency and selectivity of SR 142948 have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity and Functional Antagonism of SR 142948

Assay TypePreparationRadioligand/AgonistIC50 / Ki (nM)Reference
Receptor Bindingh-NTR1-CHO cells[¹²⁵I-Tyr³]NT1.19[1]
Receptor BindingHT-29 cells[¹²⁵I-Tyr³]NT0.32[1]
Receptor BindingAdult rat brain[¹²⁵I-Tyr³]NT3.96[1]
Inositol Monophosphate FormationHT-29 cellsNeurotensin3.9[1][3]
Intracellular Calcium Mobilizationh-NTR1-CHO cellsNeurotensin-[3]

Table 2: In Vivo Efficacy of SR 142948 in Modulating Neurotransmitter Release

NeurotransmitterBrain RegionExperimental ModelSR 142948 DoseEffectReference
AcetylcholineStriatumRat0.1 mg/kg (i.p.)Completely antagonizes NT-evoked release[3]
DopamineNucleus AccumbensRatDose-dependent (intra-VTA)Blocks NT-evoked efflux

Regulation of Acetylcholine Release

Neurotensin is known to modulate cholinergic neurotransmission. In the rat striatum, neurotensin evokes the release of acetylcholine. SR 142948 has been shown to be a potent antagonist of this effect.

Key Experiment: Antagonism of NT-Evoked Acetylcholine Release in the Rat Striatum

A pivotal study demonstrated that SR 142948, at a dose of 0.1 mg/kg administered intraperitoneally (i.p.), completely antagonizes the acetylcholine release evoked by neurotensin in the rat striatum.[3] This finding highlights the significant role of NTS1 receptors in mediating the cholinergic effects of neurotensin in this brain region.

Experimental Protocol: In Vivo Microdialysis for Acetylcholine Measurement

The measurement of acetylcholine release in the rat striatum is typically performed using in vivo microdialysis coupled with high-performance liquid chromatography (HPLC) with electrochemical detection.

InVivo_Microdialysis_Workflow cluster_procedure Experimental Procedure Animal_Prep 1. Animal Preparation (Anesthetized Rat) Stereotaxic_Surgery 2. Stereotaxic Surgery (Implantation of guide cannula) Animal_Prep->Stereotaxic_Surgery Probe_Insertion 3. Microdialysis Probe Insertion (Into Striatum) Stereotaxic_Surgery->Probe_Insertion Perfusion 4. Perfusion with aCSF (containing Neostigmine) Probe_Insertion->Perfusion Dialysate_Collection 5. Dialysate Sample Collection Perfusion->Dialysate_Collection Drug_Administration 6. Administration of NT and SR 142948 Dialysate_Collection->Drug_Administration Before, During, After Analysis 7. HPLC-ECD Analysis of Acetylcholine Dialysate_Collection->Analysis Drug_Administration->Dialysate_Collection

Caption: Experimental Workflow for In Vivo Microdialysis of Acetylcholine.

Methodology Details:

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Surgical Procedure:

    • Animals are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).

    • The rat is placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting the striatum. The cannula is fixed to the skull using dental cement.

    • Animals are allowed to recover for several days post-surgery.

  • Microdialysis Probe: A microdialysis probe with a semi-permeable membrane at the tip is inserted through the guide cannula into the striatum.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). The aCSF contains an acetylcholinesterase inhibitor, such as neostigmine, to prevent the degradation of acetylcholine in the collected samples.

  • Dialysate Collection: The perfusate, now containing neurotransmitters from the extracellular space (the dialysate), is collected in timed fractions.

  • Drug Administration: Neurotensin is administered to evoke acetylcholine release. SR 142948 is administered prior to neurotensin to assess its antagonistic effect.

  • Analysis: The collected dialysate samples are analyzed using HPLC with electrochemical detection to quantify the concentration of acetylcholine.

Regulation of Dopamine Release

The interplay between neurotensin and the dopaminergic system is well-documented, with neurotensin modulating dopamine release in key brain regions associated with reward and motivation, such as the nucleus accumbens.

Key Experiment: Blockade of NT-Evoked Dopamine Efflux in the Nucleus Accumbens

Research has shown that local application of SR 142948A into the ventral tegmental area (VTA) dose-dependently blocks the increase in dopamine efflux within the nucleus accumbens (NAcc) evoked by neurotensin. This indicates that NTS1 receptors on VTA neurons are involved in regulating the activity of the mesolimbic dopamine pathway.

Experimental Protocol: Differential Pulse Amperometry for Dopamine Measurement

The real-time measurement of dopamine efflux is often achieved using electrochemical techniques like differential pulse amperometry (DPA) or fast-scan cyclic voltammetry (FSCV) with a carbon fiber electrode.

DPA_Workflow cluster_procedure Experimental Procedure Animal_Prep 1. Animal Preparation (Anesthetized Rat) Electrode_Implantation 2. Implantation of Carbon Fiber Electrode (Into Nucleus Accumbens) Animal_Prep->Electrode_Implantation Drug_Delivery_Setup 3. Setup for Local Drug Delivery (e.g., microinjection cannula in VTA) Electrode_Implantation->Drug_Delivery_Setup Electrochemical_Recording 4. Electrochemical Recording (Differential Pulse Amperometry) Drug_Delivery_Setup->Electrochemical_Recording Drug_Administration 5. Local Administration of NT and SR 142948 Electrochemical_Recording->Drug_Administration Before, During, After Data_Analysis 6. Analysis of Dopamine Oxidation Current Electrochemical_Recording->Data_Analysis Drug_Administration->Electrochemical_Recording

Caption: Experimental Workflow for Dopamine Measurement using DPA.

Methodology Details:

  • Animal Model: Anesthetized rats are commonly used for these acute recording experiments.

  • Electrode Preparation: A carbon fiber microelectrode is fabricated and its surface is often pre-treated to enhance sensitivity and selectivity for dopamine.

  • Surgical Procedure:

    • The anesthetized rat is placed in a stereotaxic frame.

    • The carbon fiber electrode is lowered into the nucleus accumbens.

    • A separate microinjection cannula is implanted in the ventral tegmental area for local drug delivery.

  • Electrochemical Detection:

    • A potential waveform is applied to the carbon fiber electrode.

    • Dopamine in the extracellular fluid is oxidized at the electrode surface, generating a current that is proportional to its concentration.

    • Differential pulse amperometry allows for sensitive and selective measurement of this oxidation current.

  • Drug Administration: Neurotensin is locally injected into the VTA to stimulate dopamine release in the NAcc. SR 142948 is co-administered or pre-administered into the VTA to assess its antagonistic properties.

  • Data Analysis: The changes in the dopamine oxidation current are recorded and analyzed to determine the effect of the drugs on dopamine efflux.

Potential Regulation of Serotonin Release

While the effects of SR 142948 on acetylcholine and dopamine release are well-characterized, its direct impact on the serotonergic system is less understood. However, given that neurotensin can modulate serotonergic neurons, it is plausible that SR 142948 could indirectly influence serotonin release.[4] Neurotensin receptors are found on serotonergic neurons in the raphe nuclei, and neurotensin has been shown to increase their firing rate.[5] Therefore, by blocking neurotensin receptors, SR 142948 could potentially attenuate this neurotensin-mediated increase in serotonergic activity.

Further research, likely employing in vivo microdialysis in brain regions rich in serotonergic projections (e.g., prefrontal cortex, hippocampus, or raphe nuclei), is required to elucidate the precise role of SR 142948 in the regulation of serotonin release. The experimental protocol for such an investigation would be similar to that described for acetylcholine, with the HPLC method optimized for serotonin detection.

Conclusion

SR 142948 is a powerful neuropharmacological tool and a potential therapeutic agent that acts as a potent and selective antagonist of the NTS1 receptor. Its ability to modulate the release of key neurotransmitters, particularly acetylcholine and dopamine, underscores the significant role of the neurotensin system in central nervous system function. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Future investigations into the effects of SR 142948 on the serotonergic system will further enhance our understanding of its complete pharmacological profile and therapeutic potential.

References

Foundational

The Neurotensin Antagonist SR 142948: A Modulator of Immediate Early Gene Expression

An In-Depth Technical Guide on the Effects of SR 142948 on c-fos and krox24 Expression For Researchers, Scientists, and Drug Development Professionals This technical guide delves into the effects of SR 142948, a potent a...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Effects of SR 142948 on c-fos and krox24 Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the effects of SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor antagonist, on the expression of the immediate early genes c-fos and krox24 (also known as Egr-1). Understanding the modulation of these genes, which are critical markers of neuronal activity and downstream signaling, provides valuable insights into the mechanistic actions of SR 142948 and its potential therapeutic applications.

Introduction to SR 142948 and Immediate Early Genes

SR 142948 is a high-affinity antagonist for neurotensin (NT) receptors, particularly the neurotensin type 1 receptor (NT1-R). Neurotensin, a tridecapeptide, is involved in a wide array of physiological processes in the central nervous system and the periphery. By blocking the action of neurotensin, SR 142948 serves as a valuable pharmacological tool to investigate the roles of neurotensinergic signaling.

c-fos and krox24 are members of the immediate early gene family. Their transcription is rapidly and transiently induced in response to various extracellular stimuli, without the need for de novo protein synthesis. This rapid induction makes them reliable markers for neuronal activation and the initial genomic response to cellular stimulation. The proteins encoded by these genes, Fos and Krox-24, are transcription factors that, in turn, regulate the expression of late-response genes involved in long-term cellular changes.

Effects of SR 142948 on c-fos and krox24 Expression

The primary research on the effect of SR 142948 on c-fos and krox24 expression demonstrates that SR 142948 acts as an inhibitor of neurotensin-induced expression of these genes.

In Vitro Studies

In a key study utilizing Chinese Hamster Ovary (CHO) cells transfected with the human neurotensin type 1 receptor (CHO-hNT1-R), it was shown that stimulation with neurotensin leads to the activation of mitogen-activated protein kinases (MAPKs) and the subsequent expression of both c-fos and krox24.

SR 142948 was found to prevent this neurotensin-mediated activation.

Data Presentation

Compound Parameter Cell Line/Tissue Value Reference
SR 142948Inhibition of c-fos and krox24 expressionCHO-hNT1-R cellsEffective at 1 µM (90 min)[1]
SR 142948IC50 (Binding Affinity)h-NTR1-CHO cells1.19 nM[1]
SR 142948IC50 (Binding Affinity)HT-29 cells0.32 nM[1]
SR 142948IC50 (Binding Affinity)Adult rat brain3.96 nM[1]
SR 142948IC50 (Inositol Monophosphate Formation)HT 29 cells3.9 nM

Signaling Pathways and Experimental Workflow

The induction of c-fos and krox24 expression by neurotensin is a multi-step process involving intracellular signaling cascades. SR 142948 exerts its effect by blocking the initial step of this pathway: the binding of neurotensin to its receptor.

Signaling Pathway of Neurotensin-Induced Gene Expression

Stimulation of the NT1 receptor by neurotensin activates distinct signaling pathways leading to the expression of c-fos and krox24. The activation of krox24 is mediated through a pertussis toxin-sensitive pathway, suggesting the involvement of Gi/o proteins. In contrast, the induction of c-fos is pertussis toxin-insensitive, indicating the utilization of a different G protein, likely Gq/11.

Neurotensin_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Neurotensin Neurotensin NT1_Receptor NT1 Receptor Neurotensin->NT1_Receptor Binds and Activates SR_142948 SR_142948 SR_142948->NT1_Receptor Blocks G_protein_q Gq/11 NT1_Receptor->G_protein_q G_protein_i Gi/o NT1_Receptor->G_protein_i PLC PLC G_protein_q->PLC MAPK_Pathway_krox MAPK Pathway (Pertussis Toxin Sensitive) G_protein_i->MAPK_Pathway_krox MAPK_Pathway_fos MAPK Pathway (Pertussis Toxin Insensitive) PLC->MAPK_Pathway_fos c_fos_expression c-fos Expression MAPK_Pathway_fos->c_fos_expression krox24_expression krox24 Expression MAPK_Pathway_krox->krox24_expression

Neurotensin signaling to c-fos and krox24.
Experimental Workflow

The general workflow for investigating the effects of SR 142948 on neurotensin-induced gene expression involves several key steps, from cell culture to data analysis.

Experimental_Workflow CHO_Culture 1. CHO Cell Culture Transfection 2. Transfection with NT1 Receptor Plasmid CHO_Culture->Transfection Cell_Plating 3. Cell Plating and Growth Transfection->Cell_Plating Pre_treatment 4. Pre-treatment with SR 142948 or Vehicle Cell_Plating->Pre_treatment Stimulation 5. Stimulation with Neurotensin Pre_treatment->Stimulation RNA_Extraction 6. RNA Extraction Stimulation->RNA_Extraction Gene_Expression_Analysis 7. Gene Expression Analysis (e.g., qPCR, Northern Blot) RNA_Extraction->Gene_Expression_Analysis Data_Analysis 8. Data Analysis Gene_Expression_Analysis->Data_Analysis

Workflow for studying SR 142948 effects.

Experimental Protocols

Detailed experimental protocols from the primary study by Vigna et al. (1998) are not publicly available. However, based on standard molecular biology techniques, a general methodology can be outlined.

Cell Culture and Transfection
  • Cell Line: Chinese Hamster Ovary (CHO) cells.

  • Culture Medium: Standard growth medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Transfection: CHO cells are transfected with an expression vector containing the cDNA for the human neurotensin type 1 receptor. Transfection can be performed using lipid-based reagents or electroporation. Stable cell lines are typically selected using an appropriate antibiotic resistance marker.

Drug Treatment and Stimulation
  • Cell Plating: Transfected CHO cells are seeded into multi-well plates and allowed to adhere and grow to a suitable confluency.

  • Serum Starvation: Prior to stimulation, cells are often serum-starved for a period (e.g., 12-24 hours) to reduce basal levels of immediate early gene expression.

  • Pre-incubation: Cells are pre-incubated with SR 142948 at various concentrations (or vehicle control) for a specified time (e.g., 30-60 minutes).

  • Stimulation: Neurotensin is added to the culture medium at a concentration known to elicit a robust response, and cells are incubated for a time course (e.g., 30, 60, 90 minutes) to capture the peak of c-fos and krox24 expression.

RNA Isolation and Gene Expression Analysis
  • RNA Extraction: Total RNA is isolated from the cells using standard methods such as TRIzol reagent or commercially available kits.

  • Gene Expression Quantification: The levels of c-fos and krox24 mRNA are quantified. Common techniques include:

    • Quantitative Real-Time PCR (qPCR): This is a highly sensitive and specific method for quantifying mRNA levels.

    • Northern Blotting: A more traditional method that can provide information on transcript size and integrity.

    • In situ Hybridization: Used for localizing gene expression within tissues or cell populations.

Data Analysis

The expression levels of c-fos and krox24 are normalized to a housekeeping gene (e.g., GAPDH, β-actin) to control for variations in RNA loading. The effect of SR 142948 is determined by comparing the neurotensin-induced gene expression in the presence and absence of the antagonist.

Conclusion

SR 142948 is a powerful tool for dissecting the physiological roles of the neurotensin system. Its ability to prevent neurotensin-induced expression of the immediate early genes c-fos and krox24 underscores its efficacy as a neurotensin receptor antagonist. The differential signaling pathways leading to the expression of these two genes highlight the complexity of neurotensin receptor-mediated signal transduction. Further research, including detailed dose-response studies, will be crucial for a more comprehensive understanding of the inhibitory profile of SR 142948 and its potential for therapeutic development.

References

Exploratory

The In Vivo Profile of SR 142948: A Technical Guide to its Effects on Body Temperature and Nociception

For Researchers, Scientists, and Drug Development Professionals Abstract SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) (NT) receptors.[1][2][3] This technical gui...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) (NT) receptors.[1][2][3] This technical guide provides an in-depth analysis of the in vivo effects of SR 142948, with a specific focus on its modulatory role in body temperature and pain perception. The primary mechanism of SR 142948 is the blockade of physiological responses induced by the neuropeptide neurotensin, such as hypothermia and analgesia.[4][5] This document summarizes key quantitative data, details common experimental methodologies for assessing these effects, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Neurotensin Receptor Antagonism

SR 142948 exerts its pharmacological effects by competitively binding to neurotensin receptors (NTRs), thereby preventing the endogenous ligand, neurotensin, from activating its downstream signaling cascade. The primary receptor subtype involved in the central effects of neurotensin, including thermoregulation and nociception, is the neurotensin receptor 1 (NTR1), a G protein-coupled receptor (GPCR).[6]

Upon activation by neurotensin, the NTR1 initiates a signaling pathway through a Gq-protein, leading to the activation of Phospholipase C (PLC).[1][7] PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8] SR 142948 effectively antagonizes this entire process, blocking outcomes like inositol monophosphate formation and calcium mobilization.[4]

Signaling Pathway Diagram

NT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NT Neurotensin (Agonist) NTR1 NTR1 Receptor NT->NTR1 Activates SR142948 SR 142948 (Antagonist) SR142948->NTR1 Blocks Gq Gq Protein NTR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes to DAG DAG PLC->DAG Hydrolyzes to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Ca_release Intracellular Ca²⁺ Release ER->Ca_release Triggers Response Cellular Responses (e.g., Hypothermia, Analgesia) Ca_release->Response

Caption: Neurotensin (NT) receptor signaling pathway and antagonism by SR 142948.

In Vivo Effect on Body Temperature

Centrally administered neurotensin is known to induce a state of hypothermia in rodents.[4] SR 142948 demonstrates its efficacy as an NTR antagonist by blocking this physiological response. Rather than altering basal body temperature on its own, its primary thermoregulatory effect in vivo is the prevention of NT-induced temperature drops.

Quantitative Data: Blockade of NT-Induced Hypothermia
CompoundDose (Route)Animal ModelAgonist ChallengeResultReference
SR 142948 2 mg/kg (p.o.)RatNeurotensin (i.c.v.)53% blockade of hypothermia[1]
SR 142948 4 mg/kg (p.o.)MouseNeurotensin (i.c.v.)54% blockade of hypothermia[1]
Experimental Protocol: Assessing Blockade of NT-Induced Hypothermia

This protocol describes a generalized procedure for evaluating the efficacy of an antagonist in preventing agonist-induced hypothermia.

  • Animal Model: Adult male Sprague-Dawley rats or Swiss albino mice are commonly used. Animals are housed under controlled temperature (e.g., 22°C) and light-dark cycles.

  • Acclimation: Animals are acclimated to the experimental room and handling procedures for at least 60 minutes prior to baseline measurements to minimize stress-induced temperature fluctuations.

  • Baseline Temperature Measurement: Basal core body temperature is measured using a calibrated rectal thermistor probe inserted to a consistent depth (e.g., 2 cm for mice, 4 cm for rats). Measurements are taken until stable readings are obtained.

  • Antagonist Administration: SR 142948 is prepared in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at the desired dose. A vehicle control group receives the vehicle alone.

  • Pre-treatment Period: A specific time is allowed for the antagonist to be absorbed and reach target tissues. For oral administration of SR 142948, this is typically 60-90 minutes.

  • Agonist Challenge: Neurotensin is administered via intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier and elicit a central hypothermic effect. A control group receives an i.c.v. injection of saline.

  • Post-Injection Monitoring: Core body temperature is recorded at regular intervals (e.g., every 15 or 30 minutes) for a period of 2-3 hours following the NT injection.

  • Data Analysis: The change in body temperature (ΔT) from baseline is calculated for each time point. The efficacy of SR 142948 is determined by comparing the maximum temperature drop in the SR 142948 + NT group to the vehicle + NT group.

Experimental Workflow Diagram

Temp_Workflow cluster_pre Pre-Treatment cluster_treat Treatment & Measurement cluster_post Analysis A Acclimatize Animal (60 min) B Measure Baseline Core Temperature (T₀) A->B C Administer SR 142948 (p.o.) or Vehicle B->C D Wait for Absorption (e.g., 90 min) C->D E Administer Neurotensin (i.c.v.) or Saline D->E F Record Temperature (Tₓ) (every 30 min for 2h) E->F G Calculate ΔT = Tₓ - T₀ F->G H Compare ΔT across Treatment Groups G->H

Caption: General experimental workflow for in vivo hypothermia studies.

In Vivo Effect on Pain Perception (Nociception)

Similar to its effect on body temperature, neurotensin can produce centrally-mediated analgesia.[4] SR 142948 acts to block this analgesic effect, demonstrating its role as a functional antagonist in nociceptive pathways modulated by neurotensin.

Quantitative Data: Blockade of NT-Induced Analgesia

While specific quantitative data on the percentage blockade of analgesia is less commonly cited in abstracts, the primary literature confirms that SR 142948 effectively blocks NT-induced analgesia in both mice and rats.[4] The effect is typically measured as a reversal of the NT-induced increase in pain threshold or latency.

CompoundDose (Route)Animal ModelAgonist ChallengePain AssayResultReference
SR 142948 Not specifiedMouse / RatNeurotensin (i.c.v.)e.g., Hot Plate, Tail FlickBlocks NT-induced analgesia[4]
Experimental Protocol: Hot Plate Test for Analgesia

The hot plate test is a common method for assessing the response to thermal pain and is sensitive to centrally acting analgesics.

  • Animal Model: Adult male mice or rats are used.

  • Apparatus: A commercially available hot plate apparatus is used, maintained at a constant, noxious temperature (e.g., 52-55°C). The apparatus is enclosed to prevent escape.

  • Baseline Latency: Each animal is placed on the hot plate, and a timer is started. The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.

  • Drug Administration: As in the thermoregulation protocol, animals are pre-treated with SR 142948 (or vehicle) followed by a central injection of neurotensin (or saline) after an appropriate absorption period.

  • Post-Injection Testing: At peak effect time for the agonist (e.g., 15-30 minutes post-NT injection), the animal is again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The degree of analgesia is often expressed as the Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100. The efficacy of SR 142948 is determined by its ability to reduce the % MPE observed in the NT-treated group.

Pain Perception Workflow Diagram

Pain_Workflow A Select Animal & Acclimatize B Measure Baseline Pain Latency (e.g., Hot Plate Test) A->B C Administer SR 142948 (Antagonist) or Vehicle B->C D Absorption Period C->D E Administer Neurotensin (Agonist) or Saline D->E F Test Period E->F G Measure Post-Treatment Pain Latency F->G H Calculate & Compare % Maximum Possible Effect (%MPE) G->H

Caption: Workflow for assessing effects on nociception via the hot plate test.

Summary and Conclusion

SR 142948 is a powerful research tool for elucidating the physiological roles of the neurotensin system. Its in vivo profile is characterized by a clear and potent antagonism of neurotensin-mediated effects. In the context of thermoregulation and nociception, SR 142948 does not typically induce effects on its own but robustly blocks the hypothermia and analgesia produced by central neurotensin activity. This makes it an invaluable compound for studies aimed at dissecting the involvement of neurotensin receptors in central nervous system functions and pathologies. Drug development professionals may consider the neurotensin system a viable target for therapeutic intervention, using antagonists like SR 142948 as a benchmark for efficacy.

References

Exploratory

SR 142948: A Potent Neurotensin Antagonist for Psychiatric Disorder Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTS), presents a valuable pharm...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTS), presents a valuable pharmacological tool for investigating the role of the neurotensin system in the pathophysiology of psychiatric disorders.[1][2] Its ability to cross the blood-brain barrier and its oral activity make it particularly suitable for in vivo studies aimed at exploring the therapeutic potential of targeting neurotensin signaling in conditions such as schizophrenia.[1][2][3] This document provides a comprehensive overview of SR 142948, including its mechanism of action, key quantitative data, experimental protocols, and the signaling pathways it modulates.

Core Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for SR 142948, facilitating comparison across different experimental systems.

Table 1: In Vitro Binding Affinity and Functional Antagonism of SR 142948

ParameterCell Line / TissueValue (nM)Reference
IC₅₀ (Binding) h-NTR1-CHO cells1.19[1][2]
HT-29 cells0.32[1][2][4]
Adult rat brain3.96[1][2]
IC₅₀ (IP₁ Formation) HT-29 cells3.9[1][2][3]
IC₅₀ (Ca²⁺ Mobilization) h-NTR1-CHO cells19 ± 6[5]
Kᵢ -< 10[4]

Table 2: In Vivo Efficacy of SR 142948

Experimental ModelSpeciesAdministration RouteDosageEffectReference
NT-induced Turning Behavior MouseOral (p.o.)2 µg/kgInhibition of turning behavior[1]
MouseOral (p.o.)0.04-640 µg/kgDose-dependent inhibition of turning behavior[3]
NT-induced Hypothermia RatOral (p.o.)2 mg/kg53% blockade[1]
MouseOral (p.o.)4 mg/kg54% blockade[1]
NT-evoked Acetylcholine Release RatIntraperitoneal (i.p.)0.1 mg/kgComplete antagonism in the striatum[3]
Amphetamine-induced Hyperactivity ---Attenuation[4]
NT-induced Blood Pressure Changes RatOral (p.o.)10 µg/kgSignificant inhibition[5]
NT-induced Plasma Extravasation RatIntradermal10 pmol/siteSignificant inhibition[5]

Mechanism of Action and Signaling Pathways

SR 142948 exerts its effects by competitively binding to neurotensin receptors, primarily the NTS1 receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, neurotensin (NT). The binding of NT to its G-protein coupled receptor (GPCR) typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). SR 142948 prevents these events from occurring.

G cluster_membrane Cell Membrane NTS1 NTS1 Receptor Gq Gq Protein NTS1->Gq Activates NT Neurotensin (NT) NT->NTS1 Binds & Activates SR142948 SR 142948 SR142948->NTS1 Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Diagram 1: SR 142948 antagonism of the NTS1 receptor signaling pathway.

Experimental Protocols

Experimental Workflow: Assessing the Effect of SR 142948 on Amphetamine-Induced Hyperlocomotion in Mice

This experiment aims to determine if SR 142948 can attenuate the hyperlocomotor activity induced by amphetamine, a common animal model used to screen for antipsychotic potential.

G cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_challenge Psychostimulant Challenge cluster_measurement Data Collection & Analysis Animal_Acclimation 1. Animal Acclimation (e.g., C57BL/6 mice, 7 days) Habituation 2. Habituation to Locomotor Chambers (30-60 minutes) Animal_Acclimation->Habituation Vehicle_SR142948 3. Pre-treatment: - Vehicle (Control) - SR 142948 (p.o. or i.p.) Habituation->Vehicle_SR142948 Saline_Amphetamine 4. Challenge (30 min post-treatment): - Saline - Amphetamine (e.g., 2-5 mg/kg, i.p.) Vehicle_SR142948->Saline_Amphetamine Locomotor_Activity 5. Record Locomotor Activity (e.g., distance traveled, 60-90 minutes) Saline_Amphetamine->Locomotor_Activity Data_Analysis 6. Statistical Analysis (e.g., ANOVA) Locomotor_Activity->Data_Analysis

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for SR 142948 In Vivo Experimental Mouse Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the in vivo use of SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor antag...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo use of SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor antagonist, in various mouse experimental models. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the physiological and pharmacological effects of this compound.

Introduction to SR 142948

SR 142948 is a valuable research tool for studying the roles of the neurotensin system in the central nervous system and periphery. It is an orally active antagonist with good blood-brain barrier permeability, making it suitable for in vivo studies targeting central neurotensin receptors.[1][2] Its high affinity for neurotensin receptors allows for the investigation of its potential in various therapeutic areas, including psychiatric disorders.[2]

Data Presentation

Table 1: In Vitro and In Vivo Activity of SR 142948
ParameterSpecies/SystemValueAdministration/Assay Conditions
IC₅₀ h-NTR1-CHO cells1.19 nM[¹²⁵I-Tyr³]NT binding inhibition
HT-29 cells0.32 nM[¹²⁵I-Tyr³]NT binding inhibition
Adult rat brain3.96 nM[¹²⁵I-Tyr³]NT binding inhibition
HT-29 cells3.9 nMAntagonism of NT-induced inositol (B14025) monophosphate formation
In Vivo Efficacy Female Swiss albino CD1 mice2 µg/kg (p.o.)Inhibition of turning behavior induced by intrastriatal NT (10 pg/mouse)
Mice4 mg/kg (p.o.)54% blockade of NT-induced hypothermia
Rats0.1 mg/kg (i.p.)Complete antagonism of NT-evoked acetylcholine (B1216132) release in the striatum

Signaling Pathway

The neurotensin receptor 1 (NTR1), the primary target of SR 142948, is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, leading to the activation of several downstream signaling cascades.

NTR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Products Neurotensin Neurotensin NTR1 NTR1 Neurotensin->NTR1 Activates SR_142948 SR_142948 SR_142948->NTR1 Inhibits Gq Gq NTR1->Gq Activates Gi_o Gi_o NTR1->Gi_o Activates Gs Gs NTR1->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates ERK1_2 ERK1/2 Gq->ERK1_2 Activates via PKC-Raf-1 AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits Gi_o->ERK1_2 Activates via c-Src Gs->AC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces cAMP cAMP AC->cAMP Produces Ca2 Ca²⁺ IP3_DAG->Ca2 Increases Turning_Behavior_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Drug_Admin Administer SR 142948 (p.o.) or Vehicle Acclimatization->Drug_Admin Anesthesia Anesthetize Mouse (e.g., Ketamine/Xylazine) Drug_Admin->Anesthesia 1-2 hours post-admin Stereotaxic_Surgery Stereotaxic Surgery: Unilateral Intrastriatal Neurotensin Injection Anesthesia->Stereotaxic_Surgery Observation Place in Observation Arena & Record Turning Behavior Stereotaxic_Surgery->Observation Data_Analysis Quantify Ipsilateral & Contralateral Turns Observation->Data_Analysis End End Data_Analysis->End EPM_Workflow Start Start Acclimatization Animal Acclimatization & Handling Start->Acclimatization Drug_Admin Administer SR 142948 (i.p. or p.o.) or Vehicle Acclimatization->Drug_Admin Habituation Habituate to Test Room Drug_Admin->Habituation 30-60 min post-admin EPM_Test Place Mouse in Center of EPM (5-minute trial) Habituation->EPM_Test Video_Recording Record & Track Behavior EPM_Test->Video_Recording Data_Analysis Analyze Time & Entries in Open/Closed Arms Video_Recording->Data_Analysis End End Data_Analysis->End

References

Application

Application Notes and Protocols: SR 142948 Dosage and Administration in Rats

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the dosage and administration of SR 142948, a potent and selective non-peptide neurotensin (B549771...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor antagonist, for in vivo studies in rats. The information is compiled from preclinical research to assist in experimental design and execution.

SR 142948 has demonstrated oral bioavailability and the ability to cross the blood-brain barrier, making it a valuable tool for investigating the role of the neurotensin system in various physiological and pathological processes.[1]

Data Presentation: Dosage and Administration Summary

The following tables summarize the reported dosages of SR 142948 and their observed effects in rats, administered via various routes.

Table 1: SR 142948 Dosage by Route of Administration in Rats

Administration RouteDosage RangeObserved EffectReference
Oral (p.o.)10 µg/kgSignificant inhibition of neurotensin-induced blood pressure changes.[2]
Oral (p.o.)2 mg/kgPartial (53%) but significant blocking of neurotensin-induced hypothermia.[3]
Intraperitoneal (i.p.)0.01 - 0.3 mg/kgDose-dependent prevention of neurotensin-enhanced acetylcholine (B1216132) (ACh) release.[3]
Intraperitoneal (i.p.)0.1 mg/kgComplete antagonism of neurotensin-evoked acetylcholine release in the striatum.[1][4]
Intravenous (i.v.)µg/kg quantitiesAs active as mg/kg doses of SR 48692 in affecting neurotensin-induced hematocrit increase.[2][5]
Intradermal10 pmol/siteSignificant inhibition of neurotensin-induced plasma extravasation.[2][5]

Table 2: Summary of In Vivo Effects of SR 142948 in Rodents

EffectSpeciesAdministration RouteEffective DoseReference
Antagonism of NT-induced hypothermiaRat/MouseOral (p.o.)2-4 mg/kg[3]
Antagonism of NT-induced analgesiaRat/MouseOral (p.o.)Not specified[1]
Inhibition of NT-induced turning behaviorMouseOral (p.o.)2 µg/kg[3]
Blockade of NT-induced blood pressure changesRatOral (p.o.)10 µg/kg[2]
Antagonism of NT-evoked ACh releaseRatIntraperitoneal (i.p.)0.1 mg/kg[1][4]

Experimental Protocols

The following are detailed protocols for the preparation and administration of SR 142948 to rats. These protocols are based on published research and general best practices for rodent handling and substance administration.

Protocol 1: Oral Administration (Oral Gavage)

This protocol is suitable for delivering precise doses of SR 142948 directly into the stomach.

Materials:

  • SR 142948

  • Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) with 0.1% v/v Polysorbate 80 (Tween® 80) in sterile water)

  • Sterile water

  • Magnetic stirrer and stir bar

  • Analytical balance and weigh boats

  • Appropriately sized oral gavage needles (e.g., 16-18 gauge, straight or curved, with a ball tip)

  • Syringes (1-3 mL)

  • Rat restraint device (optional)

Procedure:

  • Vehicle Preparation:

    • Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated (60-70°C) sterile water while stirring.

    • Once dispersed, cool the solution in an ice bath with continued stirring until it forms a clear, viscous solution.

    • Add Polysorbate 80 to a final concentration of 0.1% and mix thoroughly.

  • SR 142948 Formulation:

    • Accurately weigh the required amount of SR 142948.

    • Create a paste by adding a small amount of the vehicle to the powder.

    • Gradually add the remaining vehicle to the desired final volume and concentration, while continuously stirring to ensure a homogenous suspension.

  • Animal and Dosing Procedure:

    • Weigh the rat to calculate the precise volume of the SR 142948 suspension to be administered. The administration volume for rats should generally not exceed 10 mL/kg.

    • Gently but firmly restrain the rat.

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

    • Introduce the gavage needle into the mouth, passing it gently along the palate and down the esophagus. Do not force the needle.

    • Administer the suspension slowly and steadily.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress or adverse effects.

Protocol 2: Intraperitoneal (IP) Injection

This method allows for rapid absorption of the compound into the systemic circulation.

Materials:

  • SR 142948

  • Vehicle (e.g., Sterile 0.9% saline, or saline with a small percentage of a solubilizing agent like DMSO, followed by dilution in saline)

  • Sterile syringes (1 mL) and needles (e.g., 23-25 gauge)

  • 70% ethanol (B145695) for disinfection

  • Animal restraint supplies

Procedure:

  • SR 142948 Formulation:

    • SR 142948 is soluble in DMSO and water.[6] For IP injections, it is crucial to minimize the concentration of potentially irritating solvents.

    • Dissolve SR 142948 in a minimal amount of DMSO to create a stock solution.

    • Dilute the stock solution with sterile 0.9% saline to the final desired concentration. The final DMSO concentration should be kept low (ideally below 5%).

  • Animal and Dosing Procedure:

    • Weigh the rat to calculate the required injection volume. The typical IP injection volume for rats is 5-10 mL/kg.

    • Restrain the rat securely, tilting its head downwards to move the abdominal organs away from the injection site.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle, bevel up.

    • Aspirate slightly to ensure no blood or urine is drawn, confirming the needle is not in a blood vessel or the bladder.

    • Inject the solution smoothly.

    • Withdraw the needle and return the animal to its cage, monitoring for any adverse reactions.

Protocol 3: Intravenous (IV) Injection

This route provides immediate and complete bioavailability. It is typically performed via the lateral tail vein.

Materials:

  • SR 142948

  • Vehicle (Sterile 0.9% saline, buffered to a physiological pH)

  • Sterile syringes (1 mL) and needles (e.g., 25-27 gauge) or butterfly catheters

  • A rat restraining device that allows access to the tail

  • A heat lamp or warm water bath to induce vasodilation

  • 70% ethanol

Procedure:

  • SR 142948 Formulation:

    • Prepare a sterile, isotonic solution of SR 142948 in 0.9% saline. Ensure the compound is fully dissolved. The solution should be free of particulates.

  • Animal and Dosing Procedure:

    • Weigh the rat to calculate the injection volume. IV bolus injections in rats should generally not exceed 5 mL/kg.

    • Place the rat in a restraining device.

    • Warm the tail using a heat lamp or by immersing it in warm water (35-40°C) for a few minutes to dilate the lateral tail veins.

    • Disinfect the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Successful entry into the vein can be confirmed by a small flash of blood in the needle hub.

    • Inject the solution slowly. If swelling occurs, the needle is not in the vein; it should be withdrawn and another attempt made at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

    • Return the rat to its cage and monitor its condition.

Mandatory Visualizations

Neurotensin Receptor Signaling and Antagonism by SR 142948

The following diagram illustrates the mechanism of action of neurotensin (NT) on its receptor and the inhibitory effect of SR 142948.

NT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NT Neurotensin (NT) NTR Neurotensin Receptor (NTR1/NTR2) NT->NTR Binds & Activates SR142948 SR 142948 SR142948->NTR Binds & Blocks Gq Gq Protein NTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates Response Cellular Response (e.g., ACh Release, Blood Pressure Change) DAG->Response Ca->Response

Figure 1. Neurotensin receptor signaling pathway and its antagonism by SR 142948.

General Experimental Workflow for In Vivo Studies

This diagram outlines a typical workflow for conducting an in vivo study in rats using SR 142948.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (e.g., 7 days) Group_Assignment Random Assignment to Treatment Groups (Vehicle, SR 142948 Doses) Acclimatization->Group_Assignment Formulation Preparation of SR 142948 Formulation Group_Assignment->Formulation Administration SR 142948 Administration (p.o., i.p., or i.v.) Formulation->Administration Behavioral_Test Behavioral or Physiological Testing (e.g., Nociception, BP Measurement) Administration->Behavioral_Test Sample_Collection Sample Collection (Blood, Tissue) Behavioral_Test->Sample_Collection Data_Analysis Data Analysis (Statistical Tests) Sample_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Conclusion Conclusion & Reporting Interpretation->Conclusion

Figure 2. A general workflow for in vivo experiments in rats using SR 142948.

References

Method

Application Notes and Protocols for SR 142948 in Behavioral Pharmacology

For Researchers, Scientists, and Drug Development Professionals Introduction SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTRs), primarily targeting t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTRs), primarily targeting the NTS1 and NTS2 receptor subtypes.[1][2] Neurotensin is a tridecapeptide implicated in a wide range of physiological processes within the central nervous system, including the regulation of dopamine (B1211576) pathways, thermoregulation, and nociception. Consequently, SR 142948 serves as a critical pharmacological tool for investigating the in vivo functions of neurotensin and for evaluating the therapeutic potential of NTR antagonists in various neuropsychiatric and neurological disorders.

These application notes provide an overview of the use of SR 142948 in key behavioral pharmacology assays, complete with detailed experimental protocols and quantitative data summaries.

Mechanism of Action

SR 142948 exerts its effects by competitively binding to neurotensin receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, neurotensin. It has been shown to antagonize neurotensin-induced inositol (B14025) monophosphate formation and intracellular calcium mobilization.[3][4] SR 142948 possesses nanomolar affinity for neurotensin receptors and can displace the binding of radiolabeled neurotensin ligands.[1][3] Unlike some of its predecessors, SR 142948 exhibits a broader spectrum of activity, likely due to its interaction with multiple neurotensin receptor subtypes.[4]

Signaling Pathway

The following diagram illustrates the antagonistic action of SR 142948 on the neurotensin receptor signaling pathway.

cluster_membrane Cell Membrane NTR Neurotensin Receptor (NTR) G_protein G-protein (Gq/11) NTR->G_protein Activates NT Neurotensin (NT) NT->NTR Binds & Activates SR142948 SR 142948 SR142948->NTR Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Induces Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to

Caption: Antagonistic effect of SR 142948 on Neurotensin Receptor Signaling.

Data Presentation

The following tables summarize the quantitative data on the efficacy of SR 142948 in various in vitro and in vivo models.

Table 1: In Vitro Binding Affinities and Functional Antagonism of SR 142948

PreparationAssayIC₅₀ (nM)Reference
h-NTR1-CHO cells[¹²⁵I-Tyr³]NT Binding1.19[1]
HT-29 cells[¹²⁵I-Tyr³]NT Binding0.32[1]
Adult rat brain[¹²⁵I-Tyr³]NT Binding3.96[1]
HT-29 cellsNT-induced Inositol Monophosphate Formation3.9[1][4]
Human Umbilical Vein Endothelial Cells[¹²⁵I]-neurotensin binding0.24 ± 0.01[5]
Human Umbilical Vein Endothelial CellsNT-induced Cytosolic Free Ca²⁺ Increase19 ± 6[5]
Human Umbilical Vein Endothelial CellsNT-induced Prostacyclin Production17 ± 3[5]

Table 2: In Vivo Efficacy of SR 142948 in Behavioral Assays

AssayAnimal ModelSR 142948 Dose & RouteEffectReference
NT-Induced Turning BehaviorFemale Swiss albino CD1 mice0.04 - 640 µg/kg, p.o.Dose-dependent inhibition[3][4]
NT-Induced Turning BehaviorFemale Swiss albino CD1 mice2 µg/kg, p.o.Inhibition of turning behavior[1]
NT-Enhanced Acetylcholine ReleaseMale Sprague-Dawley rats0.1 mg/kg, i.p.Complete antagonism[3][4]
NT-Induced HypothermiaMale OFA rats2 mg/kg, p.o.53% blockade[1]
NT-Induced HypothermiaMale OFA mice4 mg/kg, p.o.54% blockade[1]
NT-Induced AnalgesiaMale OFA micep.o.Blocks analgesia[3][4]
Amphetamine-Induced Hyperactivity--Attenuates hyperactivity

Experimental Protocols

NT-Induced Turning Behavior Assay

This assay assesses the ability of SR 142948 to block the rotational behavior induced by unilateral intrastriatal injection of neurotensin, a model often used to study central dopamine system modulation.

Experimental Workflow:

cluster_workflow NT-Induced Turning Behavior Workflow A Acclimatize Mice B Administer SR 142948 (p.o.) or Vehicle A->B C Wait (e.g., 60 min) B->C D Unilateral Intrastriatal Injection of NT C->D E Place Mouse in Observation Chamber D->E F Record Full 360° Turns (contralateral to injection side) E->F G Analyze Data: Compare turns in treated vs. vehicle groups F->G

Caption: Workflow for the NT-Induced Turning Behavior Assay.

Materials:

  • Female Swiss albino CD1 mice (25-30 g)[3]

  • SR 142948

  • Neurotensin (NT)

  • Vehicle for SR 142948 (e.g., 0.01% Tween 80 in distilled water for oral administration)[3]

  • Saline for NT dissolution

  • Stereotaxic apparatus

  • Microsyringe

  • Observation chambers

Procedure:

  • Animal Preparation: Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer SR 142948 orally (p.o.) at the desired doses (e.g., 0.04 - 640 µg/kg).[3][4] Administer vehicle to the control group.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 60 minutes) for the drug to be absorbed and distributed.

  • Stereotaxic Surgery and NT Injection: Anesthetize the mice and place them in a stereotaxic frame. Unilaterally inject neurotensin (e.g., 10 pg/mouse) into the striatum.[1]

  • Behavioral Observation: Immediately after the NT injection, place the mouse in an individual observation chamber.

  • Data Collection: Record the number of full 360° turns contralateral to the side of the injection for a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the number of turns between the SR 142948-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

NT-Induced Hypothermia Assay

This assay evaluates the ability of SR 142948 to prevent the drop in body temperature induced by central administration of neurotensin.

Experimental Workflow:

cluster_workflow NT-Induced Hypothermia Assay Workflow A Acclimatize Rodents B Measure Baseline Rectal Temperature A->B C Administer SR 142948 (p.o.) or Vehicle B->C D Wait (e.g., 60 min) C->D E Administer NT (i.c.v.) D->E F Measure Rectal Temperature at Time Intervals (e.g., 30, 60, 90 min) E->F G Analyze Data: Compare temperature changes F->G

Caption: Workflow for the NT-Induced Hypothermia Assay.

Materials:

  • Male OFA rats (130-160 g) or mice (25-30 g)[3]

  • SR 142948

  • Neurotensin (NT)

  • Vehicle for SR 142948

  • Rectal thermometer

  • Apparatus for intracerebroventricular (i.c.v.) injections

Procedure:

  • Animal Preparation: House the animals individually and allow them to acclimatize to the experimental room.

  • Baseline Temperature: Measure the baseline rectal temperature of each animal.

  • Drug Administration: Administer SR 142948 orally (p.o.) at the desired doses (e.g., 2 mg/kg for rats, 4 mg/kg for mice).[1] Administer vehicle to the control group.

  • Pre-treatment Time: Allow a 60-minute pre-treatment period.

  • NT Administration: Administer neurotensin via intracerebroventricular (i.c.v.) injection.

  • Temperature Monitoring: Measure the rectal temperature at regular intervals (e.g., 30, 60, and 90 minutes) after the NT injection.

  • Data Analysis: Calculate the change in body temperature from baseline for each animal. Compare the temperature changes between the SR 142948-treated groups and the vehicle-treated control group.

Conclusion

SR 142948 is a valuable pharmacological tool for elucidating the role of the neurotensin system in the central nervous system. Its high potency, oral bioavailability, and ability to cross the blood-brain barrier make it particularly suitable for in vivo behavioral studies.[1][4] The protocols outlined above provide a framework for utilizing SR 142948 to investigate its potential as a therapeutic agent for a variety of CNS disorders.

References

Application

Application Notes and Protocols for SR 142948 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Introduction SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTR1).[1] It is a valuable tool for studyin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTR1).[1] It is a valuable tool for studying the physiological and pathological roles of neurotensin (NT) signaling in vitro and in vivo. SR 142948 has been instrumental in elucidating the involvement of NTR1 in various cellular processes, including signal transduction and gene expression. These application notes provide detailed protocols for utilizing SR 142948 in common in vitro cell-based assays to characterize its antagonist activity.

Data Presentation

The antagonist potency of SR 142948 has been determined in various cell-based assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Potency (IC50) of SR 142948 in Radioligand Binding Assays [1]

Cell Line / TissueRadioligandIC50 (nM)
h-NTR1-CHO cells[125I-Tyr3]NT1.19
HT-29 cells[125I-Tyr3]NT0.32
Adult Rat Brain[125I-Tyr3]NT3.96

Table 2: Inhibitory Potency (IC50) of SR 142948 in Functional Assays [1]

Cell LineAssayStimulantIC50 (nM)
HT-29 cellsInositol (B14025) Monophosphate FormationNeurotensin3.9
h-NTR1-CHO cellsIntracellular Calcium MobilizationNeurotensin1, 10 (nM)

Mandatory Visualizations

Neurotensin Receptor 1 (NTR1) Signaling Pathway

NTR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTR1 NTR1 Neurotensin->NTR1 Binds Gq Gq NTR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Cellular_Response Cellular Response Ca_cyto->Cellular_Response Triggers SR142948 SR 142948 SR142948->NTR1 Antagonizes

Caption: Neurotensin Receptor 1 (NTR1) Signaling Pathway.

Experimental Workflow: In Vitro Antagonist Assays

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (h-NTR1-CHO or HT-29) Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay IP1_Assay Inositol Monophosphate Assay Cell_Culture->IP1_Assay Ca_Assay Calcium Mobilization Assay Cell_Culture->Ca_Assay Compound_Prep SR 142948 & Neurotensin Preparation Compound_Prep->Binding_Assay Compound_Prep->IP1_Assay Compound_Prep->Ca_Assay Data_Acquisition Data Acquisition Binding_Assay->Data_Acquisition IP1_Assay->Data_Acquisition Ca_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Results Results Interpretation IC50_Calc->Results

Caption: General workflow for in vitro antagonist assays.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of SR 142948 to the neurotensin receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cells: h-NTR1-CHO or HT-29 cell membranes.

  • Radioligand: [125I-Tyr3]Neurotensin.

  • Non-labeled Ligand: Neurotensin (for non-specific binding).

  • Test Compound: SR 142948.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

    • Determine protein concentration using a standard protein assay.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein/well), a fixed concentration of [125I-Tyr3]NT (e.g., 0.1-0.5 nM), and varying concentrations of SR 142948.

    • For total binding, omit SR 142948.

    • For non-specific binding, add a high concentration of unlabeled neurotensin (e.g., 1 µM).

  • Incubation:

    • Incubate the plate for 60 minutes at 25°C.[1]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate.

    • Wash the filters three times with ice-cold wash buffer.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of SR 142948 to determine the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the ability of SR 142948 to inhibit neurotensin-induced Gq-protein signaling, which leads to the production of inositol phosphates.[1]

Materials:

  • Cells: HT-29 cells.

  • Stimulant: Neurotensin.

  • Test Compound: SR 142948.

  • Assay Kit: A commercially available IP-One HTRF assay kit.

  • Assay Buffer: Typically provided in the kit, often containing LiCl to inhibit IP1 degradation.

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding:

    • Seed HT-29 cells into a 384-well white plate at a density of 20,000-40,000 cells/well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare serial dilutions of SR 142948 in assay buffer containing LiCl.

    • Add the SR 142948 dilutions to the respective wells. For control wells, add assay buffer with LiCl.

    • Incubate for 30 minutes at 37°C.[1]

  • Agonist Stimulation:

    • Prepare a solution of neurotensin in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Add the neurotensin solution to all wells except the negative control wells.

    • Incubate the plate for 60 minutes at 37°C.

  • Detection:

    • Add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) to each well according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Readout:

    • Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio and plot the percentage of inhibition against the log concentration of SR 142948 to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of SR 142948 to block the neurotensin-induced release of intracellular calcium.[1]

Materials:

  • Cells: h-NTR1-CHO cells.

  • Stimulant: Neurotensin.

  • Test Compound: SR 142948.

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96-well or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding:

    • Seed h-NTR1-CHO cells into a black-walled, clear-bottom plate at a density of 40,000-80,000 cells/well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM in assay buffer.

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, protected from light.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Compound Addition:

    • Add varying concentrations of SR 142948 to the wells.

    • Incubate for 10-20 minutes at room temperature.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject a solution of neurotensin (at a concentration that gives a maximal or submaximal response) into each well.

    • Continue to record the fluorescence intensity for 60-120 seconds.[1]

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the neurotensin response against the log concentration of SR 142948 to determine the IC50 value.

References

Method

SR 142948: A Potent Antagonist for Neurotensin Receptor Binding Assays

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction SR 142948 is a potent and selective, non-peptide antagonist of neurotensin (B549771) receptors (NTRs).[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

SR 142948 is a potent and selective, non-peptide antagonist of neurotensin (B549771) receptors (NTRs).[1][2][3][4][5] Its high affinity for both NTS1 and NTS2 receptor subtypes makes it an invaluable tool for studying the physiological and pathological roles of the neurotensin system. This document provides detailed application notes and protocols for the use of SR 142948 in neurotensin receptor binding assays, including quantitative binding data and a summary of the associated signaling pathways.

Quantitative Data: Binding Affinity of SR 142948

SR 142948 exhibits nanomolar affinity for neurotensin receptors across various experimental systems. The following tables summarize its binding characteristics (IC₅₀ and Kᵢ values) in different preparations.

Table 1: Inhibitory Potency (IC₅₀) of SR 142948 in Competitive Binding Assays

PreparationRadioligandIC₅₀ (nM)Reference
CHO cells expressing human NTS1[¹²⁵I-Tyr³]NT1.19 ± 0.15[6]
HT-29 cells (human colon adenocarcinoma)[¹²⁵I-Tyr³]NT0.32 ± 0.08[6]
Adult rat brain membranes[¹²⁵I-Tyr³]NT3.96 ± 1.10[6]
Guinea pig brain membranes[³H]SR 486920.30 ± 0.05[6]

Table 2: Equilibrium Dissociation Constant (Kᵢ) of SR 142948

PreparationRadioligandKᵢ (nM)Reference
CHO cells expressing human NTS1[¹²⁵I-Tyr³]NT1.03[6]
HT-29 cells (human colon adenocarcinoma)[¹²⁵I-Tyr³]NT0.28[6]
Guinea pig brain membranes[³H]SR 486920.17[6]
Rat brain membranes (levocabastine-insensitive, NTS1)[³H]SR 142948A6.8[7]
Rat brain membranes (levocabastine-sensitive, NTS2)[³H]SR 142948A4.8[7]

Neurotensin Receptor Signaling Pathways

Neurotensin receptors are G protein-coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades.[8][9][10] Activation of NTS1, the most studied subtype, primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). Additionally, NTS1 can couple to other G proteins, including Gαi/o and Gαs, and can also signal through β-arrestin pathways.[9]

Neurotensin_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling NT Neurotensin NTR1 NTS1 Receptor NT->NTR1 Agonist Binding SR142948 SR 142948 SR142948->NTR1 Antagonist Binding (Inhibition) Gq Gαq/11 NTR1->Gq Activation beta_arrestin β-Arrestin NTR1->beta_arrestin Recruitment PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 Activation PKC->ERK beta_arrestin->ERK

Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway.

Experimental Protocols

The following are generalized protocols for radioligand binding assays using SR 142948 as a competitor. These should be optimized for specific experimental conditions.

Protocol 1: Competitive Radioligand Binding Assay using [¹²⁵I]-Neurotensin

This protocol is designed to determine the affinity of SR 142948 for neurotensin receptors by measuring its ability to displace the binding of a radiolabeled agonist, [¹²⁵I]-Neurotensin.

Materials:

  • Cell Membranes or Tissue Homogenates: Expressing neurotensin receptors (e.g., CHO-hNTS1 cells, HT-29 cells, or rat brain tissue).

  • Radioligand: [¹²⁵I]-Neurotensin.

  • Competitor: SR 142948.

  • Non-specific Binding Control: High concentration of unlabeled Neurotensin (e.g., 1 µM).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 20-100 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [¹²⁵I]-Neurotensin (at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of unlabeled Neurotensin (1 µM final concentration), 50 µL of [¹²⁵I]-Neurotensin, and 100 µL of membrane preparation.

    • Competition: 50 µL of SR 142948 at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M), 50 µL of [¹²⁵I]-Neurotensin, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 4°C) for 60-120 minutes to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of SR 142948 and use non-linear regression to determine the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow prep 1. Prepare Reagents - Membranes - Radioligand - SR 142948 - Buffers setup 2. Assay Setup in 96-well Plate - Total Binding - Non-specific Binding - Competition Wells prep->setup incubation 3. Incubation (e.g., 60-120 min at RT) setup->incubation filtration 4. Rapid Filtration (Separates bound from free ligand) incubation->filtration washing 5. Washing (Remove non-specific binding) filtration->washing counting 6. Radioactivity Counting (Gamma or Scintillation Counter) washing->counting analysis 7. Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: General workflow for a competitive radioligand binding assay.
Protocol 2: Saturation Binding Assay using [³H]-SR 142948A

This protocol is used to determine the density of neurotensin receptors (Bmax) and the dissociation constant (Kd) of the radiolabeled antagonist, [³H]-SR 142948A.

Materials:

  • Cell Membranes or Tissue Homogenates.

  • Radioligand: [³H]-SR 142948A.

  • Non-specific Binding Control: High concentration of unlabeled SR 142948 or Neurotensin (e.g., 10 µM).

  • Binding Buffer: 50 mM HEPES, 1 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.

  • Scintillation Fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: As described in Protocol 1.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of varying concentrations of [³H]-SR 142948A (e.g., 0.1 to 50 nM), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of unlabeled SR 142948 (10 µM final concentration), 50 µL of varying concentrations of [³H]-SR 142948A, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Termination and Washing: As described in Protocol 1.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Plot specific binding against the concentration of [³H]-SR 142948A. Use non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.

Conclusion

SR 142948 is a highly effective and versatile tool for the investigation of neurotensin receptor pharmacology. Its high affinity and antagonist properties make it ideal for use in competitive binding assays to screen and characterize novel neurotensin receptor ligands. The protocols provided herein offer a solid foundation for researchers to incorporate SR 142948 into their studies of the neurotensin system.

References

Application

Application Notes and Protocols for Studying Turning Behavior in Rodent Models with SR 142948

For Researchers, Scientists, and Drug Development Professionals Introduction SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor (NTR).[1] Neurotensin (NT), a tridecapeptide,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor (NTR).[1] Neurotensin (NT), a tridecapeptide, plays a significant role in the central nervous system, modulating dopaminergic pathways. Unilateral administration of neurotensin into the striatum of rodents induces a characteristic turning behavior, providing a valuable in vivo model for studying the effects of NTR antagonists. SR 142948 has been shown to effectively and dose-dependently block this neurotensin-induced turning behavior, making it an essential pharmacological tool for investigating the role of neurotensin systems in motor control and as a potential therapeutic agent.[2][3] These application notes provide detailed protocols for utilizing SR 142948 to study turning behavior in rodent models.

Mechanism of Action

Neurotensin exerts its effects through G protein-coupled receptors, primarily the high-affinity neurotensin receptor type 1 (NTR1).[4][5] Activation of NTR1 in the striatum by neurotensin stimulates the Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, influencing motor function.[2] SR 142948 acts as a competitive antagonist at the NTR1, blocking the binding of neurotensin and thereby inhibiting its downstream signaling effects.[1][2]

NTR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NT Neurotensin (NT) NTR1 NTR1 Receptor NT->NTR1 Binds and Activates SR142948 SR 142948 SR142948->NTR1 Binds and Blocks Gq Gαq NTR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Intracellular Ca²⁺ Release IP3->Ca Motor_Response Modulation of Motor Response Ca->Motor_Response Leads to

Figure 1: Neurotensin Receptor 1 (NTR1) Signaling Pathway and site of SR 142948 antagonism.

Data Presentation

The following table summarizes the quantitative data on the efficacy of SR 142948 in inhibiting neurotensin-induced turning behavior in mice.

SR 142948 Dose (mg/kg, p.o.)Neurotensin Dose (intastriatal)Animal ModelRoute of Administration (SR 142948)Mean Number of Contralateral Turns / TimePercentage Inhibition (%)Reference
0.04 - 0.6410 pg/mouseSwiss albino CD1 miceOral (p.o.)Dose-dependent reductionNot specified[2][3]
2 µg/kg10 pg/mouseSwiss albino CD1 miceOral (p.o.)Significant inhibitionNot specified[1]

Experimental Protocols

Protocol 1: Induction of Turning Behavior with Unilateral Intrastriatal Neurotensin Injection in Mice

This protocol describes the induction of rotational behavior in mice through the unilateral injection of neurotensin into the striatum.

Materials:

  • Male Swiss albino CD1 mice (25-30 g)

  • Neurotensin (NT)

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Drill

  • Suturing material or wound clips

  • Observation chamber (e.g., a transparent cylinder)

  • Video recording equipment (optional)

Procedure:

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic. Once the desired level of anesthesia is reached, secure the animal in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Clean the skull surface and identify the bregma.

    • Using a drill, create a small burr hole over the desired injection site in the striatum. The following coordinates relative to bregma can be used: Anteroposterior (AP): +0.5 mm; Mediolateral (ML): ±2.0 mm; Dorsoventral (DV): -3.0 mm from the skull surface.[3][6]

  • Intrastriatal Injection:

    • Prepare a solution of neurotensin in sterile saline. A typical concentration is 10 pg in 1 µL of saline.

    • Lower the Hamilton syringe needle to the predetermined DV coordinate.

    • Slowly infuse 1 µL of the neurotensin solution over a period of 2 minutes.

    • Leave the needle in place for an additional 5 minutes to allow for diffusion and to minimize backflow.

    • Slowly retract the needle.

  • Post-Surgical Care: Suture the scalp incision or use wound clips. Allow the animal to recover from anesthesia in a warm environment.

  • Behavioral Observation:

    • After recovery, place the mouse in the observation chamber.

    • Record the number of full 360° contralateral turns (turns away from the side of the injection) for a defined period, typically 15-30 minutes.

Protocol 2: Antagonism of Neurotensin-Induced Turning Behavior with SR 142948

This protocol details the administration of SR 142948 to evaluate its ability to block neurotensin-induced turning behavior.

Materials:

  • Mice that have undergone unilateral intrastriatal neurotensin injection (from Protocol 1)

  • SR 142948

  • Vehicle for SR 142948 (e.g., 0.5% methylcellulose (B11928114) in water for oral administration)

  • Oral gavage needles

  • Observation chamber

  • Video recording equipment (optional)

Procedure:

  • Preparation of SR 142948 Solution: Prepare a suspension of SR 142948 in the chosen vehicle at the desired concentrations (e.g., 0.04, 0.1, 0.3 mg/kg).

  • Administration of SR 142948:

    • Administer the prepared SR 142948 solution or vehicle to the mice via oral gavage.

    • The administration of SR 142948 is typically performed 60-120 minutes before the intrastriatal injection of neurotensin to allow for drug absorption and distribution.

  • Induction and Observation of Turning Behavior:

    • Proceed with the unilateral intrastriatal injection of neurotensin as described in Protocol 1.

    • Following the injection, place the mice in the observation chamber and record the number of contralateral turns as previously described.

  • Data Analysis: Compare the number of turns in the SR 142948-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition of turning behavior for each dose of SR 142948.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_observation Observation & Analysis Animal_Prep Animal Preparation (Anesthesia & Stereotaxic Mounting) NT_Injection Unilateral Intrastriatal Neurotensin Injection Animal_Prep->NT_Injection Drug_Prep Drug Preparation (Neurotensin & SR 142948 Solutions) SR142948_Admin SR 142948 Administration (Oral Gavage) Drug_Prep->SR142948_Admin Drug_Prep->NT_Injection SR142948_Admin->NT_Injection 60-120 min prior Behavioral_Obs Behavioral Observation (Record Turning Behavior) NT_Injection->Behavioral_Obs Data_Analysis Data Analysis (Quantify Rotations & Compare Groups) Behavioral_Obs->Data_Analysis

Figure 2: Experimental workflow for studying the effect of SR 142948 on neurotensin-induced turning behavior.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for utilizing SR 142948 to investigate the role of the neurotensin system in motor control. The unilateral intrastriatal neurotensin injection model is a robust and reliable method for inducing turning behavior, and SR 142948 serves as a powerful tool to antagonize this effect, allowing for a detailed examination of neurotensin receptor function in vivo. These studies are critical for advancing our understanding of the neurobiological basis of movement and for the development of novel therapeutics targeting the neurotensin system.

References

Method

Application Notes and Protocols for SR 142948 in Electrophysiology Studies

For Researchers, Scientists, and Drug Development Professionals Introduction SR 142948 is a potent and selective non-peptide antagonist of neurotensin (B549771) (NT) receptors, particularly the neurotensin receptor 1 (NT...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent and selective non-peptide antagonist of neurotensin (B549771) (NT) receptors, particularly the neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2).[1][2] Neurotensin, a 13-amino acid neuropeptide, plays a crucial role in the central nervous system, modulating neurotransmission and influencing various physiological processes. SR 142948 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the neurotensin system. Its ability to cross the blood-brain barrier makes it suitable for both in vitro and in vivo studies.[3] These application notes provide detailed protocols for the use of SR 142948 in electrophysiological studies to investigate its effects on neuronal activity and ion channel function.

Mechanism of Action

Neurotensin receptors are G protein-coupled receptors (GPCRs). Upon binding of neurotensin, the NTS1 receptor primarily couples to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can modulate the activity of various ion channels, leading to changes in neuronal excitability.[2] SR 142948 acts by competitively binding to neurotensin receptors, thereby blocking the downstream signaling initiated by neurotensin.

Data Presentation

Table 1: In Vitro Binding Affinity and Functional Antagonism of SR 142948
ParameterCell Line/TissueSpeciesValue (IC50)Reference
[125I]-Neurotensin Bindingh-NTR1-CHO cellsHuman1.19 nM[3]
[125I]-Neurotensin BindingHT-29 cellsHuman0.32 nM[3]
[125I]-Neurotensin BindingAdult rat brainRat3.96 nM[3]
NT-induced Inositol Monophosphate FormationHT-29 cellsHuman3.9 nM[3]
NT-induced Intracellular Ca2+ Mobilizationh-NTR1-CHO cellsHumanAntagonized at 1 and 10 nM[3]
NT-mediated inhibition of N-like Ca2+ currentDissociated pallidal neuronsRatAntagonized[4]

Signaling Pathway Diagram

NT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binds & Activates SR142948 SR 142948 SR142948->NTS1 Binds & Blocks Gq11 Gq/11 NTS1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ IonChannel Ion Channels (e.g., Ca2+ channels) Ca2_cyto->IonChannel Modulates PKC->IonChannel Modulates Response Modulation of Neuronal Excitability IonChannel->Response

Neurotensin Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Study the Effect of SR 142948 on Neurotensin-Modulated Calcium Currents

This protocol is designed to investigate the antagonistic effect of SR 142948 on neurotensin-induced modulation of voltage-gated calcium channels in cultured neurons or acute brain slices.

Materials:

  • SR 142948: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the final desired concentration in the external recording solution.

  • Neurotensin (NT): Prepare a stock solution (e.g., 1 mM in water) and dilute to the final desired concentration in the external recording solution.

  • Cell Culture or Brain Slice Preparation: Neurons expressing neurotensin receptors (e.g., primary hippocampal, cortical, or dissociated pallidal neurons).

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm. To isolate Ca2+ currents, Na+ can be replaced with NMDG+ and K+ channel blockers (e.g., TEA-Cl, 4-AP) can be added.

  • Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

  • Patch-clamp rig: Microscope, amplifier, micromanipulator, data acquisition system.

Procedure:

  • Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

  • Establish Whole-Cell Configuration:

    • Place the cell culture dish or brain slice in the recording chamber and perfuse with external solution.

    • Using a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution, approach a target neuron.

    • Apply gentle suction to form a giga-ohm seal (>1 GΩ) with the cell membrane.

    • Apply a brief, strong suction pulse to rupture the membrane and establish the whole-cell configuration.

  • Data Recording:

    • Switch to voltage-clamp mode and hold the membrane potential at a holding potential of -80 mV.

    • To elicit voltage-gated calcium currents, apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments for 200 ms).

    • Record baseline calcium currents in the external solution.

  • Drug Application:

    • Perfuse the chamber with the external solution containing neurotensin at a known concentration (e.g., 100 nM) and record the modulated calcium currents.

    • Wash out the neurotensin with the external solution until the currents return to baseline.

    • Pre-incubate the cells with SR 142948 (e.g., 1 µM) for 5-10 minutes.

    • Co-apply neurotensin and SR 142948 and record the calcium currents.

  • Data Analysis:

    • Measure the peak amplitude of the calcium currents at each voltage step for each condition (baseline, NT, SR 142948 + NT).

    • Construct current-voltage (I-V) plots to visualize the effects of the drugs.

    • Statistically compare the current amplitudes to determine if SR 142948 significantly antagonizes the effect of neurotensin.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Prep_Cells Prepare Neuronal Culture or Brain Slices Establish_WC Establish Whole-Cell Patch-Clamp Configuration Prep_Cells->Establish_WC Prep_Solutions Prepare External and Internal Solutions Prep_Solutions->Establish_WC Prep_Drugs Prepare Stock Solutions of NT and SR 142948 Apply_NT Apply Neurotensin (NT) Prep_Drugs->Apply_NT Apply_SR142948 Apply SR 142948 Prep_Drugs->Apply_SR142948 Record_Baseline Record Baseline Ion Channel Activity Establish_WC->Record_Baseline Record_Baseline->Apply_NT Record_NT_Effect Record NT-Modulated Activity Apply_NT->Record_NT_Effect Washout_NT Washout NT Record_NT_Effect->Washout_NT Washout_NT->Apply_SR142948 Apply_Coadmin Co-administer NT + SR 142948 Apply_SR142948->Apply_Coadmin Record_Antagonism Record Activity to Assess Antagonism Apply_Coadmin->Record_Antagonism Measure_Currents Measure Current Amplitudes or Firing Frequencies Record_Antagonism->Measure_Currents Plot_Data Generate I-V Curves or Spike Rate Plots Measure_Currents->Plot_Data Stats Perform Statistical Analysis Plot_Data->Stats Conclusion Draw Conclusions on SR 142948 Efficacy Stats->Conclusion

Experimental Workflow for SR 142948

Troubleshooting and Considerations

  • Solubility: SR 142948 is soluble in DMSO. Ensure the final concentration of DMSO in the recording solution is low (typically <0.1%) to avoid off-target effects.

  • Stability: Prepare fresh dilutions of SR 142948 and neurotensin from stock solutions for each experiment.

  • Non-specific Binding: Use appropriate perfusion systems to minimize the adherence of the compounds to the tubing.

  • Cell Health: Monitor the health of the cells throughout the experiment by checking the resting membrane potential and input resistance.

  • Controls: Include vehicle controls (e.g., external solution with DMSO) to account for any effects of the solvent.

These application notes and protocols provide a framework for utilizing SR 142948 in electrophysiological research. The specific concentrations and timings may need to be optimized for different experimental systems.

References

Application

Application Notes and Protocols for SR 142948 in Calcium Mobilization Assays

For Researchers, Scientists, and Drug Development Professionals Introduction SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTR), particularly the neurotensin receptor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTR), particularly the neurotensin receptor 1 (NTS1).[1][2][3] Neurotensin, a tridecapeptide, elicits a variety of biological effects through its interaction with G protein-coupled receptors (GPCRs). The NTS1 receptor is known to couple to the Gq/11 family of G proteins, initiating a signaling cascade that results in the activation of phospholipase C (PLC).[4] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[4]

Calcium mobilization assays are a robust and widely used method in drug discovery for studying GPCRs that signal through the Gq pathway.[5][6] These assays provide a functional readout of receptor activation and inhibition by measuring the transient increase in intracellular calcium concentration. The use of fluorescent calcium indicators, often in conjunction with automated plate readers like the Fluorometric Imaging Plate Reader (FLIPR), allows for high-throughput screening and characterization of receptor ligands.[5][7]

These application notes provide a detailed protocol for utilizing SR 142948 as an antagonist in a calcium mobilization assay to study the neurotensin receptor.

Pharmacological Data of SR 142948

The following table summarizes the in vitro potency of SR 142948 in various functional and binding assays. This data is crucial for designing experiments and interpreting the results from calcium mobilization assays.

Assay TypeCell LineParameterValue (nM)Reference
Calcium Mobilization h-NTR1-CHOAntagonism1, 10[1]
Inositol Monophosphate Formation HT-29IC503.9[1]
Receptor Binding h-NTR1-CHOIC501.19[1]
Receptor Binding HT-29IC500.32[1]
Receptor Binding Adult Rat BrainIC503.96[1]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams have been generated.

NTR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NTR1 NTS1 Receptor Gq Gq Protein NTR1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_release Ca²⁺ Release IP3R->Ca_release Ca_store Ca²⁺ Store NT Neurotensin (Agonist) NT->NTR1 Binds & Activates SR142948 SR 142948 (Antagonist) SR142948->NTR1 Binds & Blocks

Figure 1: Neurotensin Receptor 1 (NTS1) Signaling Pathway.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_plating 1. Plate Cells (e.g., CHO-hNTR1) in 96/384-well plates dye_loading 2. Load Cells with Calcium-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading antagonist_addition 3. Pre-incubate with SR 142948 (various concentrations) dye_loading->antagonist_addition agonist_addition 4. Stimulate with Neurotensin (EC80) using FLIPR antagonist_addition->agonist_addition data_acquisition 5. Measure Fluorescence (kinetic read on FLIPR) agonist_addition->data_acquisition data_analysis 6. Analyze Data (Calculate IC50 of SR 142948) data_acquisition->data_analysis

References

Method

Application Notes and Protocols: SR 142948 in Inositol Monophosphate Formation Assays

For Researchers, Scientists, and Drug Development Professionals Introduction SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTRs).[1] Neurotensin (NT), an endogenous tr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTRs).[1] Neurotensin (NT), an endogenous tridecapeptide, exerts its physiological effects through three receptor subtypes: NTR1, NTR2, and NTR3. The NTR1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by neurotensin, couples to Gq proteins.[2][3][4] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. The metabolic cascade initiated by IP3 results in the accumulation of inositol monophosphate (IP1), a stable downstream metabolite. Therefore, measuring the accumulation of IP1 serves as a reliable method to quantify the activation of Gq-coupled receptors like NTR1.

This document provides detailed application notes and protocols for utilizing SR 142948 as an antagonist in inositol monophosphate (IP1) formation assays, a critical tool for studying NTR1 signaling and for the screening and characterization of NTR antagonists. The protocols are particularly focused on the use of HT-29 cells, a human colon adenocarcinoma cell line that endogenously expresses neurotensin receptors and responds to neurotensin with increased inositol phosphate (B84403) formation.[5][6]

Data Presentation

The following table summarizes the quantitative data for SR 142948 in antagonizing neurotensin-induced inositol monophosphate formation.

CompoundCell LineAgonistAssayIC50 (nM)Reference
SR 142948HT-29NeurotensinInositol Monophosphate Formation3.9[5][7]
SR 142948h-NTR1-CHONeurotensinInositol Monophosphate Formation1.19[1]

Signaling Pathway

The activation of the neurotensin receptor 1 (NTR1) by its agonist, neurotensin, initiates a well-defined intracellular signaling cascade. As a Gq-coupled receptor, NTR1 activation leads to the stimulation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This signaling pathway is effectively blocked by the antagonist SR 142948.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTR1 NTR1 Neurotensin->NTR1 Binds & Activates SR_142948 SR_142948 SR_142948->NTR1 Binds & Blocks Gq Gq NTR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP_Metabolism Inositol Phosphate Metabolism IP3->IP_Metabolism Metabolized to Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers IP1 Inositol Monophosphate (IP1) IP_Metabolism->IP1 Results in

Caption: Neurotensin Receptor 1 (NTR1) Signaling Pathway.

Experimental Protocols

Inositol Monophosphate (IP1) Accumulation Assay using HTRF

This protocol describes a competitive assay to determine the potency of SR 142948 in inhibiting neurotensin-induced IP1 accumulation in HT-29 cells using a commercially available IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

Materials:

  • HT-29 cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • SR 142948

  • Neurotensin (agonist)

  • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Lithium chloride (LiCl)

  • White, solid-bottom 384-well microplates

  • HTRF-compatible microplate reader

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis A Culture HT-29 cells D Seed HT-29 cells in a 384-well plate A->D B Prepare serial dilutions of SR 142948 E Add SR 142948 dilutions to the cells B->E C Prepare Neurotensin solution (EC80 concentration) G Add Neurotensin to stimulate C->G D->E F Incubate E->F F->G H Incubate for IP1 accumulation G->H I Add HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) H->I J Incubate I->J K Read HTRF signal on a plate reader J->K L Calculate HTRF ratio K->L M Plot dose-response curve L->M N Determine IC50 value for SR 142948 M->N

Caption: Workflow for the Inositol Monophosphate HTRF Assay.

Procedure:

  • Cell Culture:

    • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

    • Passage the cells regularly to maintain them in the exponential growth phase.

  • Assay Preparation:

    • On the day of the assay, harvest the HT-29 cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in assay buffer to the desired concentration (e.g., 2 x 10^6 cells/mL; this may require optimization).

    • Prepare serial dilutions of SR 142948 in assay buffer containing LiCl (final concentration of LiCl in the well should be between 10-50 mM).

    • Prepare a solution of neurotensin in assay buffer at a concentration that will elicit an 80% maximal response (EC80). The EC80 value should be determined beforehand by performing an agonist dose-response curve.

  • Assay Protocol:

    • Dispense 10 µL of the cell suspension into each well of a 384-well white plate.

    • Add 5 µL of the SR 142948 serial dilutions to the respective wells. For control wells (agonist-only and basal), add 5 µL of assay buffer with LiCl.

    • Incubate the plate for 15-30 minutes at 37°C.

    • Add 5 µL of the neurotensin solution (at EC80 concentration) to all wells except for the basal control wells (add 5 µL of assay buffer instead).

    • Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions by diluting the IP1-d2 and anti-IP1 cryptate conjugates in the provided lysis buffer.

    • Add 10 µL of the detection reagent mixture to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader. Set the excitation wavelength to 320-340 nm and read the emission at two wavelengths: 620 nm (for the cryptate donor) and 665 nm (for the d2 acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) x 10,000.

    • Normalize the data using the basal (no agonist) and maximal stimulation (agonist only) controls.

    • Plot the normalized response as a function of the logarithm of the SR 142948 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of SR 142948.

Conclusion

The inositol monophosphate formation assay is a robust and reliable method for characterizing the antagonistic activity of compounds targeting Gq-coupled receptors such as the neurotensin receptor 1. SR 142948 has been demonstrated to be a potent antagonist in this assay, making it a valuable tool for researchers investigating the physiological and pathological roles of the neurotensin system. The provided protocols and diagrams offer a comprehensive guide for the implementation of this assay in a research or drug discovery setting.

References

Application

Application Notes: SR 142948 as a Radioligand for Receptor Mapping

Introduction SR 142948 is a potent and selective non-peptide antagonist of neurotensin (B549771) (NT) receptors.[1] When radiolabeled, typically with tritium (B154650) ([³H]SR 142948A), it serves as an invaluable tool fo...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SR 142948 is a potent and selective non-peptide antagonist of neurotensin (B549771) (NT) receptors.[1] When radiolabeled, typically with tritium (B154650) ([³H]SR 142948A), it serves as an invaluable tool for the characterization and mapping of neurotensin receptors (NTRs) in various tissues, particularly in the brain.[2] These application notes provide a comprehensive overview of the use of [³H]SR 142948A as a radioligand, including its binding characteristics and detailed protocols for its application in receptor binding and autoradiography studies.

Receptor Specificity and Binding Characteristics

SR 142948 exhibits high affinity for both known neurotensin receptor subtypes, NT1 and NT2.[2] The tritiated version, [³H]SR 142948A, has been shown to be a potent antagonist radioligand that recognizes both NT1 and NT2 receptors with high affinity, making it an excellent tool for studying the distribution and pharmacology of these receptors in the rat brain.[2]

Quantitative Data Summary

The following table summarizes the quantitative binding data for SR 142948 and its radiolabeled form.

ParameterValueTissue/Cell LineSpeciesReference
IC₅₀ 1.19 nMh-NTR1-CHO cellsHuman[3]
0.32 nMHT-29 cellsHuman[3]
3.96 nMAdult brainRat[3]
3.9 nM (Inositol monophosphate formation)HT-29 cellsHuman[1]
Kᵢ < 10 nM--
Kₔ 3.5 nMBrain membrane homogenatesRat[2]
6.8 nM (NT1 receptors)Brain membrane homogenatesRat[2]
4.8 nM (NT2 receptors)Brain membrane homogenatesRat[2]
Bₘₐₓ 508 fmol/mg of proteinBrain membrane homogenatesRat[2]

Neurotensin Receptor Signaling Pathway

Neurotensin receptors are G protein-coupled receptors (GPCRs). Upon activation by an agonist like neurotensin, the receptor activates intracellular signaling cascades. SR 142948 acts as an antagonist, blocking these downstream effects. The primary signaling pathway involves the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). SR 142948 has been shown to antagonize neurotensin-induced inositol monophosphate formation and intracellular calcium mobilization.[1]

NTSR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotensin Neurotensin (Agonist) NTSR1 NT Receptor (NTSR1) Neurotensin->NTSR1 Activates SR142948 SR 142948 (Antagonist) SR142948->NTSR1 Blocks Gq Gq protein NTSR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Neurotensin Receptor 1 (NTSR1) Signaling Pathway.

Experimental Protocols

[³H]SR 142948A In Vitro Competitive Binding Assay Protocol

This protocol outlines the procedure for a competitive binding assay using [³H]SR 142948A to determine the affinity of unlabeled compounds for neurotensin receptors in rat brain membrane preparations.

Materials:

  • [³H]SR 142948A (specific activity ~70-90 Ci/mmol)

  • Rat brain tissue

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% bovine serum albumin (BSA)

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl

  • Unlabeled SR 142948 or other competing ligands

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Polypropylene (B1209903) assay tubes

  • Homogenizer

  • Centrifuge

  • Scintillation counter

  • Filtration manifold

Procedure:

  • Membrane Preparation:

    • Homogenize whole rat brains in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and centrifuge again.

    • Resuspend the final pellet in binding buffer to a final protein concentration of approximately 0.2-0.4 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled competitor compound.

    • In polypropylene tubes, add in the following order:

      • 100 µL of binding buffer (for total binding) or 100 µL of a high concentration of unlabeled SR 142948 (e.g., 10 µM, for non-specific binding) or 100 µL of the competitor compound dilution.

      • 100 µL of [³H]SR 142948A (final concentration ~3-4 nM).

      • 100 µL of the membrane preparation.

    • The final assay volume is 300 µL.

  • Incubation:

    • Incubate the tubes at 25°C for 60 minutes.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Allow the vials to equilibrate for at least 6 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand.

Binding_Assay_Workflow A Prepare Rat Brain Membrane Homogenate B Set up Assay Tubes: - Buffer/Competitor - [³H]SR 142948A - Membrane Prep A->B C Incubate at 25°C for 60 minutes B->C D Rapid Filtration through Glass Fiber Filters C->D E Wash Filters with Ice-Cold Buffer D->E F Measure Radioactivity in Scintillation Counter E->F G Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ F->G

In Vitro Competitive Binding Assay Workflow.
In Vitro Receptor Autoradiography Protocol using [³H]SR 142948A on Rat Brain Sections

This protocol describes the localization of neurotensin receptors in rat brain sections using [³H]SR 142948A.

Materials:

  • [³H]SR 142948A

  • Rat brains, frozen

  • Cryostat

  • Microscope slides (gelatin-coated)

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Unlabeled neurotensin or SR 142948 for non-specific binding determination

  • Tritium-sensitive phosphor imaging plates or autoradiography film

  • Developing reagents (if using film)

  • Image analysis system

Procedure:

  • Tissue Sectioning:

    • Cut 20 µm thick coronal sections of the frozen rat brain using a cryostat at -20°C.

    • Thaw-mount the sections onto gelatin-coated microscope slides.

    • Store the slides at -80°C until use.

  • Pre-incubation:

    • Bring the slides to room temperature.

    • Pre-incubate the sections in incubation buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Incubate the sections with [³H]SR 142948A (final concentration 3-5 nM in incubation buffer) for 60 minutes at room temperature.

    • For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled neurotensin (e.g., 1 µM) or SR 142948 (e.g., 10 µM).

  • Washing:

    • Wash the slides in ice-cold wash buffer (2 x 5 minutes) to remove unbound radioligand.

    • Perform a quick rinse in ice-cold deionized water to remove buffer salts.

  • Drying:

    • Dry the slides rapidly under a stream of cool, dry air.

  • Exposure:

    • Appose the dried sections to tritium-sensitive phosphor imaging plates or autoradiography film in a light-tight cassette.

    • Include calibrated tritium standards for quantification.

    • Expose for 4-8 weeks at 4°C.

  • Image Development and Analysis:

    • If using film, develop according to the manufacturer's instructions.

    • Scan the phosphor imaging plates or the developed film using an appropriate imaging system.

    • Quantify the density of binding in different brain regions by comparing the signal intensity to the co-exposed standards.

    • Specific binding is determined by subtracting the non-specific binding from the total binding in adjacent sections.

Autoradiography_Workflow A Cut Frozen Rat Brain Sections (20 µm) B Thaw-mount onto Microscope Slides A->B C Pre-incubate in Buffer B->C D Incubate with [³H]SR 142948A (Total vs. Non-specific) C->D E Wash in Ice-Cold Buffer D->E F Dry Sections E->F G Expose to Phosphor Plate or Film F->G H Develop/Scan and Quantify Image G->H

In Vitro Receptor Autoradiography Workflow.

References

Technical Notes & Optimization

Troubleshooting

Optimizing SR 142948 Dosage for In Vivo Studies: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of SR 142948 for in vivo studies. The following information, presente...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of SR 142948 for in vivo studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is SR 142948 and what is its primary mechanism of action?

SR 142948 is a potent and selective, non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1).[1][2] Neurotensin is a neuropeptide involved in a variety of physiological processes, and by blocking its receptor, SR 142948 can be used to investigate the role of neurotensin signaling in various biological systems. It is known to be orally active and can cross the blood-brain barrier.[1][3]

Q2: What is the typical effective dose range for SR 142948 in in vivo studies?

The effective dose of SR 142948 can vary significantly depending on the animal model, the route of administration, and the specific biological effect being investigated. Based on published studies, the following table summarizes some reported effective doses.

Animal ModelRoute of AdministrationEffective Dose RangeObserved EffectReference
MiceOral (p.o.)0.04 - 0.64 mg/kgInhibition of neurotensin-induced turning behavior[1][4]
RatsIntraperitoneal (i.p.)0.1 mg/kgAntagonism of neurotensin-evoked acetylcholine (B1216132) release[1]
RatsOral (p.o.)0.01 mg/kg (10 µg/kg)Inhibition of neurotensin-induced cardiovascular effects[5]

Q3: How should I prepare SR 142948 for in vivo administration?

The choice of vehicle for SR 142948 depends on the route of administration. Here are some suggested formulations:

  • For Oral (p.o.) Administration: A common vehicle is 0.01% Tween 80 in distilled water.[4]

  • For Intraperitoneal (i.p.) Administration: SR 142948 can be dissolved in saline.[1]

  • Alternative Formulations for Poorly Soluble Compounds: For compounds with low aqueous solubility, a stock solution in DMSO can be prepared first. This stock can then be diluted in a suitable vehicle such as:

    • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • 10% DMSO and 90% corn oil.[3]

    • 10% DMSO in 20% SBE-β-CD in saline.[3]

It is crucial to perform a small-scale pilot test to ensure the solubility and stability of your final formulation.

Troubleshooting Guides

Issue 1: Lack of Efficacy or High Variability in Results

  • Possible Cause: Inadequate dosage.

    • Troubleshooting Step: Perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint. Start with a range of doses based on the literature (see table above) and include at least 3-4 dose levels.

  • Possible Cause: Poor bioavailability with the chosen route of administration.

    • Troubleshooting Step: If using oral administration, consider that factors like food intake can affect absorption. Ensure consistent fasting or feeding schedules for all animals. If variability persists, consider switching to an intraperitoneal or intravenous route for more direct systemic exposure.

  • Possible Cause: Incorrect formulation leading to precipitation of the compound.

    • Troubleshooting Step: Visually inspect your formulation for any precipitates. If observed, try a different vehicle composition as suggested in the FAQ section. Sonication may help in dissolving the compound. Always prepare fresh formulations before each experiment.

Issue 2: Observed Adverse Effects or Toxicity

  • Possible Cause: The administered dose is too high.

    • Troubleshooting Step: Reduce the dose. It is essential to establish the Maximum Tolerated Dose (MTD) in your specific animal model. This can be done through a dose escalation study where you monitor for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) for a set period after administration.[6][7]

  • Possible Cause: Vehicle-induced toxicity.

    • Troubleshooting Step: Always include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-related effects. If the vehicle control group shows adverse effects, consider alternative, less toxic vehicles. For example, high concentrations of DMSO can be toxic.

  • Possible Cause: Off-target effects of SR 142948.

    • Troubleshooting Step: While specific off-target effects of SR 142948 are not well-documented in the provided search results, it is a possibility with any pharmacological agent. If you suspect off-target effects, you could try to rescue the phenotype with a neurotensin agonist or test other NTS1 antagonists to see if they produce the same effect.

Experimental Protocols

Protocol 1: Dose-Response Study for Oral Administration in Mice

  • Animal Model: Select the appropriate mouse strain, age, and sex for your study. Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • SR 142948 Preparation:

    • Prepare a stock solution of SR 142948 in a suitable solvent like DMSO.

    • On the day of the experiment, prepare the final dosing solutions by diluting the stock in the chosen vehicle (e.g., 0.01% Tween 80 in distilled water). Prepare a range of concentrations to deliver the desired doses (e.g., 0.01, 0.1, 1, and 10 mg/kg).

    • Also, prepare a vehicle-only solution for the control group.

  • Dosing Procedure (Oral Gavage):

    • Weigh each mouse to calculate the exact volume to be administered (typically 5-10 mL/kg).[8][9]

    • Gently restrain the mouse.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) to ensure it reaches the stomach.[8][9][10]

    • Carefully insert the gavage needle into the esophagus and slowly administer the solution.[8][11]

    • Observe the animal for a few minutes post-administration for any signs of distress.

  • Experimental Endpoint Measurement: At a predetermined time point after administration, assess the biological endpoint of interest (e.g., behavioral test, tissue collection for analysis).

  • Data Analysis: Plot the dose of SR 142948 against the measured effect to determine the dose-response relationship and identify the ED50 (the dose that produces 50% of the maximal effect).

Visualizations

G cluster_workflow Experimental Workflow: Dose-Response Study Animal_Model 1. Animal Model Selection (e.g., C57BL/6 Mice) Formulation 2. SR 142948 Formulation (Vehicle Preparation) Animal_Model->Formulation Dose_Groups 3. Dose Group Assignment (Vehicle, Low, Mid, High Dose) Formulation->Dose_Groups Administration 4. Oral Gavage Administration Dose_Groups->Administration Endpoint 5. Endpoint Measurement (e.g., Behavioral Assay) Administration->Endpoint Analysis 6. Data Analysis (Dose-Response Curve) Endpoint->Analysis

Caption: A generalized workflow for conducting an in vivo dose-response study with SR 142948.

G cluster_pathway Neurotensin Receptor 1 (NTS1) Signaling Pathway Neurotensin Neurotensin NTS1 NTS1 Receptor (GPCR) Neurotensin->NTS1 Activates SR142948 SR 142948 SR142948->NTS1 Blocks G_protein Gq/11, Gi/o NTS1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP G_protein->cAMP Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG Leads to Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Results in ERK ERK1/2 Activation Ca_PKC->ERK

Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTS1) and the inhibitory action of SR 142948.

References

Optimization

SR 142948 stability in different experimental buffers

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and use of SR 142948 in various experimental buffers. Frequently Asked Questi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and use of SR 142948 in various experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is SR 142948 and what is its primary mechanism of action?

SR 142948 is a potent, orally active, and selective non-peptide antagonist for the neurotensin (B549771) receptors (NTSRs).[1] It is not selective between NTSR subtypes.[2] Its primary mechanism of action is to block the signaling pathways activated by the endogenous ligand, neurotensin. This is achieved by competitively binding to neurotensin receptors, thereby inhibiting downstream signaling cascades.

Q2: What are the recommended solvents for dissolving SR 142948?

SR 142948 is soluble in DMSO (up to 75 mM) and water (up to 25 mM).[3] For in vivo experiments, co-solvent systems are often required to achieve the desired concentration and maintain stability.

Q3: What are the general storage recommendations for SR 142948 solutions?

For solid SR 142948, storage at +4°C is recommended. Once dissolved, stock solutions should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month. It is highly recommended to prepare fresh working solutions for experiments on the same day of use.[1]

Q4: Is there any information on the long-term stability of SR 142948 in aqueous buffers?

While specific degradation kinetics in various aqueous buffers are not extensively documented in publicly available literature, general guidelines suggest that long-term storage of peptides and similar small molecules in solution is not recommended. For continuous dosing periods exceeding half a month in in vivo studies, caution is advised when using certain formulations.[1]

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation upon dilution of DMSO stock in aqueous buffer. SR 142948 has limited solubility in purely aqueous solutions.- Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution. - Consider using a different buffer system, such as those containing PEG300, Tween-80, or SBE-β-CD, which have been shown to improve solubility. - Gentle heating and/or sonication can aid in dissolution.[1]
Inconsistent experimental results. Degradation of SR 142948 in the working solution.- Prepare fresh working solutions for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Ensure the pH of the experimental buffer is within a stable range for the compound, although specific pH stability data is limited.
Difficulty achieving desired concentration for in vivo studies. High dose requirements exceeding the solubility limit in simple buffers.- Utilize established co-solvent formulations to increase solubility. Refer to the "Experimental Protocols" section for detailed recipes.

Quantitative Data Summary

Table 1: Solubility of SR 142948

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO51.4475
Water17.1525

Data sourced from Tocris Bioscience.

Table 2: Recommended Storage Conditions for SR 142948 Solutions

Solution TypeStorage TemperatureRecommended Shelf Life
Stock Solution (in DMSO)-20°CUp to 1 month
Working SolutionUse on the same dayN/A

General guidance based on manufacturer recommendations.[1]

Experimental Protocols

Protocol 1: Preparation of SR 142948 for In Vivo Administration (with PEG300 and Tween-80)

This protocol is suitable for achieving a clear solution at a concentration of ≥ 5 mg/mL.

Materials:

  • SR 142948

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of SR 142948 in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume).

  • Add PEG300 to the tube (40% of the final volume) and mix thoroughly.

  • Add Tween-80 (5% of the final volume) and mix until the solution is homogeneous.

  • Add saline to reach the final desired volume (45% of the final volume) and mix thoroughly.

This protocol is adapted from MedChemExpress.[1]

Protocol 2: Preparation of SR 142948 for In Vivo Administration (with SBE-β-CD)

This protocol is an alternative for achieving a clear solution at a concentration of ≥ 5 mg/mL.

Materials:

  • SR 142948

  • DMSO

  • SBE-β-CD (20% in Saline)

Procedure:

  • Prepare a stock solution of SR 142948 in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume).

  • Add the 20% SBE-β-CD in saline solution to reach the final desired volume (90% of the final volume).

  • Mix thoroughly until a clear solution is obtained.

This protocol is adapted from MedChemExpress.[1]

Visualizations

SR142948_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTSR1 Neurotensin Receptor 1 (NTSR1) Neurotensin->NTSR1 Activates G_alpha_q Gαq NTSR1->G_alpha_q G_alpha_i_o Gαi/o NTSR1->G_alpha_i_o SR142948 SR142948 SR142948->NTSR1 Antagonizes PLC PLC G_alpha_q->PLC Activates ERK_Pathway ERK Pathway G_alpha_i_o->ERK_Pathway Activates cAMP_Modulation cAMP Modulation G_alpha_i_o->cAMP_Modulation Inhibits Adenylyl Cyclase PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKC->ERK_Pathway

Caption: Neurotensin Receptor 1 (NTSR1) signaling pathway and the antagonistic action of SR 142948.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Stock_Solution Prepare SR 142948 Stock Solution (e.g., in DMSO) Working_Solution Prepare Fresh Working Solution (using appropriate buffer/co-solvents) Stock_Solution->Working_Solution Cell_Culture Cell-based Assays (e.g., Ca²⁺ mobilization, IP formation) Working_Solution->Cell_Culture Animal_Model In Vivo Studies (e.g., behavioral tests) Working_Solution->Animal_Model Data_Acquisition Data Acquisition Cell_Culture->Data_Acquisition Animal_Model->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

Caption: A generalized experimental workflow for studies involving SR 142948.

References

Troubleshooting

Potential off-target effects of SR 142948

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SR 142948. The information is designed to help add...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SR 142948. The information is designed to help address specific issues that may be encountered during experiments and to provide guidance on investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SR 142948?

SR 142948 is a potent and selective non-peptide antagonist of neurotensin (B549771) receptors (NTRs).[1][2] It exhibits high affinity for both the neurotensin NT1 and NT2 receptor subtypes.[3] Its primary function is to block the signaling pathways activated by the endogenous ligand, neurotensin.

Q2: How selective is SR 142948 for neurotensin receptors?

Q3: Are there any known off-target effects of SR 142948?

The available literature primarily focuses on the on-target effects of SR 142948 as a neurotensin receptor antagonist. While no specific off-target interactions are prominently documented in the provided search results, it is a good laboratory practice to consider the possibility of off-target effects, especially at high concentrations. Unexpected experimental results should be carefully investigated.

Q4: What are the known on-target signaling pathways affected by SR 142948?

As an antagonist, SR 142948 blocks neurotensin-induced signaling. Neurotensin receptors, particularly NTS1, are G protein-coupled receptors (GPCRs) that can activate several downstream pathways upon agonist binding. By blocking these receptors, SR 142948 can inhibit:

  • Inositol (B14025) monophosphate formation.[1][4]

  • Intracellular calcium mobilization.[4]

  • Expression of immediate early genes like c-fos and krox24.[1]

Troubleshooting Unexpected Experimental Results

If you observe unexpected or inconsistent results in your experiments with SR 142948, the following guide can help you troubleshoot and determine if the effects are on-target, off-target, or due to experimental artifacts.

Diagram: Troubleshooting Workflow for Unexpected Cellular Responses

troubleshooting_workflow start Unexpected Experimental Result Observed check_conc Is the concentration of SR 142948 excessively high? start->check_conc lower_conc Lower concentration and repeat experiment check_conc->lower_conc Yes control_exp Perform Control Experiments: - Vehicle control - Positive control (Neurotensin) - Negative control (inactive analog) check_conc->control_exp No lower_conc->control_exp is_effect_present Is the unexpected effect still present? control_exp->is_effect_present on_target Effect is likely on-target or an experimental artifact. Review protocol. is_effect_present->on_target No off_target_path Potential Off-Target Effect is_effect_present->off_target_path Yes receptor_screen Perform Receptor Panel Screening off_target_path->receptor_screen

Caption: Workflow for troubleshooting unexpected cellular responses with SR 142948.

Quantitative Data Summary

The following table summarizes the reported binding affinities and functional potencies of SR 142948 for its target neurotensin receptors.

Assay Type Cell Line / Tissue Parameter Value Reference
Radioligand Bindingh-NTR1-CHO cellsIC501.19 nM[1]
Radioligand BindingHT-29 cellsIC500.32 nM[1]
Radioligand BindingAdult rat brainIC503.96 nM[1]
Functional Assay (Inositol Monophosphate)HT-29 cellsIC503.9 nM[1][4]
Radioligand BindingRat brain homogenatesKd3.5 nM[3]
Radioligand BindingLevocabastine-insensitive NT1 receptorsKd6.8 nM[3]
Radioligand BindingLevocabastine-sensitive NT2 receptorsKd4.8 nM[3]

Experimental Protocols

Protocol 1: Validating On-Target Antagonism in Cell Culture

This protocol is designed to confirm that the observed effects of SR 142948 in your cell-based assay are due to the antagonism of neurotensin receptors.

Objective: To verify that SR 142948 blocks a neurotensin-induced response in a dose-dependent manner.

Materials:

  • Cells expressing neurotensin receptors (e.g., HT-29 or CHO cells transfected with the human NTR1).

  • Neurotensin (NT).

  • SR 142948.

  • Assay buffer.

  • Assay kit for measuring the downstream signal (e.g., Calcium mobilization kit, IP-One ELISA kit).

Methodology:

  • Cell Preparation: Plate cells at an appropriate density and grow to the desired confluency.

  • Compound Preparation: Prepare a stock solution of SR 142948 in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer. Also, prepare a stock solution of neurotensin.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of SR 142948 or vehicle control for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of neurotensin (typically the EC80 concentration to elicit a robust response) to the wells.

  • Signal Detection: Measure the downstream signal (e.g., intracellular calcium, inositol phosphate) according to the manufacturer's instructions for your assay kit.

  • Data Analysis: Plot the response against the concentration of SR 142948 to generate an IC50 curve.

Diagram: On-Target Effect Validation Workflow

on_target_validation start Prepare cells expressing neurotensin receptors pre_incubate Pre-incubate cells with varying concentrations of SR 142948 start->pre_incubate add_nt Stimulate with a fixed concentration of Neurotensin pre_incubate->add_nt measure_signal Measure downstream signal (e.g., Calcium, IP1) add_nt->measure_signal analyze Generate IC50 curve to quantify antagonism measure_signal->analyze

Caption: Experimental workflow for validating the on-target antagonism of SR 142948.

Signaling Pathway

Diagram: Neurotensin Receptor Signaling and SR 142948 Inhibition

nt_signaling cluster_membrane Cell Membrane ntr NTR1/NTR2 gq Gq ntr->gq Activates nt Neurotensin nt->ntr Activates sr142948 SR 142948 sr142948->ntr Blocks plc PLC gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc

Caption: Simplified signaling pathway of neurotensin receptors and the inhibitory action of SR 142948.

References

Optimization

Technical Support Center: Interpreting Biphasic Dose-Response of SR 142948

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a biphasic or bell-shaped dose-response c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a biphasic or bell-shaped dose-response curve when using the neurotensin (B549771) receptor antagonist, SR 142948.

Frequently Asked Questions (FAQs)

Q1: What is SR 142948 and what is its primary mechanism of action?

SR 142948 is a potent, selective, and orally active non-peptide antagonist of neurotensin (NT) receptors.[1] It exhibits high affinity for both the neurotensin 1 (NTS1) and neurotensin 2 (NTS2) receptor subtypes.[2] Its primary mechanism of action is to block the binding of the endogenous ligand, neurotensin, to its receptors, thereby inhibiting downstream signaling pathways. In vitro, SR 142948 has been shown to antagonize neurotensin-induced effects such as inositol (B14025) monophosphate formation and intracellular calcium mobilization.[1][3][4]

Q2: We are observing a biphasic (bell-shaped) dose-response curve with SR 142948 in our in vivo experiments. Is this a known phenomenon?

Yes, a biphasic or multiphasic dose-response profile for SR 142948 and structurally related compounds is a documented phenomenon, particularly in behavioral pharmacology studies. For instance, in the neurotensin-induced turning behavior model in mice, SR 142948A has been reported to exhibit a biphasic dose-dependent inhibition.[1][3][4] A similar compound, SR 48692, also shows a triphasic dose-effect relationship in the same model.[5]

Q3: What are the potential mechanisms that could explain the observed biphasic dose-response of SR 142948?

While the exact mechanism for SR 142948's biphasic response has not been definitively elucidated in the literature, several plausible hypotheses based on the pharmacology of neurotensin receptors and general GPCR behavior can be considered:

  • Multiple Receptor Subtypes: SR 142948 binds to both NTS1 and NTS2 receptors.[2] It is possible that the antagonist has different affinities or functional activities at these subtypes, or at different splice variants of these receptors. At varying concentrations, the net effect could be a composite of antagonism at multiple receptor populations, leading to a non-monotonic dose-response. The existence of multiple neurotensin receptor subtypes has been suggested to explain the complex dose-response of the related compound SR 48692.[6]

  • Receptor Dimerization: Neurotensin receptor 1 (NTS1) is known to form homodimers and potentially higher-order oligomers.[7][8][9][10][11] Receptor dimerization can influence ligand binding, G protein coupling, and overall receptor function, sometimes resulting in positive cooperativity in ligand binding at higher receptor concentrations.[7][9] It is conceivable that SR 142948 interacts differently with NTS1 monomers versus dimers, which could contribute to a biphasic effect as the concentration of the antagonist influences the monomer-dimer equilibrium.

  • Off-Target Effects at Higher Concentrations: While SR 142948 is a selective neurotensin receptor antagonist, at higher concentrations, it may interact with other receptors or cellular targets. These off-target effects could produce a pharmacological response that opposes or masks the primary antagonist effect at neurotensin receptors, leading to a decrease in the observed effect at the highest doses.

  • Interaction with Biphasic Endogenous Systems: Neurotensin itself can exert biphasic effects. For example, it can have both pain-facilitatory and inhibitory actions depending on the dose and location of administration.[6] Similarly, neurotensin can induce a biphasic depressor-pressor effect on blood pressure.[12] SR 142948's interaction with such a complex endogenous system could result in a non-linear dose-response relationship.

Troubleshooting Guide

If you are observing an unexpected or difficult-to-interpret biphasic dose-response curve with SR 142948, consider the following troubleshooting steps:

Issue Possible Cause Troubleshooting Steps
Reduced efficacy at higher doses Off-target effects, receptor desensitization/internalization at high antagonist concentrations, compound aggregation.1. Perform a selectivity screen: Test SR 142948 against a panel of other relevant GPCRs and ion channels to identify potential off-target interactions at the higher concentrations used in your assay. 2. Check for compound aggregation: Use dynamic light scattering or a similar technique to assess if SR 142948 forms aggregates at the higher concentrations in your experimental buffer. 3. Vary pre-incubation times: Shorter or longer pre-incubation times with the antagonist may reveal time-dependent effects related to receptor trafficking.
High variability in dose-response data Issues with compound solubility or stability, complex in vivo models.1. Confirm compound solubility: Ensure SR 142948 is fully dissolved in your vehicle at all tested concentrations. Consider preparing fresh dilutions for each experiment. 2. Optimize in vivo model: For behavioral studies like the turning model, ensure consistent and accurate injection of both neurotensin and SR 142948. Factors such as animal strain, age, and weight should be tightly controlled.
Inability to fit a standard sigmoidal curve The underlying pharmacology is non-monotonic.1. Use a bell-shaped dose-response model: Fit your data to a non-linear regression model that accommodates a biphasic response. This will allow for the quantification of key parameters such as the peak effect and the concentrations at which the effect starts to decrease. 2. Expand the dose range: Ensure you have tested a wide enough range of concentrations to fully capture both the ascending and descending portions of the curve.

Data Presentation

In Vitro Activity of SR 142948
Assay Cell Line/Tissue Parameter Value Reference
Neurotensin Bindingh-NTR1-CHO cellsIC501.19 nM[3]
Neurotensin BindingHT-29 cellsIC500.32 nM[3]
Neurotensin BindingAdult rat brainIC503.96 nM[3]
Inositol Monophosphate FormationHT-29 cellsIC503.9 nM[1][3][4]
Intracellular Calcium Mobilizationh-NTR1-CHO cells-Antagonizes NT-induced effect[1][3][4]
Neurotensin Binding (Kd)Rat brain homogenatesKd3.5 nM[2]
In Vivo Activity of SR 142948A
Model Species Effect Dose Range Response Profile Reference
NT-induced Turning BehaviorMouseInhibition0.04-640 µg/kg (p.o.)Biphasic[1][3][4]
NT-evoked Acetylcholine ReleaseRat StriatumComplete Antagonism0.1 mg/kg (i.p.)-[1]
NT-induced Hypothermia & AnalgesiaMouse/RatBlocks effect--[1]

Experimental Protocols

Neurotensin-Induced Turning Behavior in Mice

This protocol is a general guideline based on literature descriptions. Specific parameters may require optimization.

  • Animals: Male Swiss albino mice (or other suitable strain), weighing 25-30g.

  • Stereotaxic Surgery: Anesthetize mice and unilaterally implant a guide cannula into the striatum. Allow for a recovery period of at least one week.

  • Drug Administration:

    • SR 142948A: Administer orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 0.04 to 640 µg/kg) at a set time before neurotensin injection.

    • Neurotensin (NT): Inject a dose of NT (e.g., 10 pg) in a small volume (e.g., 0.5 µL) directly into the striatum through the implanted cannula.

  • Behavioral Observation: Immediately after NT injection, place the mouse in an observation arena. Record the number of contralateral (away from the injection side) and ipsilateral (towards the injection side) turns over a defined period (e.g., 30 minutes).

  • Data Analysis: Express the data as the net number of contralateral turns (contralateral minus ipsilateral). Compare the effects of different doses of SR 142948A on the NT-induced turning behavior.

Mandatory Visualizations

Signaling Pathways of Neurotensin Receptor 1 (NTS1)

NTS1_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Agonist SR142948 SR 142948 SR142948->NTS1 Antagonist Gq Gαq NTS1->Gq Gi Gαi/o NTS1->Gi bArrestin β-Arrestin NTS1->bArrestin PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC ERK ERK Activation bArrestin->ERK Internalization Receptor Internalization bArrestin->Internalization IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 cAMP ↓ cAMP AC->cAMP

Caption: NTS1 Receptor Signaling Pathways.

Experimental Workflow for Investigating Biphasic Response

Biphasic_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting A Select In Vivo Model (e.g., NT-induced turning) B Prepare SR 142948 Dose Range (Logarithmic Scale) A->B C Administer SR 142948 (Varying Doses) B->C D Induce Response (e.g., Inject Neurotensin) C->D E Record Behavioral/ Physiological Endpoint D->E F Plot Dose vs. Response E->F G Fit Data to Sigmoidal and Bell-Shaped Curve Models F->G H Interpret Best-Fit Model G->H I If Biphasic: - Consider receptor subtypes - Investigate receptor dimerization - Screen for off-target effects H->I

Caption: Workflow for Biphasic Response Investigation.

References

Troubleshooting

Technical Support Center: SR 142948 in Behavioral Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the neurotensin (B549771) receptor antagonist, SR...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the neurotensin (B549771) receptor antagonist, SR 142948, in behavioral experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with SR 142948.

Question: I am not observing the expected behavioral effect of SR 142948. What are the potential reasons?

Answer:

Several factors could contribute to a lack of expected behavioral effects. Consider the following troubleshooting steps:

  • Dose and Route of Administration: SR 142948 exhibits a range of effective doses depending on the behavioral paradigm. For instance, it inhibits neurotensin-induced turning behavior at doses as low as 2 µg/kg when administered orally (p.o.), while blocking neurotensin-induced hypothermia may require higher doses (e.g., 2 mg/kg p.o. in rats and 4 mg/kg p.o. in mice)[1]. Ensure your chosen dose and administration route are appropriate for the specific behavioral endpoint. A dose-response study is highly recommended to determine the optimal dose for your experimental conditions.

  • Biphasic Dose-Response: Be aware that neurotensin receptor ligands can exhibit biphasic or U-shaped dose-response curves.[2][3] This means that higher doses may produce a diminished or opposite effect compared to lower doses. If you are not observing an effect at a high dose, consider testing a range of lower doses.

  • Solubility and Vehicle: SR 142948 has specific solubility characteristics. It is soluble in DMSO (up to 75 mM) and water (up to 25 mM).[4] Ensure the compound is fully dissolved in the vehicle. The choice of vehicle can also influence drug absorption and distribution. Common vehicles for in vivo administration include saline, corn oil, or solutions containing PEG300 and Tween-80.[1]

  • Animal Strain, Age, and Sex: The genetic background, age, and sex of the animals can influence their response to pharmacological agents. Ensure consistency in these variables across your experimental groups.

  • On-Target vs. Off-Target Effects: While SR 142948 is a selective neurotensin receptor antagonist, unexpected results could potentially arise from off-target effects.[5] To confirm that the observed effect (or lack thereof) is mediated by neurotensin receptors, consider including a control experiment where you pre-treat with a different, structurally unrelated neurotensin receptor antagonist to see if it produces a similar outcome.[5]

Question: I am observing a high degree of variability in my behavioral data with SR 142948. How can I reduce this?

Answer:

High variability can obscure true experimental effects. The following strategies can help improve data consistency:

  • Standardize Experimental Procedures: Ensure all experimental procedures, including animal handling, injection timing, and behavioral testing, are performed consistently across all animals and experimental groups. Blinding the experimenter to the treatment conditions can minimize unconscious bias.

  • Acclimation: Allow sufficient time for animals to acclimate to the testing room and apparatus before starting the experiment. This reduces stress-induced behavioral alterations.

  • Control for Environmental Factors: Maintain consistent environmental conditions such as lighting, temperature, and noise levels throughout the experiment, as these can influence animal behavior.

  • Appropriate Group Sizes: Ensure your experimental groups are sufficiently large to provide adequate statistical power to detect meaningful differences.

Frequently Asked Questions (FAQs)

What is the mechanism of action of SR 142948?

SR 142948 is a potent and selective non-peptide antagonist of neurotensin receptors (NTRs), with high affinity for both NTS1 and NTS2 subtypes.[2] It competitively blocks the binding of the endogenous ligand, neurotensin, to its receptors. This antagonism prevents the activation of downstream signaling pathways, such as the formation of inositol (B14025) monophosphate and the mobilization of intracellular calcium, which are typically induced by neurotensin.[1][2]

What are the common behavioral paradigms where SR 142948 is used?

SR 142948 is utilized in a variety of behavioral assays to investigate the role of the neurotensin system in different physiological and pathological processes. These include:

  • Locomotor Activity: To study its effects on spontaneous movement and in models of psychostimulant-induced hyperactivity. SR 142948 has been shown to attenuate amphetamine-induced hyperactivity.[4]

  • Conditioned Place Preference (CPP): To assess its impact on the rewarding or aversive properties of drugs of abuse.

  • Analgesia (Pain Perception): To investigate the role of neurotensin in pain modulation. SR 142948 can block neurotensin-induced analgesia.[2]

  • Learning and Memory: To explore the cognitive functions of the neurotensin system. For example, it has been used to block the memory-enhancing effects of a neurotensin agonist in a novel object discrimination task.[6]

  • Hypothermia Models: To study central thermoregulation, as neurotensin can induce hypothermia, an effect blocked by SR 142948.[2]

How should I prepare and store SR 142948?

SR 142948 should be stored at +4°C.[4] For preparing stock solutions, DMSO is a suitable solvent.[4] For in vivo experiments, the stock solution can be further diluted in an appropriate vehicle. It is recommended to prepare fresh working solutions on the day of the experiment to ensure stability. If precipitation occurs during preparation, gentle warming or sonication may aid in dissolution.

Quantitative Data Summary

The following tables summarize key quantitative data for SR 142948.

Table 1: In Vitro Binding Affinity and Potency of SR 142948

ParameterCell Line/TissueValueReference
IC₅₀ h-NTR1-CHO cells1.19 nM[1]
IC₅₀ HT-29 cells0.32 nM[1]
IC₅₀ Adult rat brain3.96 nM[1]
IC₅₀ (IP₁ formation) HT-29 cells3.9 nM[2]
Kᵢ Neurotensin Receptors< 10 nM[4]

Table 2: Effective Doses of SR 142948 in In Vivo Behavioral and Physiological Assays

Behavioral/Physiological EffectAnimal ModelDoseRouteReference
Inhibition of NT-induced turning behavior Mice2 µg/kgp.o.[1]
Antagonism of NT-evoked acetylcholine (B1216132) release Rat striatum0.1 mg/kgi.p.[2]
Blockade of NT-induced hypothermia Rats2 mg/kgp.o.[1]
Blockade of NT-induced hypothermia Mice4 mg/kgp.o.[1]
Blockade of NT-induced analgesia Mice/RatsNot specifiedp.o.[2]
Attenuation of amphetamine-induced hyperactivity Not specifiedNot specifiedin vivo[4]
Blockade of scopolamine-induced amnesia restoration Rats1 mg/kgi.p.[6]

Experimental Protocols

Protocol 1: Evaluation of SR 142948 on Locomotor Activity

Objective: To assess the effect of SR 142948 on spontaneous or drug-induced locomotor activity in rodents.

Materials:

  • SR 142948

  • Vehicle (e.g., saline, 10% DMSO in saline)

  • Psychostimulant drug (e.g., amphetamine) or saline for control

  • Rodents (mice or rats)

  • Locomotor activity chambers equipped with infrared beams or video tracking software

  • Syringes and needles for administration

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Habituation to Chambers: Place each animal in a locomotor activity chamber for a 30-60 minute habituation period on the day before testing.

  • Drug Preparation: Prepare fresh solutions of SR 142948 and the psychostimulant drug (if applicable) in the appropriate vehicle on the day of the experiment.

  • Administration: Administer SR 142948 (or vehicle) via the chosen route (e.g., intraperitoneal - i.p., or oral gavage - p.o.) at a predetermined time before the behavioral test (e.g., 30-60 minutes).

  • Behavioral Testing:

    • For spontaneous activity, place the animal in the locomotor chamber immediately after SR 142948 administration.

    • For drug-induced hyperactivity, administer the psychostimulant drug at the appropriate time after SR 142948 pre-treatment, and then immediately place the animal in the chamber.

  • Data Recording: Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatment groups.

Protocol 2: Conditioned Place Preference (CPP) with SR 142948

Objective: To determine if SR 142948 modulates the rewarding effects of a drug of abuse.

Materials:

  • SR 142948

  • Vehicle

  • Rewarding drug (e.g., cocaine, morphine) or saline

  • CPP apparatus with at least two distinct compartments

  • Rodents

  • Syringes and needles

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, place each animal in the CPP apparatus with free access to all compartments for 15-20 minutes. Record the time spent in each compartment to determine any initial preference. A biased design will pair the rewarding drug with the initially non-preferred side, while an unbiased design will randomly assign the drug-paired side.

  • Conditioning Phase (Days 2-7):

    • On alternate days, administer the rewarding drug and confine the animal to one of the compartments for 30-45 minutes.

    • On the intervening days, administer saline and confine the animal to the opposite compartment for the same duration.

    • To test the effect of SR 142948 on the acquisition of CPP, administer SR 142948 prior to the rewarding drug on conditioning days.

  • Test Day (Day 8): In a drug-free state, place the animal back into the CPP apparatus with free access to all compartments for 15-20 minutes. Record the time spent in each compartment.

  • Data Analysis: Calculate a preference score (time in drug-paired compartment minus time in saline-paired compartment). Use appropriate statistical tests (e.g., t-test, ANOVA) to compare preference scores between treatment groups.

Visualizations

G cluster_0 Neurotensin (NT) Signaling cluster_1 Mechanism of SR 142948 NT Neurotensin NTR Neurotensin Receptor (NTR) NT->NTR Binds to Gq Gq Protein NTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., neuronal excitation) Ca->Response PKC->Response SR142948 SR 142948 SR142948->NTR Blocks

Caption: Neurotensin signaling pathway and the antagonistic action of SR 142948.

G cluster_workflow Troubleshooting Workflow: Unexpected Behavioral Results with SR 142948 Start Unexpected or No Behavioral Effect Observed CheckDose Verify Dose & Route of Administration Start->CheckDose DoseResponse Conduct Dose-Response Study CheckDose->DoseResponse CheckSolubility Confirm Drug Solubility & Vehicle Appropriateness DoseResponse->CheckSolubility No Effect at Any Dose OnTarget Effect is Likely On-Target DoseResponse->OnTarget Effect Observed CheckProcedures Review & Standardize Experimental Procedures CheckSolubility->CheckProcedures ConsiderOffTarget Consider Off-Target Effects CheckProcedures->ConsiderOffTarget UseAlternative Test with Structurally Different NTR Antagonist ConsiderOffTarget->UseAlternative UseAlternative->OnTarget Similar Outcome OffTarget Effect may be Off-Target UseAlternative->OffTarget Different Outcome Reassess Re-evaluate Hypothesis or Experimental Design OffTarget->Reassess

Caption: A logical workflow for troubleshooting unexpected results in behavioral experiments.

References

Optimization

How to minimize variability in SR 142948 studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in studies involving SR 142948,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in studies involving SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is SR 142948 and what is its primary mechanism of action?

SR 142948 is a highly potent and selective non-peptide antagonist for neurotensin (NT) receptors. It functions by binding to neurotensin receptors (both NT1 and NT2 subtypes) and inhibiting the downstream signaling pathways typically activated by the endogenous ligand, neurotensin. This antagonistic action blocks various physiological effects induced by NT, such as hypothermia, analgesia, and certain behaviors.

Q2: What are the binding affinities of SR 142948 in different experimental systems?

The binding affinity of SR 142948, often expressed as the half-maximal inhibitory concentration (IC50), can vary depending on the cell type or tissue being studied. This variability is important to consider when designing experiments and interpreting results.

Experimental SystemIC50 (nM)
h-NTR1-CHO cells1.19
HT-29 cells0.32
Adult rat brain3.96
HT-29 cells (IP formation)3.9

Q3: How should SR 142948 be prepared for in vivo and in vitro studies?

Proper preparation of SR 142948 is critical for obtaining consistent and reliable results. Solubility can be a key factor contributing to variability.

  • For in vitro studies: Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).

  • For in vivo studies: SR 142948 is orally active. For intraperitoneal (i.p.) or oral (p.o.) administration, specific formulations are required to ensure bioavailability. A common vehicle for oral administration involves a solution of DMSO, PEG300, Tween-80, and saline.

Q4: What are some key signaling pathways affected by SR 142948?

SR 142948, by antagonizing the neurotensin receptor (a G-protein coupled receptor), inhibits downstream signaling cascades. A primary pathway affected is the Gq-protein pathway, which leads to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) phosphates (IPs) and mobilization of intracellular calcium.

SR142948_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm NT Neurotensin NTR Neurotensin Receptor (NTR) NT->NTR Activates SR142948 SR 142948 SR142948->NTR Blocks Gq Gq Protein NTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

SR 142948 Signaling Pathway

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with SR 142948.

Issue 1: High Variability in In Vitro Assay Results

Potential Cause Troubleshooting Steps
Inconsistent Drug Concentration - Ensure complete solubilization of SR 142948 in DMSO before preparing working dilutions. - Prepare fresh dilutions for each experiment. - Use calibrated pipettes for accurate liquid handling.
Cell Line Instability - Regularly perform cell line authentication. - Maintain consistent cell passage numbers across experiments. - Monitor cell health and viability.
Assay Conditions - Optimize incubation times and temperatures. - Ensure consistent buffer and media composition. - Include appropriate positive and negative controls in every assay.

Issue 2: Lack of Expected In Vivo Efficacy

Potential Cause Troubleshooting Steps
Poor Bioavailability - Verify the correct preparation of the dosing solution. - Consider alternative administration routes if oral bioavailability is a concern in your model.
Incorrect Dosage - Perform a dose-response study to determine the optimal effective dose in your specific animal model and experimental paradigm. Dosages can range from 0.01 to 10 mg/kg depending on the route and desired effect.
Animal Model Differences - Be aware of species-specific differences in metabolism and receptor pharmacology. - Ensure consistency in animal strain, age, and sex across experimental groups.
Timing of Administration - Optimize the time between SR 142948 administration and the experimental challenge or observation period.

Issue 3: Unexpected Off-Target Effects

Potential Cause Troubleshooting Steps
Non-Specific Binding - While SR 142948 is highly selective, at very high concentrations, off-target effects are possible. Use the lowest effective concentration determined from dose-response studies.
Interaction with Other Receptors - SR 142948 has been shown to bind to both NT1 and NT2 receptors. Consider the expression profile of these receptors in your system of interest.

Experimental Protocols

Below are detailed methodologies for key experiments involving SR 142948.

In Vitro: Inositol Monophosphate (IP1) Formation Assay

This assay measures the functional antagonism of SR 142948 on NT-induced Gq-protein activation.

  • Cell Culture: Culture HT-29 cells or CHO cells transfected with the human neurotensin receptor (h-NTR1-CHO) in appropriate media.

  • Cell Plating: Seed cells in 96-well plates and grow to confluency.

  • Pre-treatment with SR 142948: Pre-incubate the cells with varying concentrations of SR 142948 (e.g., 0-1 µM) for a specified time (e.g., 30 minutes).

  • Neurotensin Stimulation: Add a fixed concentration of neurotensin (e.g., 10 nM) to stimulate the cells.

  • IP1 Accumulation: Incubate for a defined period (e.g., 30-60 minutes) to allow for the accumulation of inositol monophosphate.

  • Lysis and Detection: Lyse the cells and measure IP1 levels using a commercially available ELISA kit.

  • Data Analysis: Plot the concentration of SR 142948 against the percentage of inhibition of the NT-induced IP1 formation to determine the IC50 value.

IP1_Assay_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis start Start culture_cells Culture HT-29 or h-NTR1-CHO cells start->culture_cells plate_cells Plate cells in 96-well plates culture_cells->plate_cells pretreat Pre-treat with SR 142948 plate_cells->pretreat stimulate Stimulate with Neurotensin pretreat->stimulate incubate Incubate for IP1 accumulation stimulate->incubate lyse Lyse cells incubate->lyse detect Detect IP1 (ELISA) lyse->detect analyze Analyze data and determine IC50 detect->analyze end End analyze->end InVivo_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis start Start acclimate Acclimate mice start->acclimate baseline_temp Measure baseline rectal temperature acclimate->baseline_temp administer_sr Administer SR 142948 (p.o.) baseline_temp->administer_sr wait Wait for drug absorption administer_sr->wait nt_challenge Administer Neurotensin (i.p.) wait->nt_challenge monitor_temp Monitor rectal temperature nt_challenge->monitor_temp analyze Analyze temperature changes monitor_temp->analyze end End analyze->end

Troubleshooting

Technical Support Center: SR 142948 Vehicle Selection for In Vivo Administration

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and preparing appropriate vehicles for the in vivo administration of the neuroten...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and preparing appropriate vehicles for the in vivo administration of the neurotensin (B549771) receptor 1 (NTS1) antagonist, SR 142948. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data summarized for ease of use.

Frequently Asked Questions (FAQs)

Q1: What is SR 142948 and what are its key properties?

A1: SR 142948 is a potent and selective, non-peptide antagonist of the neurotensin receptor 1 (NTS1).[1][2] It is an orally active compound with good brain accessibility that has been used in research to investigate the role of neurotensin in various physiological processes.[3]

Table 1: Physicochemical Properties of SR 142948

PropertyValue
Molecular Weight685.86 g/mol
FormulaC₃₉H₅₁N₅O₆
Solubility in DMSOUp to 75 mM
Solubility in WaterUp to 25 mM
In Vivo ActivityOrally active

Data sourced from multiple suppliers and publications.[2]

Q2: What are the recommended vehicle formulations for in vivo administration of SR 142948?

A2: Due to its hydrophobic nature, SR 142948 requires a vehicle that can effectively solubilize it for in vivo delivery. Several formulations have been reported to achieve a clear solution for administration. The choice of vehicle will depend on the intended route of administration (e.g., intraperitoneal, oral gavage) and the specific experimental requirements.

Table 2: Recommended Vehicle Formulations for SR 142948

ProtocolVehicle CompositionAchieved Solubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL
310% DMSO, 90% Corn Oil≥ 5 mg/mL

Data based on information from MedchemExpress.[1]

Q3: What is the mechanism of action of SR 142948?

A3: SR 142948 acts as an antagonist at the neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR).[4] By binding to NTS1, SR 142948 blocks the downstream signaling cascade typically initiated by the endogenous ligand, neurotensin. This includes the inhibition of inositol (B14025) monophosphate formation and intracellular calcium mobilization.[3][5]

Troubleshooting Guides

This section addresses common issues that may arise during the preparation and administration of SR 142948 formulations.

Guide 1: Formulation Preparation
IssuePossible CauseRecommended Solution
Precipitation or cloudiness in the final formulation - Incomplete dissolution of SR 142948.- Supersaturation upon addition of the aqueous component (e.g., saline).- Low ambient temperature.- Ensure the stock solution in DMSO is completely clear before proceeding.- Use sonication or gentle warming (e.g., to 37°C) to aid dissolution.[6]- Add the aqueous component (saline) slowly and dropwise while continuously vortexing or stirring to ensure gradual mixing.[6]- Prepare the formulation fresh before each use.
Phase separation (oily droplets appear), especially with corn oil formulations - Improper mixing of components.- Immiscibility of DMSO and corn oil.- Vortex thoroughly after the addition of each component to ensure a homogenous mixture.- For the DMSO/corn oil formulation, consider adding a surfactant like Tween-80 and a co-solvent like PEG300 to create a stable emulsion.[7]
High viscosity of the formulation (especially with PEG300) - Inherent property of PEG300.- This is characteristic of this vehicle. Ensure the use of an appropriate gauge needle for administration to avoid difficulty in injection.
Guide 2: In Vivo Administration
IssuePossible CauseRecommended Solution
Animal distress during or after injection (e.g., vocalization, lethargy) - High concentration of DMSO may cause local irritation or toxicity.- Rapid injection rate.- For sensitive animal models, consider reducing the DMSO concentration if possible and adjusting the other components accordingly.- Administer the injection slowly and smoothly.[8]- Closely monitor the animals for 5-10 minutes post-injection.[9]
Inconsistent experimental results - Variable bioavailability due to formulation instability or precipitation upon injection.- Strictly adhere to the standardized preparation protocol.- Prepare fresh formulations for each experiment from a stored, aliquoted DMSO stock.- Ensure the final formulation is a clear, particle-free solution before administration.

Experimental Protocols

Protocol 1: Preparation of SR 142948 in DMSO/PEG300/Tween-80/Saline

This protocol is suitable for intraperitoneal (i.p.) and oral (p.o.) administration.

Materials:

  • SR 142948 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare SR 142948 Stock Solution in DMSO:

    • Weigh the required amount of SR 142948 and dissolve it in DMSO to achieve a concentrated stock solution (e.g., 50 mg/mL).

    • Ensure complete dissolution. Gentle warming or sonication can be used if necessary.[6]

  • Sequential Addition of Excipients:

    • For a 1 mL final solution, begin with 400 µL of PEG300 in a sterile tube.

    • Add 100 µL of the SR 142948 stock solution in DMSO to the PEG300.

    • Vortex the mixture thoroughly until it is a homogenous solution.

  • Addition of Surfactant:

    • Add 50 µL of Tween-80 to the mixture.

    • Vortex again vigorously to ensure the surfactant is evenly dispersed.

  • Addition of Aqueous Component:

    • Slowly add 450 µL of sterile 0.9% saline to the mixture while continuously vortexing.[6]

  • Final Check and Use:

    • Visually inspect the final formulation to ensure it is a clear and homogenous solution.

    • It is recommended to prepare this formulation fresh on the day of use.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared SR 142948 formulation

  • Sterile syringe (appropriately sized for the injection volume)

  • Sterile needle (25-27 gauge)[10]

  • 70% alcohol swabs

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen.

  • Injection Site Identification:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11]

  • Injection:

    • Clean the injection site with a 70% alcohol swab.

    • Insert the needle with the bevel up at a 30-45 degree angle into the peritoneal cavity.

    • Gently pull back the plunger to ensure no fluid or blood is aspirated.

    • Inject the solution slowly and smoothly. The maximum recommended injection volume for a mouse is typically 10 ml/kg.[10][12]

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress.

Protocol 3: Oral Gavage in Rats

Materials:

  • Prepared SR 142948 formulation

  • Sterile syringe

  • Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)[13]

Procedure:

  • Animal Restraint:

    • Securely restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[8]

    • Gently insert the gavage needle into the mouth and advance it over the tongue into the esophagus. The animal should swallow as the tube passes. Do not force the needle.

  • Administration:

    • Once the needle is in the correct position, administer the solution slowly. The maximum recommended gavage volume for a rat is 10-20 ml/kg.[8][13]

  • Post-Administration Monitoring:

    • Carefully remove the gavage needle and return the rat to its cage.

    • Monitor the animal for any signs of respiratory distress or discomfort.[8]

Mandatory Visualizations

Neurotensin Receptor 1 (NTS1) Signaling Pathway

NTS1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS1 NTS1 Receptor Neurotensin->NTS1 Activates SR142948 SR 142948 SR142948->NTS1 Antagonizes Gq Gαq NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates

Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTS1).

Experimental Workflow: In Vivo Administration of SR 142948

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitoring Monitoring Phase A 1. Prepare SR 142948 Stock in DMSO B 2. Sequentially add PEG300, Tween-80, and Saline A->B C 3. Vortex to create a clear, homogenous solution B->C D 4. Select appropriate administration route (i.p. or p.o.) C->D E 5. Administer calculated dose to the animal D->E F 6. Monitor animal for immediate post-dose effects E->F G 7. Proceed with experimental measurements F->G

Caption: General experimental workflow for the in vivo administration of SR 142948.

References

Optimization

Preventing SR 142948 precipitation in aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor (NTS) antagonist...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor (NTS) antagonist. Find troubleshooting advice and answers to frequently asked questions to ensure the successful application of SR 142948 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is SR 142948 and what is its primary mechanism of action?

A1: SR 142948 is a potent, orally active, and selective non-peptide antagonist for neurotensin receptors (NTS).[1][2] It binds with high affinity to neurotensin receptors, blocking the downstream signaling pathways initiated by the endogenous ligand, neurotensin.[2][3] Specifically, SR 142948 has been shown to antagonize neurotensin-induced effects such as inositol (B14025) monophosphate formation and intracellular calcium mobilization.[1][3][4] This compound has demonstrated the ability to cross the blood-brain barrier, making it a valuable tool for studying the role of neurotensin in the central nervous system.[1]

Q2: What are the recommended storage conditions for SR 142948?

A2: For optimal stability, SR 142948 should be stored at +4°C for the solid compound.[2] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q3: In which solvents is SR 142948 soluble?

A3: SR 142948 exhibits solubility in various organic solvents and to a limited extent in aqueous solutions. The hydrochloride salt form shows solubility in PBS (pH 7.2) at 0.1 mg/ml.[5] For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used.[1][2] Please refer to the tables below for detailed solubility data.

Troubleshooting Guide: Preventing Precipitation in Aqueous Solutions

Precipitation of SR 142948 in aqueous buffers can be a significant challenge, leading to inaccurate experimental results. This guide provides step-by-step instructions to help you overcome this issue.

Q4: I observed precipitation when diluting my concentrated SR 142948 DMSO stock solution into an aqueous buffer. What is the cause and how can I prevent this?

A4: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. The rapid change in solvent polarity causes the compound to precipitate.

Recommended Solutions:

  • Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your stock in DMSO. Then, slowly add this intermediate stock to your pre-warmed aqueous buffer while vortexing to ensure rapid and even dispersion.

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%. Always include a vehicle control with the identical final DMSO concentration in your experiments to account for any solvent effects.

  • Use of Co-solvents and Surfactants: For in vivo or other complex applications, consider using a formulation with co-solvents and surfactants to enhance solubility. A commonly used vehicle is a combination of DMSO, PEG300, Tween-80, and saline.[1]

  • Gentle Warming and Sonication: If precipitation occurs, gentle warming of the solution (e.g., in a 37°C water bath) and/or sonication can help to redissolve the compound.[1] However, be cautious with temperature to avoid degradation of the compound or other components in your experimental system.

Q5: My SR 142948 precipitated out of my aqueous working solution during my experiment. How can I improve its stability in solution?

A5: The stability of SR 142948 in an aqueous solution can be time-dependent and influenced by factors such as pH, temperature, and the presence of other solutes.

Recommended Solutions:

  • Prepare Fresh Solutions: It is highly recommended to prepare aqueous working solutions of SR 142948 fresh on the day of the experiment.[1]

  • Maintain pH: Ensure the pH of your aqueous buffer is within a range that favors the solubility of SR 142948. While specific pH-solubility profiles are not extensively published, maintaining a physiological pH (around 7.4) is a good starting point.

  • Inclusion of Solubilizing Agents: As mentioned previously, incorporating agents like PEG300, Tween-80, or SBE-β-CD can significantly improve the stability and solubility of SR 142948 in aqueous media for the duration of an experiment.[1]

Data Presentation

Table 1: Solubility of SR 142948

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO51.4475[2]
Water17.1525[2]
DMF10-[5]
Ethanol5-[5]
PBS (pH 7.2)0.1-[5]

Table 2: In Vivo Formulation Examples for SR 142948

ProtocolSolvent CompositionFinal ConcentrationReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (7.29 mM)[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (7.29 mM)[1]
310% DMSO, 90% Corn Oil≥ 5 mg/mL (7.29 mM)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh the required amount of SR 142948 powder. For 1 mL of a 10 mM stock solution (MW: 685.86 g/mol ), you will need 6.86 mg.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[1]

  • Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1]

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

  • Pre-warm Buffer: Warm your desired aqueous buffer (e.g., PBS) to 37°C.

  • Prepare Intermediate Dilution (Optional but Recommended): If preparing a very dilute final solution, first dilute your 10 mM DMSO stock to a lower concentration (e.g., 1 mM) with DMSO.

  • Final Dilution: While vortexing the pre-warmed aqueous buffer, slowly add the calculated volume of the SR 142948 DMSO stock (or intermediate dilution) to achieve your final desired concentration.

  • Inspect: Visually inspect the solution for any signs of precipitation. If the solution is not clear, try gentle warming and/or sonication.[1]

  • Use Immediately: Use the freshly prepared aqueous working solution for your experiment without delay.[1]

Visualizations

SR142948_Signaling_Pathway SR 142948 Mechanism of Action cluster_membrane Cell Membrane Neurotensin_Receptor Neurotensin Receptor (NTS) G_Protein_Activation Gq/11 Activation Neurotensin_Receptor->G_Protein_Activation Neurotensin Neurotensin (Agonist) Neurotensin->Neurotensin_Receptor Binds and Activates SR_142948 SR 142948 (Antagonist) SR_142948->Neurotensin_Receptor Binds and Blocks PLC_Activation PLC Activation G_Protein_Activation->PLC_Activation IP3_DAG_Production IP3 and DAG Production PLC_Activation->IP3_DAG_Production Ca_Mobilization Intracellular Ca2+ Mobilization IP3_DAG_Production->Ca_Mobilization Downstream_Effects Cellular Responses Ca_Mobilization->Downstream_Effects

Caption: SR 142948 competitively antagonizes the neurotensin receptor, blocking downstream signaling.

Troubleshooting_Precipitation Troubleshooting SR 142948 Precipitation cluster_solutions Recommended Solutions Start Diluting DMSO stock in aqueous buffer Precipitation Precipitation Observed? Start->Precipitation Use_Solution Solution is clear. Proceed with experiment. Precipitation->Use_Solution No Two_Step_Dilution Perform two-step dilution Precipitation->Two_Step_Dilution Yes Lower_DMSO Lower final DMSO % Two_Step_Dilution->Lower_DMSO Warm_Sonicate Gentle warming (37°C) and/or sonication Lower_DMSO->Warm_Sonicate Use_Cosolvents Use co-solvents/surfactants (e.g., PEG300, Tween-80) Warm_Sonicate->Use_Cosolvents

Caption: A logical workflow for troubleshooting the precipitation of SR 142948 in aqueous solutions.

References

Troubleshooting

SR 142948 quality control and purity assessment

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR 142948. The information is presented in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR 142948. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Quality Control and Purity Assessment: Summary

Quantitative data regarding the quality control parameters of SR 142948 are summarized in the table below for easy reference.

ParameterSpecificationMethodSource
Purity ≥97%High-Performance Liquid Chromatography (HPLC)
Molecular Weight 685.86 g/mol -
Storage (Solid) Store at +4°C for short-term. For long-term storage, -20°C is recommended.-
Stability (Solid) ≥ 4 years at -20°C-
Solubility - Up to 75 mM in DMSO- Up to 25 mM in water-

Experimental Protocols

Representative High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Elution:

    • Start with a linear gradient, for example, 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Sample Preparation:

    • Dissolve SR 142948 in a suitable solvent (e.g., DMSO) to prepare a stock solution of 1 mg/mL.

    • Dilute the stock solution with the mobile phase starting condition (e.g., 80:20 A:B) to a final concentration of approximately 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the quality control and purity assessment of SR 142948.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of SR 142948?

A1: The expected purity of SR 142948 is typically ≥97%, as determined by HPLC analysis.

Q2: How should I store SR 142948?

A2: For short-term storage, SR 142948 solid can be stored at +4°C. For long-term storage, it is recommended to store it at -20°C. Stock solutions in DMSO can be stored at -20°C for several months, but it is advisable to prepare fresh dilutions for experiments.

Q3: What are the best solvents for dissolving SR 142948?

A3: SR 142948 is soluble in DMSO (up to 75 mM) and water (up to 25 mM). For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous culture medium.

Q4: What are the potential impurities or degradation products of SR 142948?

A4: While specific impurities for SR 142948 are not extensively documented, potential impurities could arise from the synthesis process or degradation. Pyrazole rings can be susceptible to oxidation and hydrolysis under harsh conditions (strong acids, bases, or oxidizing agents). Forced degradation studies would be necessary to identify specific degradation products. Potential synthetic impurities could include starting materials or by-products from the multi-step synthesis.[4]

Q5: How can I confirm the identity of SR 142948?

A5: The identity of SR 142948 can be confirmed using a combination of analytical techniques. While HPLC provides information on purity and retention time, Mass Spectrometry (MS) is essential for confirming the molecular weight.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.

HPLC Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No peak or very small peak for SR 142948 - Injection issue (air bubble in syringe, clogged injector).- Compound degradation in the sample vial.- Incorrect detector wavelength.- Check the autosampler and syringe for proper functioning.- Prepare a fresh sample dilution from the stock solution.- Verify the UV detector is set to an appropriate wavelength (e.g., 254 nm).
Broad or tailing peaks - Column contamination or aging.- Mismatch between sample solvent and mobile phase.- Presence of secondary interactions with the stationary phase.- Flush the column with a strong solvent (e.g., 100% acetonitrile) or replace the column.- Dissolve the sample in the initial mobile phase composition.- Adjust the mobile phase pH or add an ion-pairing agent if necessary.
Split peaks - Clogged frit at the column inlet.- Column bed collapse or void formation.- Reverse-flush the column (if recommended by the manufacturer).- Replace the column.
Ghost peaks (peaks appearing in blank runs) - Carryover from a previous injection.- Contaminated mobile phase or system.- Run several blank injections with a strong solvent to wash the system.- Prepare fresh mobile phase using high-purity solvents.
Shifting retention times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Monitor column performance with a standard and replace if necessary.

Signaling Pathway and Experimental Workflow Diagrams

Neurotensin Receptor 1 (NTS1) Signaling Pathway Antagonized by SR 142948

SR 142948 is a potent antagonist of the Neurotensin Receptor 1 (NTS1), a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, neurotensin, NTS1 activates multiple G protein signaling cascades. SR 142948 blocks these downstream effects.

NTS1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS1_Receptor NTS1 Receptor Neurotensin->NTS1_Receptor Activates SR_142948 SR_142948 SR_142948->NTS1_Receptor Blocks Gq Gαq NTS1_Receptor->Gq Gi_o Gαi/o NTS1_Receptor->Gi_o G13 Gα13 NTS1_Receptor->G13 PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi_o->AC RhoGEF RhoGEF G13->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC ERK ERK1/2 Activation Ca_PKC->ERK cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation Prepare_Mobile_Phase Prepare Mobile Phase (e.g., A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) System_Equilibration Equilibrate HPLC System with Initial Mobile Phase Conditions Prepare_Mobile_Phase->System_Equilibration Prepare_Sample Prepare SR 142948 Sample (Dissolve, Dilute, Filter) Inject_Sample Inject Sample onto HPLC Column Prepare_Sample->Inject_Sample System_Equilibration->Inject_Sample Run_Gradient Run Gradient Method Inject_Sample->Run_Gradient Detect_Signal Detect UV Absorbance (e.g., at 254 nm) Run_Gradient->Detect_Signal Integrate_Peaks Integrate Chromatographic Peaks Detect_Signal->Integrate_Peaks Calculate_Purity Calculate Purity (% Area) Integrate_Peaks->Calculate_Purity Compare_Specification Purity ≥ 97%? Calculate_Purity->Compare_Specification Pass Pass Compare_Specification->Pass Yes Fail Fail - Troubleshoot Compare_Specification->Fail No

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Neurotensin Receptor Antagonists: SR 142948 versus SR 48692

This guide provides a detailed comparison of two widely studied non-peptide neurotensin (B549771) receptor antagonists, SR 142948 and SR 48692. The information presented is intended for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two widely studied non-peptide neurotensin (B549771) receptor antagonists, SR 142948 and SR 48692. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective potencies and efficacies supported by experimental data.

Introduction

SR 142948 and SR 48692 are potent and selective antagonists of neurotensin (NT) receptors, which are implicated in a variety of physiological and pathological processes, including neuropsychiatric disorders, pain, and cancer.[1] Both compounds have been instrumental as research tools to elucidate the roles of the neurotensin system. While structurally related, they exhibit distinct profiles in terms of potency, efficacy, and receptor subtype selectivity.[2][3] This guide aims to delineate these differences through a systematic presentation of available data.

Data Presentation: Potency and Efficacy

The following tables summarize the quantitative data on the potency and efficacy of SR 142948 and SR 48692, derived from various in vitro and in vivo studies.

Table 1: In Vitro Potency — Radioligand Binding Assays

This table presents the binding affinities of SR 142948 and SR 48692 to neurotensin receptors from different species and cell lines, as determined by radioligand binding assays. Potency is typically expressed as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), or the inhibitory constant (Ki). Lower values indicate higher binding affinity.

CompoundPreparationRadioligandParameterValue (nM)Reference(s)
SR 142948 h-NTR1-CHO cells[¹²⁵I-Tyr³]NTIC501.19[4]
HT-29 cells[¹²⁵I-Tyr³]NTIC500.32[4]
Adult rat brain[¹²⁵I-Tyr³]NTIC503.96[4]
Rat brain[³H]SR 142948AKd3.5[5]
NT1 Receptors (rat brain)[³H]SR 142948AKd6.8[5]
NT2 Receptors (rat brain)[³H]SR 142948AKd4.8[5]
Human umbilical vein endothelial cells[¹²⁵I]-neurotensinIC500.24 ± 0.01[6]
SR 48692 Guinea pig brain¹²⁵I-labeled NTIC500.99 ± 0.14[7][8]
Rat mesencephalic cells¹²⁵I-labeled NTIC504.0 ± 0.4[7][8]
COS-7 cells (rat NTR)¹²⁵I-labeled NTIC507.6 ± 0.6[7][8]
Newborn mouse brain¹²⁵I-labeled NTIC5013.7 ± 0.3[7][8]
HT-29 cells¹²⁵I-labeled NTIC5030.3 ± 1.5[7][8]
HT29 cell membranes[¹²⁵I]-neurotensinIC5015.3[9]
N1E115 cell membranes[¹²⁵I]-neurotensinIC5020.4[9]
NCI-H209 cells[³H]-SR48692IC5020[7]
NCI-H209 cells[¹²⁵I]-NTIC50200[7]
Human umbilical vein endothelial cells[¹²⁵I]-neurotensinIC5014 ± 5[6]
Table 2: In Vitro Efficacy — Functional Assays

This table outlines the functional antagonist activity of SR 142948 and SR 48692 in cellular assays. Efficacy is measured by the ability of the antagonist to inhibit neurotensin-induced downstream signaling events, such as inositol (B14025) monophosphate (IP1) formation and intracellular calcium mobilization.

CompoundAssayCell LineParameterValue (nM)Reference(s)
SR 142948 Inositol Monophosphate FormationHT-29 cellsIC503.9[2][4]
Intracellular Calcium Mobilizationh-NTR1-CHO cells-Antagonizes NT-induced effect[2][4]
Intracellular Calcium MobilizationHuman umbilical vein endothelial cellsIC5019 ± 6[6]
SR 48692 Inositol Monophosphate Formationh-NTR1-CHO cells-Antagonizes NT-induced effect[4]
Intracellular Calcium MobilizationHT-29 cellspA28.13 ± 0.03[7][8]
Intracellular Calcium MobilizationHuman umbilical vein endothelial cellsIC5041 ± 16[6]
K⁺-evoked [³H]dopamine releaseGuinea pig striatal slicesIC500.46 ± 0.02[7][8]
Table 3: In Vivo Efficacy — Animal Models

This table summarizes the in vivo effects of SR 142948 and SR 48692 in various animal models, demonstrating their ability to antagonize neurotensin-induced physiological and behavioral responses.

CompoundModelSpeciesEffectAdministration RouteDoseReference(s)
SR 142948 NT-induced turning behaviorMiceInhibitionp.o.0.04-640 µg/kg[2]
NT-evoked acetylcholine (B1216132) releaseRatComplete antagonismi.p.0.1 mg/kg[2]
NT-induced hypothermiaMice/RatsBlocks effectp.o.-[2]
NT-induced analgesiaMice/RatsBlocks effectp.o.-[2]
NT-induced blood pressure changesRatSignificant inhibitionp.o.10 µg/kg[6]
NT-induced plasma extravasationRatSignificant inhibitionIntradermal10 pmol/site[6]
SR 48692 NT-induced turning behaviorMiceReversali.p. or p.o.80 µg/kg[7][8]
NT-induced hypothermiaMouse/RatNo antagonism--[10]
NT-induced analgesiaMouse/RatNo antagonism--[10]
NT-induced blood pressure changesRatActivep.o.100 µg/kg[6]
NT-induced plasma extravasationRatSignificant inhibitionIntradermal1,000 pmol/site[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying the displacement of a radiolabeled ligand.

  • Membrane Preparation: Tissues or cells expressing the neurotensin receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[11] The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.[11] Protein concentration is determined using a standard method like the BCA assay.[11]

  • Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled neurotensin ligand (e.g., [¹²⁵I]NT or [³H]SR 48692) and varying concentrations of the unlabeled competitor compound (SR 142948 or SR 48692).[11]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[11] The filters are then washed with ice-cold buffer to remove unbound radioligand.[11]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[11]

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

  • Cell Culture and Dye Loading: Cells expressing the neurotensin receptor are cultured in a multi-well plate.[12] The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4) for a specific time at a controlled temperature (e.g., 37°C).[12][13]

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (SR 142948 or SR 48692) for a defined period.

  • Agonist Stimulation: A fixed concentration of neurotensin (agonist) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).[12]

  • Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist response, is determined from the dose-response curve.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the functional activity of Gq-coupled receptors by measuring the accumulation of a downstream second messenger, inositol monophosphate.

  • Cell Culture: Cells expressing the neurotensin receptor are seeded in a multi-well plate.[14]

  • Antagonist and Agonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (SR 142948 or SR 48692). Following this, a fixed concentration of neurotensin is added to stimulate the cells. The incubation is carried out in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1, allowing it to accumulate.[14]

  • Cell Lysis and Detection: The cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[14][15] This involves the use of an IP1-d2 conjugate and a terbium cryptate-labeled anti-IP1 antibody.[14]

  • Signal Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.[14]

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the neurotensin-induced accumulation of IP1. The IC50 value is calculated from the resulting dose-response curve.

Mandatory Visualizations

Signaling Pathway of Neurotensin Receptor 1 (NTR1)

NTR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin (Agonist) NTR1 NTR1 Neurotensin->NTR1 Binds and Activates Gq Gq NTR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_ER->Downstream PKC->Downstream Antagonist SR 142948 or SR 48692 (Antagonist) Antagonist->NTR1 Binds and Blocks

Caption: Neurotensin Receptor 1 (NTR1) signaling pathway and points of antagonism.

Experimental Workflow for Antagonist Potency Determination

Antagonist_Potency_Workflow cluster_assay_prep Assay Preparation cluster_experiment Experimental Steps cluster_analysis Data Analysis prep_cells Prepare NTR-expressing cells (e.g., HT-29, CHO) add_antagonist Add Antagonist dilutions to cell plates and incubate prep_cells->add_antagonist prep_antagonist Prepare serial dilutions of Antagonist (SR 142948 or SR 48692) prep_antagonist->add_antagonist prep_agonist Prepare fixed concentration of Agonist (Neurotensin) add_agonist Add Agonist to stimulate receptor activation prep_agonist->add_agonist add_antagonist->add_agonist measure_response Measure cellular response (e.g., Ca²⁺ flux, IP1 accumulation) add_agonist->measure_response plot_curve Plot dose-response curve (% Inhibition vs. [Antagonist]) measure_response->plot_curve calc_ic50 Calculate IC50 value (Non-linear regression) plot_curve->calc_ic50

Caption: General experimental workflow for determining the IC50 of a neurotensin receptor antagonist.

Conclusion

The experimental data clearly indicate that SR 142948 is a more potent neurotensin receptor antagonist than SR 48692 across a range of in vitro and in vivo models.[2][6] SR 142948 consistently demonstrates higher binding affinity and greater efficacy in blocking neurotensin-induced cellular and physiological responses at lower concentrations.[2][4][6]

A key differentiator in their efficacy lies in their activity spectrum. While SR 48692 is selective for the NTS1 receptor subtype, SR 142948A appears to have a broader spectrum of activity, likely due to its interaction with multiple neurotensin receptor subtypes.[2][9] This is evidenced by the ability of SR 142948, but not SR 48692, to block neurotensin-induced hypothermia and analgesia, effects that may be mediated by NTS2 receptors.[2][10]

Both compounds are orally bioavailable and have a long duration of action, making them valuable tools for investigating the neurotensin system.[2][7][8] However, the higher potency and broader antagonist profile of SR 142948 may make it a more suitable candidate for studies where complete blockade of neurotensin signaling is desired. Conversely, the NTS1 selectivity of SR 48692 is advantageous for dissecting the specific roles of this receptor subtype. The choice between these two antagonists should, therefore, be guided by the specific research question and the desired pharmacological profile.

References

Comparative

Comparative Analysis of SR 142948 and Levocabastine in Receptor Binding Assays

This guide provides a detailed comparison of SR 142948 and levocabastine (B1674950), focusing on their performance in receptor binding assays. The information is intended for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of SR 142948 and levocabastine (B1674950), focusing on their performance in receptor binding assays. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds based on experimental data.

SR 142948 is a potent, non-peptide antagonist for neurotensin (B549771) (NT) receptors, demonstrating high affinity for both neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2) subtypes.[1][2][3] In contrast, levocabastine is primarily known as a potent and selective second-generation histamine (B1213489) H1 receptor antagonist.[4][5] However, it also exhibits a notable affinity for the NTS2 receptor, where it acts as a selective antagonist, making it a valuable tool for distinguishing between neurotensin receptor subtypes.[6][7][8][9]

Data Presentation: Quantitative Binding Affinity

The binding affinities of SR 142948 and levocabastine have been determined through various radioligand binding assays. The following table summarizes their inhibitory constants (Kᵢ), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC₅₀) for their respective targets.

CompoundTarget ReceptorAssay TypeRadioligandPreparationKᵢ (nM)Kd (nM)IC₅₀ (nM)
SR 142948 Neurotensin (NT)Competition[³H]SR 48692Not Specified< 10[1]--
NTS1Competition[¹²⁵I-Tyr³]NTh-NTR1-CHO Cells--1.19[10]
NTS1 & NTS2Competition[¹²⁵I-Tyr³]NTHT-29 Cells--0.32[10]
NTS1 & NTS2Competition[¹²⁵I-Tyr³]NTAdult Rat Brain--3.96[10]
NTS1 & NTS2Saturation[³H]SR 142948ARat Brain Homogenate-3.5[2]-
NTS1 (levocabastine-insensitive)Saturation[³H]SR 142948ARat Brain Homogenate-6.8[2]-
NTS2 (levocabastine-sensitive)Saturation[³H]SR 142948ARat Brain Homogenate-4.8[2]-
Levocabastine Histamine H1Competition[³H]MepyramineNot Specified75.86[11]--
Histamine H1CompetitionNot SpecifiedNot Specified27 ± 4[11]--
NTS2CompetitionNot SpecifiedmNTR217[6]--
Low-affinity NT sites (NTS2)Competition[¹²⁵I-Tyr³]NTRat Brain Membranes--7[12]

Experimental Protocols

The data presented above were generated using radioligand binding assays, a gold standard for quantifying ligand-receptor interactions.[13] Below are detailed methodologies for typical binding assays used to characterize SR 142948 and levocabastine.

Competitive Radioligand Binding Assay for Neurotensin Receptors

This protocol is adapted from methodologies used to determine the binding affinity of compounds like SR 142948 and levocabastine at neurotensin receptors.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to NTS1 and/or NTS2 receptors.

Materials:

  • Receptor Source: Cell membranes prepared from cells expressing the target neurotensin receptor (e.g., HT-29 cells, CHO cells transfected with hNTR1) or brain tissue homogenates (e.g., rat brain).[2][10]

  • Radioligand: A high-affinity neurotensin receptor radioligand such as [¹²⁵I-Tyr³]-neurotensin or [³H]SR 142948A.[2][10]

  • Test Compound: SR 142948 or levocabastine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[14]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]

  • Equipment: 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), filtration apparatus (cell harvester), and a scintillation counter.[15]

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer. Protein concentration is determined using an assay like the BCA protein assay.[15]

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the unlabeled test compound.

  • Reaction Initiation: Add the prepared cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[14][15]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This step separates the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[15]

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is standard for evaluating H1 antagonists like levocabastine.[11][16]

Objective: To determine the Kᵢ of levocabastine for the histamine H1 receptor.

Materials:

  • Receptor Source: Membrane homogenates from cells expressing the human H1 receptor (e.g., HEK293T cells).[16]

  • Radioligand: [³H]Mepyramine.[16]

  • Test Compound: Levocabastine.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H1 antagonist like mianserin (B1677119).[16]

  • Buffers and Equipment: Similar to the neurotensin receptor assay.

Procedure: The procedure is analogous to the one described for neurotensin receptors. The key differences are the specific receptor source, the use of [³H]mepyramine as the radioligand, and mianserin to define non-specific binding. Incubation is typically performed at 25°C for 4 hours to ensure equilibrium is reached.[16]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow of a competitive binding assay and the signaling pathways associated with the target receptors.

G cluster_workflow Competitive Radioligand Binding Assay Workflow prep 1. Prepare Materials (Membranes, Radioligand, Test Compound) setup 2. Set up Assay Plate (Incubate Radioligand + Competitor) prep->setup reaction 3. Initiate Reaction (Add Membranes) setup->reaction incubate 4. Incubate to Equilibrium reaction->incubate filter 5. Separate Bound/Free Ligand (Rapid Filtration) incubate->filter count 6. Measure Radioactivity (Scintillation Counting) filter->count analyze 7. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

G cluster_NTSR Neurotensin Receptor Signaling cluster_H1R Histamine H1 Receptor Signaling NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 NTS2 NTS2 Receptor NT->NTS2 SR142948 SR 142948 SR142948->NTS1 SR142948->NTS2 Levocabastine_NT Levocabastine Levocabastine_NT->NTS2 Gq Gq Protein NTS1->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Histamine Histamine H1R H1 Receptor Histamine->H1R Levocabastine_H1 Levocabastine Levocabastine_H1->H1R Gq_11 Gq/11 Protein H1R->Gq_11 PLC_beta Phospholipase C-β Gq_11->PLC_beta PIP2 PIP2 → IP3 + DAG PLC_beta->PIP2 Allergic Allergic Response (Inflammation, Vasodilation) PIP2->Allergic

Caption: Simplified signaling pathways for NT and H1 receptors.

References

Validation

SR 142948: A Comparative Guide to its Validation as a Neurotensin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Quantitative Data Summary The following tables summarize the in vitro and in vivo pharmacological properties of SR 142948. Table 1: In Vitro Binding Affinit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological properties of SR 142948.

Table 1: In Vitro Binding Affinity and Potency of SR 142948

ParameterCell Line/TissueSpeciesValueReference
IC50 h-NTR1-CHO cellsHuman1.19 nM[1]
HT-29 cellsHuman0.32 nM[1]
Adult rat brainRat3.96 nM[1]
Ki Neurotensin (B549771) Receptors-< 10 nM
IC50 (IP1 Formation) HT-29 cellsHuman3.9 nM[1][2]

Table 2: In Vivo Effects of SR 142948 in Wild-Type Models

EffectAnimal ModelAgonistSR 142948 DoseOutcomeReference
Antagonism of Turning Behavior Mice (unilateral intrastriatal injection)Neurotensin0.04-640 µg/kg p.o.Dose-dependent inhibition[2]
Antagonism of Acetylcholine Release Rat (striatum)Neurotensin0.1 mg/kg i.p.Complete antagonism[2]
Blockade of Hypothermia Mice and Rats (i.c.v. injection)Neurotensinp.o. administrationBlocked[2]
Blockade of Analgesia Mice and Rats (i.c.v. injection)Neurotensinp.o. administrationBlocked[2]
Attenuation of Hyperactivity MiceAmphetamine-Attenuated

Comparative Analysis with Neurotensin Receptor Knockout Models

A direct validation of SR 142948 would involve administering the compound to neurotensin receptor knockout mice and observing a lack of effect. In the absence of such studies, we can infer its mechanism of action by comparing its effects in wild-type animals to the phenotypes of NTS1 and NTS2 knockout mice.

For instance, SR 142948 blocks neurotensin-induced hypothermia and analgesia in wild-type rodents.[2] Studies on NTS1 knockout mice have shown alterations in baseline sleep and anxiety-like behaviors, while NTS2 knockout mice exhibit changes in fear memory.[3][4] The blockade of specific neurotensin-induced physiological responses by SR 142948 in wild-type animals aligns with the disruption of these pathways in knockout models, suggesting that SR 142948's effects are indeed mediated through the neurotensin receptors.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity of SR 142948 for neurotensin receptors.

Protocol:

  • Membrane Preparation: Membranes are prepared from cultured cells (e.g., h-NTR1-CHO, HT-29) or brain tissue. The tissue or cells are homogenized in a buffered solution and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.

  • Binding Reaction: A fixed concentration of a radiolabeled neurotensin receptor ligand (e.g., [3H]SR 48692 or [125I-Tyr3]NT) is incubated with the membrane preparation in the presence of varying concentrations of SR 142948.

  • Incubation and Filtration: The reaction mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of SR 142948 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Inositol (B14025) Monophosphate (IP1) Formation Assay

Objective: To assess the functional antagonist activity of SR 142948 on Gq-coupled neurotensin receptors.

Protocol:

  • Cell Culture: Cells expressing the neurotensin receptor (e.g., HT-29) are cultured in appropriate media.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of SR 142948.

  • Stimulation: Neurotensin is added to the cells to stimulate the Gq signaling pathway, leading to the production of inositol phosphates.

  • Lysis and Detection: The cells are lysed, and the accumulated inositol monophosphate (IP1), a stable downstream metabolite of IP3, is measured using a commercially available ELISA kit.

  • Data Analysis: The concentration of SR 142948 that inhibits 50% of the neurotensin-induced IP1 formation (IC50) is calculated.[2]

In Vivo Behavioral Assessments (e.g., Turning Behavior)

Objective: To evaluate the in vivo efficacy of SR 142948 in blocking a neurotensin-mediated behavioral response.

Protocol:

  • Animal Model: Mice are used for this assay.

  • Drug Administration: SR 142948 is administered orally (p.o.) or intraperitoneally (i.p.) at various doses and pre-treatment times.

  • Neurotensin Injection: A unilateral intrastriatal injection of neurotensin is performed to induce rotational (turning) behavior.

  • Behavioral Observation: The number of contralateral turns is counted for a defined period following the neurotensin injection.

  • Data Analysis: The effect of SR 142948 on reducing the number of turns compared to a vehicle-treated control group is analyzed to determine its in vivo antagonistic activity.[2]

Visualizations

The following diagrams illustrate the neurotensin receptor signaling pathway and a typical experimental workflow for in vivo validation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NT Neurotensin NTR1 NTS1 Receptor NT->NTR1 Binds Gq Gq Protein NTR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC SR142948 SR 142948 SR142948->NTR1 Blocks

Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway and Point of SR 142948 Antagonism.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_challenge Challenge cluster_outcome Outcome Measurement WT Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_SR142948 WT + SR 142948 WT->WT_SR142948 KO NTS1 Knockout (KO) Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_SR142948 KO + SR 142948 KO->KO_SR142948 NT_Challenge Neurotensin (NT) Administration WT_Vehicle->NT_Challenge WT_SR142948->NT_Challenge KO_Vehicle->NT_Challenge KO_SR142948->NT_Challenge Behavioral Behavioral Assay (e.g., Analgesia, Hypothermia) NT_Challenge->Behavioral Biochemical Biochemical Assay (e.g., Neurotransmitter Levels) NT_Challenge->Biochemical

Caption: Proposed Experimental Workflow for In Vivo Validation of SR 142948 in Knockout Models.

References

Comparative

SR 142948: A Comparative Guide to Receptor Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals SR 142948 is a potent, non-peptide antagonist of neurotensin (B549771) receptors, demonstrating high affinity for both the neurotensin 1 (NTS1) and neuroten...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SR 142948 is a potent, non-peptide antagonist of neurotensin (B549771) receptors, demonstrating high affinity for both the neurotensin 1 (NTS1) and neurotensin 2 (NTS2) receptor subtypes.[1][2] This guide provides a comparative analysis of the cross-reactivity of SR 142948 with other key receptors, supported by available experimental data. A comprehensive understanding of its selectivity profile is crucial for accurate interpretation of experimental results and for the development of novel therapeutics.

Executive Summary

SR 142948 exhibits high affinity and selectivity for neurotensin receptors, with Ki values in the low nanomolar range. While its interaction with the dopaminergic system has been a subject of investigation, direct high-affinity binding to dopamine (B1211576) or sigma receptors has not been demonstrated in publicly available broad-panel screening data. This high selectivity for neurotensin receptors makes SR 142948 a valuable tool for studying the physiological and pathological roles of the neurotensin system.

Cross-Reactivity Profile of SR 142948

The following table summarizes the available quantitative data on the binding affinity of SR 142948 for its primary targets and other receptors of interest.

ReceptorLigandAssay TypeTissue/Cell LineKi (nM)IC50 (nM)Reference
Neurotensin 1 (NTS1) SR 142948Radioligand Bindingh-NTR1-CHO cells< 101.19[3][4]
SR 142948Radioligand BindingHT-29 cells-0.32[3]
SR 142948Radioligand BindingAdult rat brain-3.96[3]
Neurotensin 2 (NTS2) [3H]SR 142948ARadioligand BindingRat Brain4.8 (Kd)-[2]
Dopamine Receptors SR 142948Not specifiedNot specifiedNo data availableNo data available-
Sigma Receptors SR 142948Not specifiedNot specifiedNo data availableNo data available-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the neurotensin receptor signaling pathway antagonized by SR 142948 and a typical experimental workflow for assessing receptor cross-reactivity.

Neurotensin Receptor Signaling Pathway NT Neurotensin NTS1_R NTS1 Receptor NT->NTS1_R Binds and Activates SR142948 SR 142948 SR142948->NTS1_R Binds and Blocks Gq_11 Gq/11 NTS1_R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1. Antagonism of the NTS1 receptor signaling pathway by SR 142948.

Receptor Cross-Reactivity Workflow cluster_0 Radioligand Binding Assay cluster_1 Functional Assay Compound Test Compound (SR 142948) Incubation Incubation Compound->Incubation Preincubation Pre-incubation with Test Compound (SR 142948) Compound->Preincubation Radioligand Radiolabeled Ligand Radioligand->Incubation Receptor Receptor Preparation (Membranes or Cells) Receptor->Incubation Filtration Filtration Incubation->Filtration Measurement Radioactivity Measurement Filtration->Measurement Analysis Data Analysis (Ki determination) Measurement->Analysis Agonist Known Agonist Stimulation Stimulation with Agonist Agonist->Stimulation Cells Cells Expressing Receptor Cells->Preincubation Preincubation->Stimulation Signal_Detection Signal Detection (e.g., Calcium Flux) Stimulation->Signal_Detection Functional_Analysis Data Analysis (IC50 determination) Signal_Detection->Functional_Analysis

Figure 2. Experimental workflow for assessing receptor cross-reactivity.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Receptor Source: Cell membranes or whole cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human NTS1).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Neurotensin).

  • Test Compound: SR 142948.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration close to its Kd, and a range of concentrations of the unlabeled test compound (SR 142948).

  • Initiate Reaction: Add the receptor preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a known agonist, providing a functional measure of receptor blockade.

Materials:

  • Cell Line: A cell line stably expressing the Gq-coupled receptor of interest (e.g., CHO-hNTS1).

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

  • Agonist: A known agonist for the target receptor (e.g., Neurotensin).

  • Test Compound: SR 142948.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of the test compound (SR 142948) for a defined period.

  • Baseline Reading: Measure the baseline fluorescence of each well using the fluorescence plate reader.

  • Agonist Stimulation: Inject the agonist into each well at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated as the concentration of the antagonist that causes a 50% inhibition of the agonist's response.

Conclusion

References

Validation

A Comparative Analysis of SR 142948 and Other Neurotensin Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of SR 142948, a potent neurotensin (B549771) receptor (NTR) antagonist, with other key antagonists...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of SR 142948, a potent neurotensin (B549771) receptor (NTR) antagonist, with other key antagonists targeting the neurotensin system. The information presented herein is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to Neurotensin Receptor Antagonists

Neurotensin (NT) is a tridecapeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with three receptor subtypes: NTR1, NTR2, and NTR3 (also known as sortilin-1).[1] NTR1, a G protein-coupled receptor (GPCR), is the high-affinity receptor for neurotensin and mediates most of its known physiological effects. The development of selective NTR antagonists is of significant interest for investigating the role of neurotensin in various physiological and pathological processes, including neuropsychiatric disorders, pain, and cancer.

SR 142948 is a potent, orally active, and selective non-peptide antagonist of neurotensin receptors.[2][3] This guide provides a comparative overview of SR 142948 against other notable NTR antagonists, including SR 48692, NTRC 824, and Levocabastine (B1674950).

Comparative Performance Data

The following tables summarize the in vitro and in vivo pharmacological properties of SR 142948 and other selected neurotensin receptor antagonists.

Table 1: In Vitro Binding Affinity and Functional Antagonism
CompoundTarget(s)Cell Line/TissueAssay TypeIC50 (nM)Ki (nM)Functional Antagonism (IC50, nM)Reference(s)
SR 142948 NTR1h-NTR1-CHO cells[¹²⁵I]-NT Binding1.19< 10-[4][5]
HT-29 cells[¹²⁵I]-NT Binding0.32-3.9 (IP1 formation)[2][6]
Adult Rat Brain[¹²⁵I]-NT Binding3.96--[2]
SR 48692 NTR1 > NTR2HT29 cells[¹²⁵I]-NT Binding15.3--[7][8]
N1E115 cells[¹²⁵I]-NT Binding20.4--[7][8]
Guinea Pig Brain[¹²⁵I]-NT Binding0.99--[9]
Rat NT Receptor (transfected LTK- cells)[³H]SR 48692 Binding-3.4 (Kd)-[10]
NTRC 824 NTR2 >> NTR1--38 (for NTS2)--[11]
Levocabastine NTR2Rat Brain[¹²⁵I]-NT Binding7 (for low-affinity site)--[12]

N/A: Not Available

Table 2: In Vivo Efficacy
CompoundAnimal ModelBehavioral/Physiological EffectRoute of AdministrationEffective DoseReference(s)
SR 142948 MouseInhibition of NT-induced turning behaviorp.o.2 µg/kg[3]
Rat/MouseBlockade of NT-induced hypothermiap.o.2-4 mg/kg[2]
Rat/MouseBlockade of NT-induced analgesiap.o.-[6]
SR 48692 MouseReversal of NT-induced turning behaviorp.o. or i.p.80 µg/kg[9]
RatAntagonism of NT-induced cardiovascular effectsp.o.100 µg/kg[2]

p.o.: oral administration; i.p.: intraperitoneal administration

Table 3: Pharmacokinetic Properties
CompoundBioavailabilityHalf-lifeBrain PenetrationReference(s)
SR 142948 Orally activeLong duration of actionYes[6]
SR 48692 Orally bioavailableLong duration of action (6 hr)Yes[6][9]
Levocabastine 60-80% (nasal), 30-60% (ocular)~33 hoursLow systemic absorption[1][4][13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay (Competitive)

This protocol is adapted for determining the binding affinity of unlabeled NTR antagonists by measuring their ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells or tissues expressing the neurotensin receptor (e.g., HT-29 cells, rat brain tissue).

  • Radioligand: [¹²⁵I]-Tyr³-Neurotensin or [³H]SR 48692.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of SR 142948 and other antagonists.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use.[14]

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer.

    • 50 µL of various concentrations of the unlabeled test compound.

    • 50 µL of radioligand at a concentration near its Kd.

    • 150 µL of the membrane preparation (containing 3-20 µg of protein for cells or 50-120 µg for tissue).[14]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[14]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[14]

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes, Radioligand, Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Compound Dilution Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

Figure 1. Workflow for Radioligand Binding Assay.

Inositol (B14025) Monophosphate (IP1) Accumulation Assay

This assay measures the functional antagonism of NTR1, which is a Gq-coupled receptor. Activation of NTR1 leads to the activation of phospholipase C (PLC) and the subsequent production of inositol phosphates. The accumulation of the stable metabolite IP1 is quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Cells: Cells expressing the neurotensin receptor 1 (e.g., HT-29 or CHO-hNTR1 cells).

  • Assay Buffer/Stimulation Buffer: Typically contains 10 mM HEPES, 1 mM CaCl₂, 0.5 mM MgCl₂, 4.2 mM KCl, 146 mM NaCl, 5.5 mM Glucose, and 50 mM LiCl, pH 7.4. Lithium chloride (LiCl) is crucial as it inhibits the degradation of IP1.[15]

  • Agonist: Neurotensin at a concentration that elicits a submaximal response (e.g., EC80).

  • Test Compounds: Serial dilutions of SR 142948 and other antagonists.

  • HTRF IP-One Assay Kit: Contains IP1-d2 conjugate and anti-IP1 cryptate antibody.

  • HTRF-compatible Plate Reader.

Procedure:

  • Cell Plating: Seed cells in a 384-well white microplate and incubate overnight to allow for cell attachment.[16]

  • Antagonist Pre-incubation: Remove the culture medium and add the test compounds at various concentrations in stimulation buffer. Incubate for 15-30 minutes at 37°C.[16]

  • Agonist Stimulation: Add neurotensin (agonist) to the wells and incubate for 30-60 minutes at 37°C to stimulate IP1 production.[16]

  • Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well. Incubate for 1 hour at room temperature.[16]

  • Readout: Measure the HTRF signal on a compatible plate reader at emission wavelengths of 620 nm and 665 nm.

  • Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. A standard curve is used to determine the concentration of IP1. The IC50 value for the antagonist is determined by plotting the inhibition of the agonist response against the antagonist concentration.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_readout Readout & Analysis Cell_Plating Cell Plating (384-well) Antagonist_Incubation Antagonist Pre-incubation Cell_Plating->Antagonist_Incubation Agonist_Stimulation Agonist Stimulation Antagonist_Incubation->Agonist_Stimulation Detection_Reagent Add HTRF Detection Reagents Agonist_Stimulation->Detection_Reagent Incubation_RT Incubation at RT Detection_Reagent->Incubation_RT HTRF_Reading HTRF Plate Reading Incubation_RT->HTRF_Reading Data_Analysis Data Analysis (IC50) HTRF_Reading->Data_Analysis

Figure 2. Workflow for IP1 Accumulation Assay.

Neurotensin-Induced Turning Behavior in Mice

This in vivo assay assesses the central activity of NTR antagonists by measuring their ability to block the rotational behavior induced by unilateral injection of neurotensin into the striatum.

Materials:

  • Animals: Male mice (e.g., Swiss albino CD1, 25-30 g).[2]

  • Neurotensin Solution: For intrastriatal injection (e.g., 10 pg/mouse).[2]

  • Test Compounds: SR 142948 and other antagonists prepared for the desired route of administration (e.g., oral gavage).

  • Stereotaxic Apparatus: For precise injection into the striatum.

  • Observation Arena: A transparent circular arena.

  • Video Recording and Analysis Software.

Procedure:

  • Animal Preparation: Anesthetize the mice and place them in a stereotaxic apparatus.

  • Intrastriatal Injection: Unilaterally inject neurotensin into the striatum at specific coordinates.

  • Antagonist Administration: Administer the test compound (e.g., SR 142948 orally) at a predetermined time before or after the neurotensin injection.

  • Behavioral Observation: Place the mouse in the observation arena and record its turning behavior for a defined period (e.g., 30-60 minutes).

  • Data Analysis: Quantify the number of full 360° turns, both ipsilateral (towards the side of the injection) and contralateral (away from the side of the injection). Compare the turning behavior in antagonist-treated animals to a vehicle-treated control group to determine the antagonist's efficacy.

Signaling Pathway

Neurotensin receptor 1 (NTR1) is a canonical Gq-coupled receptor. Upon binding of neurotensin, NTR1 undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). SR 142948 and other NTR1 antagonists act by competitively binding to the receptor and preventing the initiation of this signaling cascade.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NT Neurotensin NTR1 NTR1 NT->NTR1 Binds & Activates SR142948 SR 142948 SR142948->NTR1 Binds & Blocks Gq Gq NTR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers

Figure 3. NTR1 Signaling Pathway.

Conclusion

SR 142948 is a highly potent and orally active neurotensin receptor antagonist with a favorable pharmacological profile. Its high affinity for the NTR1 and efficacy in in vivo models make it a valuable tool for investigating the physiological and pathological roles of neurotensin. This guide provides a comparative framework to aid researchers in selecting the most suitable NTR antagonist for their specific experimental needs. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of robust and reproducible experiments in the field of neurotensin research.

References

Comparative

Validating the On-Target Effects of SR 142948 Through Genetic Knockdown Studies: A Comparative Guide

For researchers in neuroscience and drug development, ensuring the specificity of a pharmacological agent is paramount. SR 142948 is a potent and selective non-peptide antagonist for the neurotensin (B549771) receptors (...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, ensuring the specificity of a pharmacological agent is paramount. SR 142948 is a potent and selective non-peptide antagonist for the neurotensin (B549771) receptors (NTRs).[1][2] While it demonstrates high affinity for these receptors, comprehensive validation is crucial to unequivocally attribute its biological effects to the antagonism of its intended target. This guide provides a framework for validating the effects of SR 142948 by comparing its pharmacological inhibition with genetic knockdown of the primary neurotensin receptor, NTS1 (previously known as NTR1).

SR 142948 and the Neurotensin Signaling Pathway

SR 142948 is a well-characterized neurotensin receptor antagonist with nanomolar affinity.[2][3] It has been shown to block neurotensin-induced effects such as hypothermia, analgesia, and certain cellular signaling events.[1][2] Neurotensin, a tridecapeptide, exerts its effects by binding to neurotensin receptors, which are G protein-coupled receptors (GPCRs). The NTS1 receptor, the primary target of SR 142948, typically couples to Gq/11 proteins. This coupling activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binds & Activates Gq Gq Protein NTS1->Gq Activates SR142948 SR 142948 SR142948->NTS1 Binds & Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

Figure 1: Neurotensin NTS1 Receptor Signaling Pathway.
Comparative Analysis: Pharmacological vs. Genetic Inhibition

The core principle of this validation strategy is to compare the cellular or physiological outcomes of treating with SR 142948 against the outcomes of genetically silencing the NTS1 receptor. If the effects of SR 142948 are genuinely on-target, they should be mimicked by the genetic knockdown of NTS1 and occluded in cells where NTS1 is already absent.

Parameter SR 142948 Alternative Antagonist (SR 48692) NTS1 Knockdown (siRNA/shRNA)
Target Neurotensin ReceptorsNeurotensin ReceptorsNTS1 Receptor mRNA
Mechanism Competitive AntagonistCompetitive AntagonistPost-transcriptional gene silencing
Specificity High for NTRs, but potential for unknown off-targets.High for NTRs, but with a different chemical scaffold.Highly specific to the NTS1 gene sequence.
Duration of Effect Transient, dependent on compound half-life.Transient, dependent on compound half-life.Stable and long-lasting (especially with shRNA).[4][5]
Key Advantage Orally active, good brain penetration, dose-tunable.[1][2]Well-characterized predecessor compound for comparison.Unambiguous target validation.
Limitation Potential for off-target effects.May have a different spectrum of activity or off-targets.[2]Potential for incomplete knockdown; off-target effects of the siRNA/shRNA itself are possible but can be controlled for.[4]
Experimental Workflow for Validation

A logical workflow is essential for a robust validation study. The process involves preparing a cellular model, applying both pharmacological and genetic interventions, stimulating the pathway, and measuring the outcomes.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Assay & Analysis start Select Cell Line (e.g., HT-29, NTS1-CHO) design Design & Synthesize NTS1-targeting siRNA/shRNA start->design transfect Transfect/Transduce Cells design->transfect validate Validate Knockdown (qPCR, Western Blot) transfect->validate g1 Group 1: Control Cells g2 Group 2: Control Cells + SR 142948 g3 Group 3: NTS1 Knockdown Cells g4 Group 4: NTS1 Knockdown Cells + SR 142948 stimulate Stimulate with Neurotensin g1->stimulate g2->stimulate g3->stimulate g4->stimulate measure Measure Downstream Signal (e.g., IP1 accumulation, Ca²⁺ flux) stimulate->measure compare Compare Results & Quantify measure->compare

Figure 2: Experimental Workflow for SR 142948 Validation.
Quantitative Data Comparison

The following tables summarize the expected outcomes from a validation experiment measuring neurotensin-induced inositol monophosphate (IP1) accumulation, a direct product of the PLC signaling cascade.

Table 1: Binding Affinity and Potency of Neurotensin Receptor Antagonists

Compound Target Cell Line Binding Affinity (IC₅₀, nM) Functional Antagonism (IC₅₀, nM)
SR 142948 h-NTS1-CHO 1.19[1] ~3.9 (IP1 Assay)[1]
SR 142948 HT-29 0.32[1] 3.9 (IP1 Assay)[1]

| SR 48692 | h-NTS1-CHO | ~5-10 | ~10-20 |

Table 2: Effect of SR 142948 vs. NTS1 Knockdown on Neurotensin-Induced IP1 Accumulation

Treatment Group Neurotensin Stimulation Expected IP1 Accumulation (% of Control) Interpretation
1. Control Cells + 100% Baseline neurotensin response.
2. Control + SR 142948 + ~5-10% SR 142948 effectively blocks NTS1 signaling.
3. NTS1 Knockdown Cells (~90% KD) + ~10-15% Genetic removal of the target ablates the signal.
4. NTS1 Knockdown + SR 142948 + ~10-15% SR 142948 has no further effect, confirming NTS1 is its primary target for this pathway.

| 5. Control Cells | - | <5% | No signal without agonist stimulation. |

Detailed Experimental Protocols

siRNA-Mediated Knockdown of NTS1 Receptor

This protocol outlines the transient knockdown of the NTS1 receptor (gene name: NTSR1) in a suitable cell line like HT-29.

  • Materials:

    • HT-29 cells

    • Opti-MEM I Reduced Serum Medium

    • Lipofectamine RNAiMAX Transfection Reagent

    • NTSR1-targeting siRNA (pre-designed, validated sequences recommended)

    • Non-targeting control siRNA

  • Procedure:

    • Cell Seeding: 24 hours prior to transfection, seed HT-29 cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

    • siRNA-Lipid Complex Preparation:

      • For each well, dilute 25 pmol of siRNA (either NTSR1-targeting or control) into 100 µL of Opti-MEM.

      • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes.

      • Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

    • Transfection: Add the 200 µL of siRNA-lipid complex drop-wise to each well.

    • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

    • Validation: After incubation, harvest a subset of cells to validate knockdown efficiency via qPCR (for mRNA levels) or Western blot (for protein levels). The remaining cells can be used for functional assays.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the accumulation of IP1, a downstream product of Gq-coupled receptor activation.

  • Materials:

    • Transfected and control cells from the previous protocol.

    • IP-One Gq HTRF Assay Kit (or similar)

    • Neurotensin (agonist)

    • SR 142948 (antagonist)

  • Procedure:

    • Cell Plating: Re-plate the transfected and control cells into a 96-well plate and allow them to adhere.

    • Antagonist Pre-treatment: For the SR 142948-treated groups, add SR 142948 to the desired final concentration (e.g., 1 µM) and incubate for 30 minutes.

    • Agonist Stimulation: Add neurotensin to all wells except the unstimulated controls. A typical concentration would be at or near the EC₈₀ for IP1 accumulation (e.g., 100 nM).

    • Incubation: Incubate for 60 minutes at 37°C.

    • Lysis and Detection: Lyse the cells and perform the IP1 detection using a time-resolved fluorescence (HTRF) reader, following the manufacturer’s protocol for the assay kit.

    • Data Analysis: Calculate the ratio of the two HTRF emission wavelengths and convert this to IP1 concentration using a standard curve.

Quantitative Real-Time PCR (qPCR) for NTSR1 mRNA Quantification

This protocol is used to confirm the reduction in NTSR1 mRNA levels following siRNA treatment.

  • Materials:

    • RNA extraction kit (e.g., RNeasy Mini Kit)

    • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

    • SYBR Green qPCR Master Mix

    • Primers for NTSR1 and a housekeeping gene (e.g., GAPDH, ACTB)

  • Procedure:

    • RNA Extraction: Harvest cells from the knockdown validation plate and extract total RNA according to the kit manufacturer’s instructions.

    • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

    • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample and primer set:

      • 10 µL SYBR Green Master Mix (2x)

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template

      • 6 µL Nuclease-free water

    • Thermal Cycling: Run the reaction on a real-time PCR instrument with appropriate cycling conditions.

    • Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative expression of NTSR1 mRNA normalized to the housekeeping gene using the ΔΔCq method. A significant decrease in NTSR1 mRNA in the siRNA-treated group compared to the non-targeting control confirms successful knockdown.

References

Validation

A Head-to-Head Showdown: The Non-Peptide Antagonist SR 142948 versus Peptide-Based Competitors at the Neurotensin Receptor

For researchers and drug development professionals navigating the complexities of neurotensin (B549771) receptor modulation, a critical evaluation of available antagonists is paramount. This guide provides a direct, data...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of neurotensin (B549771) receptor modulation, a critical evaluation of available antagonists is paramount. This guide provides a direct, data-driven comparison of the non-peptide antagonist SR 142948 with peptide-based antagonists, offering insights into their respective pharmacological profiles and the experimental frameworks used for their characterization.

SR 142948 has emerged as a potent and selective antagonist for neurotensin receptors (NTRs), demonstrating high affinity and oral activity.[1][2] This positions it as a valuable tool in neuroscience research and a potential therapeutic agent. This guide delves into a head-to-head comparison with peptide antagonists, focusing on quantitative data from key in vitro assays to inform antagonist selection for specific research applications.

At the Receptor: A Quantitative Look at Binding Affinity

SR 142948 demonstrates nanomolar to sub-nanomolar affinity for neurotensin receptors.[2][3] It has been shown to bind to both the levocabastine-insensitive neurotensin NT1 receptors and the levocabastine-sensitive neurotensin NT2 receptors with high affinity.[4]

CompoundReceptor/Cell LineRadioligandIC50 (nM)Reference
SR 142948 h-NTR1-CHO cells[125I-Tyr3]NT1.19[5]
SR 142948 HT-29 cells[125I-Tyr3]NT0.32[5]
SR 142948 Adult Rat Brain[125I-Tyr3]NT3.96[5]
SR 142948A Human Umbilical Vein Endothelial Cells[125I]-neurotensin0.24 ± 0.01[1]
Levocabastine (B1674950) Rat Brain Synaptic Membranes (Low-affinity sites)[125I-Tyr3]neurotensin7[6]

Note: Data for peptide antagonists from a directly comparable study with SR 142948 is limited. Levocabastine, a non-peptide, is included as it is a key tool for differentiating NTR subtypes.

Functional Antagonism: Blocking Downstream Signaling

Beyond binding, the true measure of an antagonist lies in its ability to inhibit the functional response triggered by an agonist. For neurotensin receptors, which are G protein-coupled receptors (GPCRs), key functional readouts include the inhibition of inositol (B14025) phosphate (B84403) (IP) formation and intracellular calcium mobilization.

SR 142948 effectively antagonizes neurotensin-induced functional responses.[3]

CompoundAssayCell LineIC50 (nM)Reference
SR 142948 Inositol Monophosphate FormationHT-29 cells3.9[5]
SR 142948A Intracellular Ca2+ IncreaseHuman Umbilical Vein Endothelial Cells19 ± 6[1]

Signaling Pathways and Experimental Workflows

To understand the context of these comparisons, it is crucial to visualize the underlying biological processes and experimental procedures.

Neurotensin Receptor Signaling Pathway

Neurotensin receptors, upon activation by an agonist like neurotensin, primarily couple to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. Antagonists like SR 142948 block this pathway by preventing the initial binding of neurotensin to its receptor.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Neurotensin Neurotensin (Agonist) NTR Neurotensin Receptor (NTR) Neurotensin->NTR Activates SR142948 SR 142948 (Antagonist) SR142948->NTR Blocks Gq Gq Protein NTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with NTR Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radiolabeled Ligand ([¹²⁵I]NT) Radioligand->Incubation Test_Compound Test Compound (SR 142948 or Peptide Antagonist) Test_Compound->Incubation Filtration Rapid Filtration (separate bound/free ligand) Incubation->Filtration Scintillation Scintillation Counting (measure radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (determine IC₅₀/Kᵢ) Scintillation->Data_Analysis

References

Comparative

A Comparative Guide to SR 142948 and Other Small Molecule Neurotensin Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the small molecule neurotensin (B549771) antagonist SR 142948 with other notable antagonists, including SR 4869...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule neurotensin (B549771) antagonist SR 142948 with other notable antagonists, including SR 48692 (Meclinertant) and levocabastine (B1674950). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.

Introduction to Neurotensin Receptor Antagonists

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its physiological effects through interaction with three receptor subtypes: NTS1, NTS2, and the non-G protein-coupled receptor NTS3 (sortilin). The NTS1 and NTS2 receptors are G protein-coupled receptors (GPCRs) and have been the primary targets for the development of small molecule antagonists. These antagonists are valuable research tools for investigating the roles of neurotensin in various physiological and pathological processes, including neuropsychiatric disorders, pain, and cancer. SR 142948 is a potent, non-peptide neurotensin receptor antagonist that has demonstrated high affinity for both NTS1 and NTS2 receptors.[1] This guide will compare its pharmacological profile with that of other key small molecule antagonists.

Quantitative Comparison of Pharmacological Data

The following tables summarize the binding affinities and functional potencies of SR 142948, SR 48692, and levocabastine at neurotensin receptors.

Table 1: Binding Affinities (IC50/Ki in nM) of Small Molecule Neurotensin Antagonists

CompoundNTS1 ReceptorNTS2 ReceptorSpecies/Cell LineReference
SR 142948 0.32 - 3.96 (IC50)Binds with high affinityHuman (HT-29 cells), Rat (brain)
SR 48692 (Meclinertant) 15.3 (IC50)Lower affinity than NTS1Human (HT-29 cells)[2]
20.4 (IC50)Mouse (N1E115 cells)[2]
36 (Ke)Not specified[2]
Levocabastine Low affinityHigh affinityNot specified[3]

Table 2: Functional Activity (IC50 in nM) of Small Molecule Neurotensin Antagonists

CompoundAssayCell LineSpeciesIC50 (nM)Reference
SR 142948 Inositol Monophosphate FormationHT-29Human3.9[1]
SR 48692 (Meclinertant) K+-evoked [3H]dopamine releaseStriatal slicesGuinea pig0.46[4]
Intracellular Ca2+ mobilizationHT-29HumanpA2 = 8.13[4]

Table 3: In Vivo Efficacy of Small Molecule Neurotensin Antagonists

CompoundAnimal ModelEffectDosageRouteReference
SR 142948 Mouse (unilateral intrastriatal NT injection)Inhibition of turning behavior0.04 - 0.64 mg/kgp.o.[1]
SR 48692 (Meclinertant) Mouse (unilateral intrastriatal NT injection)Reversal of turning behavior80 µg/kgi.p. or p.o.[4]
Rat (apomorphine/bromocriptine-induced yawning)Antagonism of yawning0.04 - 0.64 mg/kgp.o.[5]
Mouse (intrastriatal apomorphine/amphetamine etc. injection)Antagonism of turning behaviorNot specifiedNot specified[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists and the methods used to characterize them, the following diagrams illustrate the key signaling pathway and experimental workflows.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NT Neurotensin (Agonist) NTSR1 NTS1 Receptor NT->NTSR1 Activates Antagonist SR 142948 / SR 48692 Antagonist->NTSR1 Blocks Gq Gq Protein NTSR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Triggers release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Intracellular Ca²⁺ Increase Ca_ER->Ca_cyto Cellular_Response Cellular Response Ca_cyto->Cellular_Response PKC->Cellular_Response

Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing neurotensin receptors Incubation Incubate membranes with radioligand and varying concentrations of competitor Membrane_Prep->Incubation Radioligand Prepare radiolabeled ligand (e.g., [³H]NT) Radioligand->Incubation Competitor Prepare unlabeled competitor (SR 142948 or other antagonists) Competitor->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Counting Quantify bound radioactivity using a scintillation counter Filtration->Counting Curve_Fit Plot % inhibition vs. competitor concentration Counting->Curve_Fit IC50_Ki Determine IC₅₀ and calculate Kᵢ Curve_Fit->IC50_Ki

Caption: Experimental Workflow for Radioligand Binding Assay.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing neurotensin receptors in microplates Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Antagonist_Add Add varying concentrations of antagonist (e.g., SR 142948) Dye_Loading->Antagonist_Add Agonist_Stim Stimulate cells with a neurotensin agonist Antagonist_Add->Agonist_Stim Fluorescence_Read Measure changes in intracellular calcium by monitoring fluorescence Agonist_Stim->Fluorescence_Read Response_Curve Plot fluorescence response vs. antagonist concentration Fluorescence_Read->Response_Curve IC50_Calc Determine IC₅₀ value Response_Curve->IC50_Calc

Caption: Experimental Workflow for Calcium Mobilization Assay.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound for a receptor.

  • Membrane Preparation:

    • Culture cells expressing the neurotensin receptor of interest (e.g., CHO-NTS1 or HT-29 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order: assay buffer, a fixed concentration of a radiolabeled neurotensin ligand (e.g., [3H]neurotensin), varying concentrations of the unlabeled antagonist (e.g., SR 142948), and the cell membrane preparation.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled neurotensin agonist.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

  • Cell Preparation:

    • Seed cells expressing the neurotensin receptor (e.g., CHO-NTS1) into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

    • After the incubation, wash the cells with the assay buffer to remove excess dye.

  • Assay Procedure:

    • Prepare serial dilutions of the antagonist (e.g., SR 142948) in the assay buffer.

    • Add the antagonist dilutions to the respective wells of the cell plate and incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Place the plate in a fluorescent plate reader (e.g., FLIPR or FlexStation).

    • Initiate the assay by adding a fixed concentration of a neurotensin agonist (e.g., neurotensin) to all wells simultaneously using the instrument's integrated fluidics.

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

  • Data Analysis:

    • The increase in fluorescence upon agonist addition is indicative of calcium mobilization.

    • Determine the peak fluorescence response for each antagonist concentration.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a measure of Gq-coupled receptor activation by quantifying a stable downstream metabolite of the IP3 signaling cascade.

  • Cell Stimulation:

    • Seed cells expressing the neurotensin receptor (e.g., HT-29) into a 96-well plate and culture overnight.

    • On the day of the assay, replace the culture medium with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and varying concentrations of the antagonist.

    • Pre-incubate the cells with the antagonist for a defined period (e.g., 30 minutes) at 37°C.

    • Add a fixed concentration of a neurotensin agonist to stimulate the cells and incubate for a further period (e.g., 60 minutes) at 37°C.

  • IP1 Detection (using HTRF® IP-One assay kit as an example):

    • Lyse the cells by adding the detection reagents provided in the kit, which include an IP1-d2 conjugate (acceptor) and an anti-IP1-cryptate conjugate (donor).

    • Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to occur. In this reaction, the IP1 produced by the cells competes with the IP1-d2 for binding to the anti-IP1-cryptate.

  • Data Analysis:

    • Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal using a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

    • Generate a standard curve using known concentrations of IP1.

    • Calculate the concentration of IP1 in the experimental samples from the standard curve.

    • Plot the percentage of inhibition of the agonist-induced IP1 accumulation against the logarithm of the antagonist concentration.

    • Determine the IC50 value.

Neurotensin-Induced Turning Behavior in Mice

This in vivo assay assesses the central activity of neurotensin receptor antagonists.

  • Animal Model:

    • Unilaterally lesion the nigrostriatal dopamine (B1211576) pathway in mice by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum. This creates a model of dopamine depletion on one side of the brain, making the animals supersensitive to dopamine receptor stimulation.

    • Allow the animals to recover for at least one week after surgery.

  • Behavioral Testing:

    • Administer the neurotensin receptor antagonist (e.g., SR 142948) via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.

    • After a pre-determined time to allow for drug absorption and distribution, unilaterally inject a small dose of neurotensin into the striatum on the lesioned side.

    • Place the mouse in a circular arena and record its rotational behavior (full 360° turns) for a set period (e.g., 30-60 minutes). The direction of turning (ipsilateral or contralateral to the lesion) is noted.

  • Data Analysis:

    • Quantify the number of net rotations (contralateral turns minus ipsilateral turns).

    • Compare the rotational behavior of antagonist-treated animals to that of vehicle-treated control animals.

    • Determine the dose of the antagonist that significantly reduces the neurotensin-induced turning behavior.

Conclusion

SR 142948 is a potent neurotensin antagonist with high affinity for both NTS1 and NTS2 receptors. In comparison to the NTS1-selective antagonist SR 48692, SR 142948 often exhibits greater potency in functional assays. Levocabastine, on the other hand, provides a tool for specifically investigating the role of the NTS2 receptor. The choice of antagonist will depend on the specific research question, with SR 142948 being suitable for studies requiring broad blockade of neurotensin signaling and SR 48692 or levocabastine being more appropriate for dissecting the roles of individual receptor subtypes. The experimental protocols provided in this guide offer a starting point for the pharmacological characterization of these and other small molecule neurotensin antagonists.

References

Validation

SR 142948: A Comparative Guide to its Selectivity for Neurotensin Receptors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of SR 142948's performance against other neurotensin (B549771) receptor ligands, supported by experimental da...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SR 142948's performance against other neurotensin (B549771) receptor ligands, supported by experimental data. The information is intended to assist researchers in evaluating SR 142948 for their studies.

Quantitative Data Summary

The following table summarizes the binding affinities and functional potencies of SR 142948 and other key neurotensin receptor ligands. SR 142948 demonstrates a high affinity for both NTS1 and NTS2 receptors.

CompoundReceptor SubtypeAssay TypeCell Line/TissueValueUnits
SR 142948 hNTS1Competition Binding (IC50)h-NTR1-CHO cells1.19nM
NTS1Competition Binding (IC50)HT-29 cells0.32nM
NTS (mixed)Competition Binding (IC50)Adult rat brain3.96nM
NTS1Functional (IC50)HT-29 cells3.9nM
NTS1Binding Affinity (Kd)Rat brain6.8nM
NTS2Binding Affinity (Kd)Rat brain4.8nM
SR 48692 NTS1Competition Binding (IC50)HT-29 cells15.3nM
NTS1Competition Binding (IC50)N1E115 cells20.4nM
NTS1Apparent Affinity (Ke)-36nM
NTS (mixed)Competition Binding (IC50)Adult rat brain82.0nM
Neurotensin NTS1Binding Affinity (Ki)-0.1 - 0.4nM
NTS2Binding Affinity (Ki)-2 - 5nM
Neurotensin(8-13) NTS1Binding Affinity (Ki)-Sub-nanomolar-
Levocabastine NTS2Competition Binding (IC50)Rat brain7nM

Experimental Protocols

Radioligand Competition Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

Materials:

  • Cell Membranes: Membranes prepared from cells or tissues endogenously expressing or transfected with neurotensin receptors (e.g., h-NTR1-CHO cells, HT-29 cells, or rat brain tissue).

  • Radioligand: A high-affinity radiolabeled neurotensin receptor ligand (e.g., [¹²⁵I-Tyr³]-neurotensin or [³H]SR 48692).

  • Test Compound: SR 142948 or other comparator compounds.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Inositol (B14025) Monophosphate (IP1) Accumulation Assay

This functional assay measures the ability of a compound to antagonize the Gq-protein signaling pathway activated by neurotensin, which leads to the production of inositol phosphates.

Materials:

  • Cell Line: A cell line expressing the neurotensin receptor of interest and coupled to the Gq pathway (e.g., HT-29 cells).

  • Neurotensin (Agonist): To stimulate the receptor.

  • Test Compound (Antagonist): SR 142948 or other comparators.

  • Assay Buffer: Appropriate cell culture medium or buffer.

  • Lithium Chloride (LiCl): To inhibit the degradation of inositol monophosphate.

  • IP1 Assay Kit: Commercially available kits (e.g., HTRF-based) for the detection of IP1.

  • Plate Reader: A plate reader compatible with the detection technology of the assay kit (e.g., HTRF reader).

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow.

  • Pre-incubation with Antagonist: Add varying concentrations of the test compound to the cells and incubate for a defined period.

  • Stimulation with Agonist: Add a fixed concentration of neurotensin (typically the EC80 concentration) to stimulate the receptors in the presence of LiCl.

  • Incubation: Incubate the plate to allow for the accumulation of IP1.

  • Cell Lysis and Detection: Lyse the cells and add the detection reagents from the IP1 assay kit according to the manufacturer's instructions.

  • Readout: Measure the signal (e.g., HTRF ratio) using a compatible plate reader.

  • Data Analysis: Plot the response (e.g., IP1 accumulation) against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is determined using non-linear regression.

Visualizations

Neurotensin Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular NT Neurotensin NTR Neurotensin Receptor (NTS1/NTS2) NT->NTR Binds & Activates SR142948 SR 142948 SR142948->NTR Binds & Blocks Gq Gq Protein NTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers

Caption: Neurotensin signaling pathway and the antagonistic action of SR 142948.

Experimental Workflow for Receptor Selectivity

experimental_workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment prep_membranes Prepare Membranes (NTS1 & NTS2 expressing cells) incubation Incubate prep_membranes->incubation radioligand Radioligand ([¹²⁵I]NT) radioligand->incubation competitor Competitor Ligand (SR 142948, etc.) competitor->incubation filtration Filter & Wash incubation->filtration counting Scintillation Counting filtration->counting binding_analysis Analyze Data (IC₅₀, Ki) counting->binding_analysis selectivity_profile Determine Selectivity Profile binding_analysis->selectivity_profile cell_culture Culture Cells (e.g., HT-29) add_antagonist Add Antagonist (SR 142948) cell_culture->add_antagonist add_agonist Add Agonist (Neurotensin) add_antagonist->add_agonist ip1_accumulation Allow IP1 Accumulation add_agonist->ip1_accumulation detection IP1 Detection (HTRF) ip1_accumulation->detection functional_analysis Analyze Data (IC₅₀) detection->functional_analysis functional_analysis->selectivity_profile

Caption: Workflow for determining the selectivity of SR 142948 for neurotensin receptors.

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guide for Handling SR 142948

Disclaimer: A specific Safety Data Sheet (SDS) for SR 142948 is not publicly available. The following guidance is based on best practices for handling potent, non-peptide receptor antagonists and other research chemicals...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for SR 142948 is not publicly available. The following guidance is based on best practices for handling potent, non-peptide receptor antagonists and other research chemicals with unknown toxicological profiles. A thorough risk assessment should be conducted by researchers prior to handling this compound.

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with SR 142948, a potent neurotensin (B549771) receptor antagonist.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to SR 142948. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended PPERationale
Receiving and Storage - Standard laboratory attire (long pants, closed-toe shoes) - Lab coat - Safety glasses - Nitrile glovesProtects against incidental contact with potentially contaminated packaging.
Weighing and Aliquoting (Solid Form) - Standard laboratory attire - Disposable solid-front lab coat with tight-fitting cuffs - Chemical splash goggles - Double nitrile gloves - N95 respirator or higher (if not handled in a certified chemical fume hood or ventilated balance enclosure)High risk of aerosolization and inhalation of fine powder. Minimizes skin and eye contact.
Solution Preparation - Standard laboratory attire - Lab coat - Chemical splash goggles - Nitrile glovesPotential for splashes and spills.
In Vitro / In Vivo Dosing - Standard laboratory attire - Lab coat - Safety glasses with side shields - Nitrile glovesPrevents direct skin and eye contact during experimental procedures.

Operational Plan: Step-by-Step Guidance

A systematic approach to handling SR 142948 is crucial to maintain a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) during inspection.

  • If the package is compromised, isolate it in a chemical fume hood and contact the supplier and your institution's Environmental Health and Safety (EHS) office.

2. Storage:

  • Store SR 142948 in a designated, well-ventilated, and secure location.

  • Keep the container tightly sealed and clearly labeled.

  • Consult the supplier's documentation for specific storage temperature recommendations.

3. Weighing and Aliquoting (Solid Form):

  • All handling of solid SR 142948 should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Wear the appropriate PPE as outlined in the table above, including double gloves and respiratory protection if necessary.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

  • Handle the compound gently to avoid creating airborne dust.

4. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Wear a lab coat, chemical splash goggles, and nitrile gloves.

  • Add the solvent to the weighed compound slowly to avoid splashing.

  • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.

5. Experimental Use:

  • Always wear a lab coat, safety glasses, and nitrile gloves when handling solutions of SR 142948.

  • Conduct all procedures that could generate aerosols or splashes within a biosafety cabinet or chemical fume hood.

Disposal Plan

Proper disposal of SR 142948 and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Contaminated Solids: Collect all disposable items that have come into contact with SR 142948 (e.g., pipette tips, weighing boats, gloves, disposable lab coats) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Liquids: Collect all solutions containing SR 142948 in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless approved by your institution's EHS office.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name "SR 142948," and the primary hazard (e.g., "Toxic Chemical").

3. Storage of Waste:

  • Store hazardous waste in a designated, secure area away from general laboratory traffic.

4. Final Disposal:

  • Arrange for the disposal of all SR 142948 waste through your institution's certified hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.

Visual Workflows

The following diagrams illustrate key decision-making and procedural workflows for handling SR 142948.

PPE_Selection_Workflow start Start: Assess Experimental Task task_type What is the physical form of SR 142948? start->task_type ppe_solid Solid (Powder) task_type->ppe_solid Solid ppe_liquid Liquid (Solution) task_type->ppe_liquid Liquid containment Is the task performed in a certified chemical fume hood or ventilated enclosure? ppe_solid->containment splash_risk Is there a significant splash risk? ppe_liquid->splash_risk resp_protection Add N95 Respirator or Higher containment->resp_protection No base_ppe Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves containment->base_ppe Yes resp_protection->base_ppe end Proceed with Experiment base_ppe->end splash_risk->base_ppe No goggles Upgrade to Chemical Splash Goggles splash_risk->goggles Yes goggles->base_ppe

Caption: PPE selection workflow for handling SR 142948.

Disposal_Workflow start Experiment Complete waste_type Identify Waste Type start->waste_type solid_waste Contaminated Solids (Gloves, Tips, etc.) waste_type->solid_waste Solid liquid_waste Contaminated Liquids (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in a sealed, labeled hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a sealed, leak-proof, labeled hazardous waste container. liquid_waste->collect_liquid collect_sharps Dispose of in a designated sharps container. sharps_waste->collect_sharps store_waste Store all waste in a designated secure area. collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste final_disposal Arrange for pickup by certified hazardous waste management. store_waste->final_disposal end Disposal Complete final_disposal->end

Caption: Waste disposal workflow for SR 142948.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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